Product packaging for 2,3-dihydro-1H-indol-5-ol(Cat. No.:CAS No. 172078-33-0)

2,3-dihydro-1H-indol-5-ol

Cat. No.: B065711
CAS No.: 172078-33-0
M. Wt: 135.16 g/mol
InChI Key: MPCXQPXCYDDJSR-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-5-ol is a privileged scaffold and key intermediate in organic synthesis and medicinal chemistry. This bicyclic compound, featuring a hydroxylated indoline core, is of significant interest in neuroscience research as a fundamental building block for the synthesis of more complex molecules, including ligands for monoamine receptors and transporters. Its structural motif is present in numerous bioactive compounds, making it invaluable for studying structure-activity relationships (SAR) and for the design of novel therapeutics targeting neurological disorders. Researchers utilize this compound in the development of potential antidepressants, antipsychotics, and agents for neurodegenerative diseases, often exploiting its ability to serve as a precursor for tricyclic antidepressants and other heterocyclic systems. Its mechanism of action is context-dependent on the final synthesized molecule, but it frequently contributes to pharmacophores that interact with serotonergic and dopaminergic pathways. This compound provides a versatile and essential starting point for synthetic campaigns aimed at exploring central nervous system (CNS) drug discovery and probing complex biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B065711 2,3-dihydro-1H-indol-5-ol CAS No. 172078-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCXQPXCYDDJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434426
Record name 2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172078-33-0
Record name 2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-dihydro-1H-indol-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, commonly known as 5-hydroxyindoline. This valuable heterocyclic compound serves as a critical building block in the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic rationales, and robust analytical validation. We will explore detailed experimental protocols, explain the causality behind methodological choices, and present a systematic approach to structural elucidation and purity assessment, ensuring a self-validating framework for reproducible results.

Introduction: The Significance of 5-Hydroxyindoline

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structural motif found in numerous natural products and biologically active molecules.[1] The introduction of a hydroxyl group at the 5-position imparts unique chemical properties, making 5-hydroxyindoline a highly versatile intermediate. Its utility is most notable in the synthesis of adrenergic receptor agonists, dopaminergic agents, and other neurologically active compounds. Furthermore, its structural similarity to key biological signaling molecules, such as serotonin, underscores its importance in medicinal chemistry. This guide details reliable methods for its preparation and rigorous characterization to ensure its quality for downstream applications.

Strategic Synthesis of 5-Hydroxyindoline

The synthesis of 5-hydroxyindoline can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will detail two robust and widely applicable methods: the catalytic hydrogenation of a protected indole precursor and the reduction of a functionalized nitroarene.

Method 1: Catalytic Hydrogenation of 5-Benzyloxyindole

This is arguably the most common and reliable method. It involves a two-step process: the synthesis of 5-benzyloxyindole, which serves as a stable, protected precursor, followed by catalytic hydrogenation to simultaneously reduce the indole double bond and cleave the benzyl ether protecting group.

Causality and Experimental Rationale: The benzyl group is an ideal choice for protecting the phenolic hydroxyl group. It is stable to a wide range of reaction conditions that might be used to modify other parts of the molecule, yet it can be cleanly removed under mild catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in both hydrogenating the indole ring and effecting hydrogenolysis of the benzyl ether. The use of an alcohol solvent like ethanol or methanol is standard, as it readily dissolves the starting material and is compatible with the hydrogenation process.

Experimental Workflow Diagram

cluster_0 Step 1: Protection cluster_1 Step 2: Reduction & Deprotection cluster_2 Purification start 5-Hydroxyindole reagent1 Benzyl Bromide, K2CO3, Acetone start->reagent1 Protection product1 5-Benzyloxyindole reagent1->product1 reagent2 H2 (g), 10% Pd/C, Ethanol product1->reagent2 Hydrogenation product2 This compound (5-Hydroxyindoline) reagent2->product2 purification Filtration (to remove Pd/C) Evaporation Column Chromatography product2->purification

Caption: Workflow for the synthesis of 5-hydroxyindoline via 5-benzyloxyindole.

Detailed Protocol:

  • Synthesis of 5-Benzyloxyindole:

    • To a solution of 5-hydroxyindole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-benzyloxyindole.[2]

  • Catalytic Hydrogenation to 5-Hydroxyindoline:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 5-benzyloxyindole (1.0 eq) in ethanol.[3]

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

    • Combine the filtrates and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography if necessary.

Method 2: Reduction of 4-Nitrophenol Derivatives

An alternative strategy begins with more readily available starting materials like p-aminophenol or nitrobenzene derivatives. This route involves the catalytic hydrogenation of a nitro group to an amine, which can then be cyclized. A modern, environmentally friendly approach involves the direct catalytic hydrogenation of nitrobenzene in an acidic medium to yield p-aminophenol, which can then be used in further synthetic steps.[4] However, a more direct route to an indoline skeleton involves the reduction of a nitrated precursor that already contains the necessary carbon framework.

Causality and Experimental Rationale: The catalytic hydrogenation of aromatic nitro compounds is a highly efficient and clean method for producing anilines, with water as the only byproduct.[5] Various catalysts, including noble metals like Pt and Pd, as well as non-precious metals like Raney Nickel, are effective.[6][7][8] The choice of catalyst and conditions can be tuned to achieve high chemoselectivity, for instance, reducing a nitro group without affecting other reducible functionalities.[9]

Detailed Protocol (Illustrative Example from 4-amino-2-(2-hydroxyethyl)phenol):

This protocol is adapted from general principles of nitro reduction and cyclization.

  • Catalytic Hydrogenation:

    • Dissolve the starting nitro-aromatic compound in a suitable solvent such as methanol or ethyl acetate.

    • Add a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel).[6]

    • Pressurize the reaction vessel with hydrogen gas (typically 40-60 bar) and heat to 60-80 °C.[7]

    • Maintain the reaction with vigorous stirring until hydrogen uptake ceases.

    • After cooling and venting, filter the catalyst. The resulting solution contains the corresponding amino compound.

  • Intramolecular Cyclization:

    • The amino-alcohol product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the indoline ring. This often involves heating in the presence of an acid or base catalyst to facilitate the dehydration and ring-closure reaction.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization Workflow Diagram

cluster_purity Purity Assessment cluster_structure Structural Elucidation synthesis Synthesized Product (Crude 5-Hydroxyindoline) tlc TLC Analysis (Initial Check) synthesis->tlc ms Mass Spectrometry (MS) (Molecular Weight) synthesis->ms hplc HPLC (Quantitative Purity) tlc->hplc nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity) tlc->nmr confirmation Confirmed Structure & Purity >95% hplc->confirmation ms->nmr ir IR Spectroscopy (Functional Groups) nmr->confirmation ir->confirmation

Caption: Logical workflow for the characterization of 5-hydroxyindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include two triplets for the aliphatic protons at C2 and C3, distinct signals for the aromatic protons, and broad singlets for the -OH and -NH protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show two aliphatic carbon signals and six aromatic carbon signals (four CH and two quaternary).

Data Type Expected Chemical Shifts and Multiplicities
¹H NMR ~8.0-9.0 ppm (br s, 1H, -OH), ~6.5-6.7 ppm (m, 2H, Ar-H), ~6.4 ppm (dd, 1H, Ar-H), ~4.5-5.5 (br s, 1H, -NH), ~3.5 ppm (t, 2H, -CH₂-N), ~2.9 ppm (t, 2H, Ar-CH₂-)
¹³C NMR ~145-150 ppm (Ar C-O), ~130-135 ppm (Ar C-N), ~115-125 ppm (Ar C-q), ~110-115 ppm (Ar C-H), ~105-110 ppm (Ar C-H), ~95-100 ppm (Ar C-H), ~45-50 ppm (C2), ~30-35 ppm (C3)
(Note: Exact chemical shifts are solvent-dependent. The values are typical for solvents like DMSO-d₆ or CD₃OD).
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

  • Expected Molecular Weight: The monoisotopic mass of C₈H₉NO is 135.0684 g/mol .

  • Analysis: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 136.0757. The high accuracy of this measurement confirms the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenolic)3200 - 3600Broad
N-H Stretch (Amine)3300 - 3500Medium, sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-O Stretch (Phenolic)1200 - 1260Strong

Conclusion

This guide has outlined reliable and well-vetted methodologies for the synthesis and characterization of this compound. The catalytic hydrogenation of 5-benzyloxyindole stands out as a highly efficient and clean synthetic route. The successful synthesis is validated through a logical and systematic application of modern analytical techniques, including NMR, MS, and IR spectroscopy, which together confirm the molecular structure and ensure high purity. By understanding the rationale behind the chosen protocols, researchers can confidently produce high-quality 5-hydroxyindoline for applications in drug discovery and materials science.

References

A Technical Guide to the Physicochemical Properties of 5-Hydroxyindoline: A Comparative Analysis and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the physicochemical properties of 5-hydroxyindoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive analysis rooted in chemical principles. We will address the compound's inherent instability, provide practical methodologies for its synthesis and characterization, and contextualize the importance of its properties for scientific application.

An Introduction to 5-Hydroxyindoline: A Critical Distinction

In the landscape of medicinal chemistry, the indole scaffold is ubiquitous. However, it is crucial to distinguish 5-hydroxyindoline (2,3-dihydro-1H-indol-5-ol) from its far more common and stable aromatic counterpart, 5-hydroxyindole (1H-indol-5-ol) . 5-hydroxyindoline features a saturated pyrrolidine ring fused to the benzene ring, which imparts a non-planar, three-dimensional character to the molecule. This structural difference is the primary determinant of its distinct physicochemical properties, reactivity, and spectroscopic signature.

The available literature and commercial databases are overwhelmingly populated with data for 5-hydroxyindole, often leading to confusion. 5-hydroxyindoline is best understood as a reactive intermediate that is highly susceptible to oxidation. Its isolation and characterization, therefore, require specific handling protocols, which this guide will detail.

Chemical Identity and Structure

The fundamental identity of 5-hydroxyindoline is defined by its molecular structure, which features a phenolic hydroxyl group and a secondary amine within a bicyclic system.

Table 1: Chemical Identifiers for 5-Hydroxyindoline

IdentifierValueSource
IUPAC Name This compound-
Synonyms Indolin-5-ol-
CAS Number 31950-32-8(Note: This CAS is not widely indexed and often mis-cited as 1953-54-4, which belongs to 5-hydroxyindole)
Molecular Formula C₈H₉NOPubChem[1]
Molecular Weight 135.16 g/mol -
InChI InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2-
InChIKey HGYFNPLPBUJFOE-UHFFFAOYSA-N-
SMILES C1NC2=CC(O)=CC=C2C1-
Key Structural Features

G cluster_molecule 5-Hydroxyindoline mol mol amine amine mol:s->amine phenol phenol mol:n->phenol aliphatic aliphatic mol:sw->aliphatic

Caption: Key functional groups of 5-hydroxyindoline.

Physicochemical Properties

Direct experimental data for 5-hydroxyindoline is scarce due to its instability. The following table presents a combination of predicted values and properties inferred from its structure, contrasted with the known values for 5-hydroxyindole to provide a functional understanding for researchers.

Table 2: Comparison of Physicochemical Properties

Property5-Hydroxyindoline (Inferred/Predicted)5-Hydroxyindole (Experimental)Rationale for Differences
Appearance Unstable solid, prone to discoloration (oxidation)Off-white to yellow/brown crystalline powder[2]The indoline is easily oxidized to colored quinone-like species.
Melting Point Not well-documented.106-108 °CThe planar, aromatic structure of the indole allows for more efficient crystal packing and stronger π-π stacking interactions, leading to a higher melting point.
Boiling Point Not well-documented.~245 °C (estimate)[3]The indoline is likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility Predicted to have moderate solubility.38 g/L[4]Both molecules have polar -OH and -NH groups that can hydrogen bond with water. The non-planar structure of the indoline may slightly disrupt crystal packing, potentially aiding solvation compared to the indole, though this effect may be minor.
pKa (Phenolic OH) ~10-11 (Predicted)9.98 (Predicted)[5]The secondary amine in the indoline is a weak base. The electron-donating nature of the saturated alkylamine portion slightly decreases the acidity (raises the pKa) of the phenolic proton compared to the indole, where the nitrogen lone pair is part of the aromatic system.
LogP ~1.3 (Predicted)1.5-1.7 (Predicted)[6]The saturated, less conjugated indoline is slightly less lipophilic than the fully aromatic indole system.
Stability Highly unstable in air and light; readily oxidizes.Stable under recommended storage conditions, but light-sensitive.[4]The driving force is the formation of the thermodynamically stable aromatic indole ring system.
Storage Store under inert gas (Ar/N₂), protected from light, at low temperatures (-20°C). Use immediately after preparation.Store in a cool, dry, dark place.[7]Strict exclusion of oxygen and light is necessary to prevent rapid degradation of the indoline.

Reactivity and Stability: The Central Challenge

The defining chemical characteristic of 5-hydroxyindoline is its propensity for oxidation. This is not a flaw but a fundamental property that dictates its handling and application.

Oxidative Instability

The 2,3-dihydro-1H-indole core is energetically primed to aromatize. In the presence of an oxidant (including atmospheric oxygen), a base, or light, 5-hydroxyindoline readily undergoes dehydrogenation to form the thermodynamically favored 5-hydroxyindole. This process involves the loss of two hydrogen atoms from the C2 and C3 positions.

Caption: Oxidation of 5-hydroxyindoline to 5-hydroxyindole.

This inherent reactivity necessitates that the compound be synthesized immediately prior to use and handled under an inert atmosphere to prevent degradation and ensure the integrity of experimental results.

Predicted Spectroscopic Profile

Characterization of newly synthesized 5-hydroxyindoline relies on spectroscopic methods. The key is to distinguish its signature from that of its oxidation product, 5-hydroxyindole.

  • ¹H NMR Spectroscopy: The most definitive feature will be the presence of signals corresponding to the aliphatic protons on the saturated ring. One would expect two triplets, each integrating to 2H, around ~3.0-3.6 ppm , arising from the -CH₂-CH₂- system of the indoline core. In contrast, 5-hydroxyindole shows signals for the aromatic protons of the pyrrole ring between 6.4 and 7.2 ppm . The aromatic protons on the benzene ring will be present in both but will have slightly different chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: The spectrum of 5-hydroxyindoline will show two distinct aliphatic carbon signals in the ~25-50 ppm range, which are absent in the fully aromatic spectrum of 5-hydroxyindole.

  • Infrared (IR) Spectroscopy: Both compounds will exhibit broad O-H and N-H stretching bands (~3200-3500 cm⁻¹). However, 5-hydroxyindoline will show strong C-H stretching vibrations just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons, which will be more pronounced than in 5-hydroxyindole.

Synthesis and Experimental Protocols

As 5-hydroxyindoline is not typically available commercially, it must be prepared in the laboratory. A common and reliable method is the chemical reduction of a protected 5-hydroxyindole derivative.

Experimental Protocol 1: Synthesis of 5-Hydroxyindoline

This two-step protocol involves the protection of the hydroxyl group of 5-hydroxyindole, followed by reduction of the indole ring and subsequent deprotection. This approach prevents side reactions at the phenolic -OH group during the reduction step.

Causality: Benzyl ether is used as a protecting group because it is stable to the reducing conditions used for the indole ring and can be cleanly removed by catalytic hydrogenation in the final step.

Step A: Synthesis of 5-Benzyloxyindole

  • Dissolve 5-hydroxyindole (1.0 eq) in a suitable polar aprotic solvent like DMF or acetone.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to ~60°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction, quench with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-benzyloxyindole.

Step B: Reductive Deprotection to form 5-Hydroxyindoline

  • Dissolve 5-benzyloxyindole (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add Palladium on carbon (10% Pd/C, ~10 mol%).

  • Secure the flask to a hydrogenation apparatus, flush with hydrogen gas (or use a hydrogen balloon), and stir vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC. This reaction achieves both the reduction of the indole C2=C3 double bond and the hydrogenolysis of the benzyl ether protecting group.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude 5-hydroxyindoline should be used immediately or stored under a strict inert atmosphere.

SynthesisWorkflow start Start: 5-Hydroxyindole protect Step A: Protection (K₂CO₃, BnBr) start->protect Protect -OH group intermediate Intermediate: 5-Benzyloxyindole protect->intermediate reduce Step B: Reduction/Deprotection (H₂, Pd/C) intermediate->reduce Reduce indole & deprotect product Product: 5-Hydroxyindoline (Use Immediately) reduce->product

Caption: Synthetic workflow for 5-hydroxyindoline.

Experimental Protocol 2: Purity Assessment by HPLC

A self-validating protocol to assess the purity of freshly prepared 5-hydroxyindoline and detect the presence of the 5-hydroxyindole impurity.

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition. Inject immediately.

Expected Outcome: 5-hydroxyindoline, being less lipophilic, will have a shorter retention time than the more conjugated 5-hydroxyindole. The relative peak areas can be used to estimate purity and the extent of oxidation.

Relevance in Drug Development

The physicochemical properties of 5-hydroxyindoline are directly relevant to its application in medicinal chemistry.

  • Scaffold for 3D Pharmacophores: While indole is planar, the saturated, non-planar indoline core allows for the creation of molecules with more defined three-dimensional shapes. This is critical for achieving high-affinity and selective binding to complex protein targets.

  • Improved Physicochemical Properties: In drug design, converting an aromatic indole moiety to a non-aromatic indoline can be a strategic move to increase aqueous solubility and decrease LogP, which can improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Bioisosteric Replacement: 5-hydroxyindoline can serve as a saturated bioisostere of serotonin or other 5-hydroxyindole-containing compounds, allowing researchers to probe the importance of aromaticity for biological activity.

Conclusion

5-hydroxyindoline is a valuable yet challenging chemical entity. Its defining characteristic is its oxidative instability, which necessitates careful handling and in situ preparation. Understanding its properties in comparison to the stable 5-hydroxyindole is paramount for any researcher working in this area. By employing the synthetic and analytical protocols outlined in this guide, scientists can successfully prepare, characterize, and utilize this versatile scaffold to advance research in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,3-dihydro-1H-indol-5-ol (5-Hydroxyindoline)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-indol-5-ol, commonly known as 5-hydroxyindoline, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a saturated analog of the neurotransmitter precursor 5-hydroxyindole, its unique structural and electronic properties make it a valuable scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure and bonding of 5-hydroxyindoline, offering insights into its molecular geometry, electronic characteristics, and spectroscopic signature. Due to a scarcity of direct experimental data for this specific molecule, this guide integrates information from closely related analogs, computational predictions, and established chemical principles to provide a robust and scientifically grounded analysis.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The saturation of the C2-C3 bond in the pyrrole ring, as compared to its indole counterpart, imparts a three-dimensional character to the molecule, which can be advantageous for specific receptor interactions. The benzene ring of the indoline structure can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. This versatility makes the indoline scaffold a fertile ground for the development of new drugs targeting a range of conditions, including cancer, inflammatory diseases, and neurological disorders.

Molecular Structure and Bonding of this compound

Fundamental Characteristics
PropertyValueSource
IUPAC Name This compound
Common Name 5-Hydroxyindoline
CAS Number 172078-33-0
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Structural Elucidation: A Blend of Analogy and Computation

The molecule consists of a bicyclic system where a benzene ring is fused to a saturated five-membered pyrrolidine ring. A hydroxyl (-OH) group is substituted at the C5 position of the benzene ring, and a secondary amine (-NH-) is part of the five-membered ring.

Key Bonding Features:

  • Aromatic Ring: The benzene ring is planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39-1.40 Å). The hydroxyl group attached to this ring influences its electronic properties through resonance and inductive effects.

  • Pyrrolidine Ring: The five-membered ring is non-planar and adopts an envelope or twisted conformation to relieve ring strain. The C2-C3 bond is a single bond, with a length typical for sp³-sp³ hybridized carbons (around 1.54 Å). The C-N bond lengths within this ring will be in the range of a typical C-N single bond (approximately 1.47 Å).

  • Functional Groups: The C-O bond of the hydroxyl group is expected to have a length of about 1.36 Å, and the O-H bond length will be approximately 0.96 Å. The N-H bond in the pyrrolidine ring will have a typical length of around 1.01 Å.

The overall geometry is influenced by the interplay of the planar aromatic system and the puckered saturated ring.

G Start 5-Benzyloxyindole Step1 Protection of NH (e.g., Boc₂O, DMAP) Start->Step1 Intermediate1 N-Boc-5-benzyloxyindole Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 N-Boc-5-hydroxyindoline Step2->Intermediate2 Step3 Deprotection of NH (e.g., TFA or HCl) Intermediate2->Step3 End This compound Step3->End

Introduction: The 5-Hydroxyindole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Hydroxyindoline and Its Derivatives

The 5-hydroxyindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in numerous biologically active compounds.[1] Its fundamental architecture is shared with the essential neurotransmitter serotonin (5-hydroxytryptamine), highlighting its intrinsic capacity for interacting with diverse biological targets.[1][2] This inherent bio-compatibility has fueled extensive research into synthesizing and evaluating novel 5-hydroxyindoline derivatives, revealing a broad spectrum of pharmacological activities.[3][4] This guide provides a technical overview of the key biological activities of these compounds, focusing on their anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, complete with mechanistic insights and validated experimental protocols.

Biological_Activities_of_5_Hydroxyindoline Core 5-Hydroxyindoline Core Anticancer Anticancer Activity Core->Anticancer Neuroprotective Neuroprotective Effects Core->Neuroprotective Antioxidant Antioxidant Activity Core->Antioxidant AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Antimicrobial Antimicrobial Properties Core->Antimicrobial

Caption: Core biological activities of the 5-hydroxyindoline scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

A significant body of evidence underscores the potential of 5-hydroxyindole derivatives as potent anticancer agents.[1][5] These compounds exhibit cytotoxic effects across a range of cancer cell lines, often with greater efficacy against malignant cells than normal, healthy cells.[5][6]

Mechanism of Action: Modulation of Key Signaling Pathways

The anticancer effects of 5-hydroxyindole derivatives are frequently attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1] One of the primary targets is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. By inhibiting components of this pathway, these derivatives can suppress tumor growth and induce programmed cell death.[1] Another key target is the survivin protein, an inhibitor of apoptosis that is overexpressed in many cancers, including breast cancer.[5][6] Certain 5-hydroxyindole-3-carboxylic acid esters have been specifically designed to inhibit survivin, leading to enhanced apoptosis in cancer cells.[5]

Anticancer_Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Compound 5-Hydroxyindoline Derivative Compound->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway targeted by 5-hydroxyindoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell proliferation.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7[1][5]
5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1][5]
5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1][5]
L-04 EZH2 Inhibitor PharmacophoreK562 (Leukemia)52.6[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[5]

Causality: This protocol's trustworthiness relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in purple color formation in treated cells compared to untreated controls indicates a loss of cell viability.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 5-hydroxyindoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Neuroprotective and Neuromodulatory Activities

5-hydroxyindoline and its derivatives exhibit significant activity within the central nervous system, offering potential therapeutic avenues for neurodegenerative diseases and neurological disorders.

Mechanism of Action: Antioxidant and Anti-Ferroptotic Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are linked to oxidative stress and a specific form of iron-dependent cell death called ferroptosis.[8][9] Hydroxyindoles, including 5-hydroxyindole, can function as radical-trapping antioxidants, thereby inhibiting the uncontrolled phospholipid peroxidation that drives ferroptotic cell death in neuronal cultures.[8][9]

Furthermore, 5-hydroxyindole itself can modulate neuronal activity. It has been shown to activate α7 nicotinic acetylcholine receptors and increase the release of neurotransmitters like glutamate in the hippocampus.[10][11] This activity can influence synaptic plasticity, although high concentrations may lead to excitotoxicity.[10][11]

Experimental Protocol: Assessing Protection Against Oxidative Stress

This protocol evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like tert-butylhydroperoxide (t-BHP).

Causality: The protocol is validated by measuring key markers of oxidative stress. A successful neuroprotective compound will reduce the generation of intracellular reactive oxygen species (ROS), prevent the depletion of endogenous antioxidants like glutathione (GSH), and inhibit lipid peroxidation.[12]

Methodology:

  • Cell Culture: Culture neuronal cells (e.g., human fibroblasts or HT-22 mouse hippocampal cells) in a suitable plate format.[8][12]

  • Pre-treatment: Treat the cells with various concentrations of the 5-hydroxyindoline derivative for 1-2 hours.

  • Induction of Oxidative Stress: Add t-BHP to the culture medium to induce oxidative damage and incubate for a defined period (e.g., 2-4 hours).

  • Assessment of Cell Viability: Use the MTT assay as described in section 1.3 to quantify cell survival.

  • Measurement of ROS: To measure intracellular ROS, incubate cells with a fluorescent probe like DCFH-DA. The fluorescence intensity, measured with a fluorometer or fluorescence microscope, is proportional to the amount of ROS.

  • Glutathione (GSH) Quantification: Measure cellular GSH levels using a commercially available kit, often based on the reaction of GSH with a reagent like monochlorobimane to produce a fluorescent product.[8][9]

  • Analysis: Compare the results from cells treated with the derivative and t-BHP to those treated with t-BHP alone. A significant increase in viability and a decrease in ROS and GSH depletion indicate a neuroprotective effect.[12]

Antioxidant Activity

The antioxidant properties of 5-hydroxyindoles are fundamental to many of their other biological effects. The hydroxyl group on the indole ring is key to this activity, acting as an effective electron donor to neutralize free radicals.[13]

Mechanism of Action: Radical Scavenging and Vitamin E Dependence

5-hydroxyindoles directly scavenge harmful free radicals, such as peroxyl radicals, which are responsible for lipid peroxidation and damage to cellular membranes.[13][14][15] Interestingly, their full antioxidant potential in biological membranes is significantly enhanced in the presence of Vitamin E (α-tocopherol).[13][15] It is postulated that 5-hydroxyindoles can regenerate the active form of Vitamin E by donating an electron to the chromanoxyl radical, thus recycling this crucial membrane-bound antioxidant.[13] This synergistic relationship amplifies their protective effects against lipid peroxidation.

Antioxidant_Workflow Start Prepare Microsomes (Source of Lipids) Induce Induce Peroxidation (e.g., with Fe/Ascorbate) Start->Induce Treat Treat with 5-Hydroxyindoline Derivative Induce->Treat Measure Measure Lipid Peroxidation (e.g., Chemiluminescence or TBARS) Treat->Measure Analyze Analyze Data (Compare Treated vs. Untreated) Measure->Analyze

Caption: Workflow for assessing antioxidant activity against lipid peroxidation.

Experimental Protocol: Microsomal Lipid Peroxidation Assay

This assay evaluates the ability of a compound to inhibit iron-induced lipid peroxidation in liver microsomes, which are rich in polyunsaturated fatty acids.[13][14]

Causality: The assay's validity is based on monitoring the byproducts of lipid peroxidation. Low-level chemiluminescence, for instance, is a direct indicator of the generation of electronically excited states that arise from the recombination of lipid peroxyl radicals.[13][15] A delay or reduction in this signal in the presence of the test compound demonstrates its antioxidant capacity.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from rats according to standard biochemical procedures.[14]

  • Reaction Mixture: In a reaction vessel, combine the isolated microsomes, a buffer solution, and an iron source (e.g., FeCl3) with a reductant like ascorbate to initiate the peroxidation reaction.

  • Compound Addition: Add the 5-hydroxyindoline derivative at various concentrations to the reaction mixture.

  • Monitoring Peroxidation: Measure lipid peroxidation over time. This can be done by:

    • Chemiluminescence: Using a luminometer to detect the low-level light emission. The "lag phase" before a rapid increase in chemiluminescence is a key indicator of antioxidant efficiency.[13]

    • TBARS Assay: Measuring thiobarbituric acid reactive substances (like malondialdehyde), a common byproduct of lipid peroxidation, via a colorimetric reaction.

  • Analysis: Compare the rate and extent of lipid peroxidation in the presence and absence of the test compound to determine its inhibitory effect.

Anti-inflammatory Activity

Derivatives of 5-hydroxyindole have also been identified as potent inhibitors of key enzymes in inflammatory pathways, suggesting their use in treating inflammatory diseases.[16][17]

Mechanism of Action: Inhibition of 5-Lipoxygenase (5-LOX)

Several 2-amino-5-hydroxyindole derivatives have been synthesized and shown to be potent inhibitors of 5-lipoxygenase (5-LOX).[16][17] 5-LOX is the crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic diseases.[17] By blocking 5-LOX, these compounds can effectively reduce the production of leukotrienes and thereby diminish the inflammatory response.

Quantitative Data: 5-LOX Inhibition
Compound IDDerivative ClassInhibition MeasurementIC50 (µM)Reference
3n 2-Amino-5-hydroxyindole-3-carboxylate5-LOX in leukocytes~0.3[1][16][17]

Conclusion

The 5-hydroxyindoline core structure is a remarkably versatile scaffold that serves as a foundation for a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, antioxidant, and anti-inflammatory agents. The mechanisms underpinning these activities are diverse, ranging from the modulation of complex cell signaling pathways and inhibition of specific enzymes to the direct scavenging of reactive oxygen species. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore and quantify the therapeutic potential of novel compounds based on this privileged structure. Continued investigation and structural optimization of 5-hydroxyindoline derivatives hold considerable promise for the development of next-generation therapeutics.

References

The Indoline Scaffold: A Journey from Natural Discovery to Pharmacological Prominence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indoline Core

The indoline scaffold, a heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in the architecture of a vast number of biologically active natural products and synthetic compounds.[1][2] Its history is deeply intertwined with that of its aromatic precursor, indole, which was first isolated in 1866 by Adolf von Baeyer.[1] The subsequent exploration of indole's reductive chemistry led to the emergence of the 2,3-dihydro derivative, indoline, unveiling a new class of compounds with profound chemical and biological significance.[1] This guide provides a comprehensive exploration of the discovery of indoline compounds, their diverse natural origins, and the biosynthetic pathways that construct these intricate molecules.

A Historical Perspective: From Indigo to Alkaloids

The journey into the world of indoline compounds began with early investigations into the reduction of the indole nucleus.[1] However, the true impetus for the field came from the discovery of naturally occurring alkaloids possessing the indoline core. These complex molecules, biosynthesized by a remarkable diversity of organisms, showcased a wide spectrum of potent biological activities, capturing the attention of chemists and pharmacologists alike. The isolation and structural elucidation of these natural products not only expanded our understanding of chemical diversity in nature but also laid the foundation for the development of modern synthetic methodologies and the discovery of novel therapeutic agents.[1][3]

The Cornucopia of Nature: Sources of Indoline Alkaloids

Indoline alkaloids are a testament to nature's ingenuity, found across kingdoms from terrestrial plants to marine invertebrates and fungi.[4] These compounds often serve as defense mechanisms for the producing organisms and have, in turn, become a rich source of lead compounds for drug discovery.[5]

Terrestrial Flora: A Rich Reservoir

Plants are prolific producers of a vast array of indole and indoline alkaloids, with certain families being particularly rich sources.[6]

  • Catharanthus roseus (Madagascar Periwinkle): This unassuming flowering plant is a veritable chemical factory, producing over 130 terpenoid indole alkaloids (TIAs).[7][8] Among these are the celebrated dimeric indole alkaloids, vinblastine and vincristine, which are indispensable in cancer chemotherapy.[7][9] These complex molecules are formed by the coupling of the monomeric indole alkaloids catharanthine and vindoline.[9] Other notable alkaloids from C. roseus include ajmalicine and serpentine, which possess antihypertensive properties.[7]

  • Mitragyna speciosa (Kratom): Native to Southeast Asia, the leaves of this tree are a source of numerous psychoactive indole and oxindole alkaloids.[10][11] The principal alkaloid, mitragynine, and its oxidized derivative, 7-hydroxymitragynine, are known for their complex pharmacology, exhibiting both opioid-like and stimulant effects.[10][12] The alkaloid profile of M. speciosa can vary significantly based on the geographical origin and developmental stage of the plant.[10][13]

  • Strychnos nux-vomica (Strychnine Tree): The seeds of this tree are a notorious source of the highly toxic indole alkaloids strychnine and brucine.[14][15] These compounds are potent antagonists of glycine receptors in the spinal cord, leading to convulsions and respiratory failure.[14] Despite their toxicity, extracts of S. nux-vomica have been used in traditional medicine, and the complex structure of strychnine has posed a significant challenge and milestone in the field of total synthesis.[14][16]

The Fungal Kingdom: A Realm of Structural Diversity

Fungi, particularly those from the Ascomycota phylum, are prolific producers of a diverse array of indole alkaloids, many of which exhibit potent biological activities.[17][18] Fungal indole alkaloids are often derived from tryptophan and can be categorized into several classes, including dipeptide indole alkaloids, prenylated indoles, and quinazoline-containing indoles.[17][19] Tremorgenic mycotoxins, such as the tryptoquivalines produced by Penicillium aethiopicum, are a notable group of fungal indole alkaloids that can cause tremors in vertebrates.[19] Marine-derived fungi are also a significant source of novel indole alkaloids with unique chemical structures and promising biological activities, including cytotoxic and anti-inflammatory properties.[18][20]

Marine Ecosystems: An Untapped Frontier

Marine organisms, including sponges, algae, and marine bacteria, are a rich and relatively underexplored source of novel indole and indoline alkaloids.[21][22] These marine natural products exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[21][23] Examples include the bis-indole alkaloids like dragmacidin, isolated from marine sponges, which have shown potent antibacterial and antifungal activities.[5] The unique and often complex structures of marine indole alkaloids present exciting opportunities for the discovery of new therapeutic leads.[24][25]

Biosynthesis: Nature's Molecular Assembly Line

The biosynthesis of the vast majority of indole and indoline alkaloids begins with the amino acid tryptophan.[26][27] A key intermediate in the biosynthesis of monoterpenoid indole alkaloids is strictosidine, which is formed through the Pictet-Spengler condensation of tryptamine (derived from the decarboxylation of tryptophan) and the monoterpenoid secologanin.[27][28] From this central precursor, a cascade of enzymatic reactions, including deglycosylation, cyclizations, and oxidations, leads to the incredible diversity of indole and indoline alkaloid structures observed in nature.[26][27]

Biosynthesis_of_Indoline_Alkaloids Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Pictet-Spengler Condensation Indoline_Alkaloids Diverse Indoline Alkaloids Strictosidine->Indoline_Alkaloids Multi-step Enzymatic Transformations

Data Presentation

Table 1: Selected Naturally Occurring Indoline Alkaloids and Their Sources

AlkaloidChemical ClassNatural Source(s)Noted Biological Activity
VinblastineBisindoleCatharanthus roseusAnticancer[7][9]
VincristineBisindoleCatharanthus roseusAnticancer[7][9]
MitragynineIndoleMitragyna speciosaAnalgesic, Psychoactive[10][12]
7-HydroxymitragynineOxindoleMitragyna speciosaPotent Opioid Agonist[10]
StrychnineIndoleStrychnos nux-vomicaNeurotoxin[14][15]
BrucineIndoleStrychnos nux-vomicaToxic, less so than strychnine[14][29]
TryptoquialanineQuinazoline IndolePenicillium aethiopicumTremorgenic Mycotoxin[19]
DragmacidinBis-indoleMarine Sponges (Dragmacidon sp.)Antibacterial, Antifungal[5]

Experimental Protocols

Protocol: Isolation of Indoline Alkaloids from Catharanthus roseus

This protocol outlines a general procedure for the extraction and preliminary separation of indoline alkaloids from the aerial parts of Catharanthus roseus.[9][30]

1. Plant Material Preparation: a. Collect fresh aerial parts (leaves, stems) of C. roseus. b. Air-dry the plant material in the shade until brittle. c. Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction: a. Macerate the powdered plant material in methanol (or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning: a. Suspend the crude extract in 2% aqueous sulfuric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Basify the acidic filtrate to pH 9-10 with concentrated ammonium hydroxide. d. Partition the basified solution with dichloromethane (or chloroform) in a separatory funnel. e. Collect the organic layer containing the crude alkaloid fraction. f. Repeat the partitioning step three times. g. Combine the organic layers and dry over anhydrous sodium sulfate. h. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

4. Chromatographic Separation: a. Subject the crude alkaloid extract to column chromatography over silica gel. b. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light and with Dragendorff's reagent. d. Pool fractions with similar TLC profiles. e. Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

5. Characterization: a. Characterize the purified compounds using spectroscopic techniques such as UV-Vis, FT-IR, Mass Spectrometry, and NMR (¹H, ¹³C, COSY, HMQC, HMBC) to elucidate their structures.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromo Column Chromatography Crude_Alkaloids->Column_Chromo Fractions Collected Fractions Column_Chromo->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Purification Preparative TLC / HPLC TLC_Monitoring->Purification Isolated_Compound Isolated Indoline Alkaloid Purification->Isolated_Compound Characterization Structural Characterization (NMR, MS, etc.) Isolated_Compound->Characterization

Conclusion and Future Perspectives

The discovery of indoline compounds, from their initial identification in complex natural products to their current status as privileged scaffolds in medicinal chemistry, highlights a remarkable journey of scientific exploration.[1][2] Nature continues to be an unparalleled source of novel indoline alkaloids with diverse and potent biological activities.[31][32] The ongoing exploration of biodiversity, particularly in unique environments such as marine ecosystems and the fungal kingdom, promises the discovery of new chemical entities.[18][21] Advances in analytical techniques and synthetic methodologies will undoubtedly accelerate the isolation, characterization, and development of these natural treasures into the next generation of therapeutic agents.[33][34]

References

An In-Depth Technical Guide to the Mechanism of Action of 2,3-dihydro-1H-indol-5-ol and Its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a saturated analog of the crucial neurotransmitter precursor 5-hydroxyindole, this moiety and its derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of 5-hydroxyindoline and related 5-hydroxyindole derivatives. We will delve into their multifaceted roles as anticancer, anti-inflammatory, and neuroprotective agents, exploring their interactions with key biological targets and modulation of critical signaling pathways. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and data visualizations to empower researchers and drug development professionals in their exploration of this promising class of compounds.

The 5-Hydroxyindole Scaffold: A Foundation for Diverse Bioactivity

The 5-hydroxyindole nucleus is a fundamental component of many endogenous molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine).[1] Its inherent ability to participate in various biological interactions has driven extensive research into the synthesis and therapeutic application of its derivatives.[1][2][3] The reduction of the indole to an indoline ring, as in this compound, alters the electronic and conformational properties of the molecule, offering a distinct yet related pharmacological profile. While much of the existing research has focused on the broader class of 5-hydroxyindoles, the principles and observed activities provide a strong foundation for understanding the potential of 5-hydroxyindoline itself.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

A growing body of evidence highlights the potential of 5-hydroxyindole derivatives as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[1]

Cytotoxicity in Cancer Cell Lines

Studies have demonstrated the dose-dependent cytotoxic effects of 5-hydroxyindole derivatives. For instance, certain 5-hydroxyindole-3-carboxylic acid and ester derivatives have shown significant activity against breast cancer cell lines.[4]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7
5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10
5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10
3n 2-Amino-5-hydroxyindole-3-carboxylatePolymorphonuclear Leukocytes (5-LO inhibition)~0.3

Table 1: In vitro anticancer and anti-inflammatory activity of selected 5-hydroxyindole derivatives.[1]

Modulation of Key Signaling Pathways

The anticancer effects of 5-hydroxyindole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[1] These pathways regulate cell survival, proliferation, and apoptosis.

PI3K_MAPK_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Ras Ras Receptor Tyrosine Kinase (RTK)->Ras 5-Hydroxyindole Derivative 5-Hydroxyindole Derivative 5-Hydroxyindole Derivative->PI3K MEK MEK 5-Hydroxyindole Derivative->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified overview of PI3K/Akt/mTOR and MAPK pathway modulation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 5-hydroxyindoline derivative B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antioxidant Properties

5-hydroxyindole derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting their potential in treating inflammatory diseases.[3]

Inhibition of Inflammatory Enzymes

One of the key mechanisms of anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain 2-amino-5-hydroxyindole derivatives have been shown to be potent inhibitors of human 5-LOX.[1]

Antioxidant and Neuroprotective Effects

The 5-hydroxyindole scaffold possesses inherent antioxidant properties. 5-hydroxyindole has been shown to protect against oxidative stress-induced mitochondrial dysfunction and apoptosis.[5] Furthermore, recent studies have highlighted the role of hydroxyindoles as inhibitors of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative diseases.[6][7] Interestingly, while 5-hydroxyindole itself showed some protective effects, other isomers like 3-hydroxyindole were found to be more potent inhibitors of ferroptosis, suggesting a structure-activity relationship.[7]

Experimental Protocol: Intracellular ROS Detection

The measurement of intracellular reactive oxygen species (ROS) is a common method to assess oxidative stress. The DCFH-DA assay is a widely used method for this purpose.

Materials:

  • Cells of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate plates.

  • Compound Incubation: Treat cells with the 5-hydroxyindoline derivative for a specified time.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress (Optional): After loading, cells can be treated with an ROS-inducing agent (e.g., H2O2) in the presence of the test compound.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Neuromodulatory Activities: Interacting with Key Receptors

The structural similarity of 5-hydroxyindoline to serotonin suggests its potential to interact with various neurotransmitter receptors.

Serotonergic and Dopaminergic Systems

Derivatives of 5-hydroxyindole have been investigated for their activity at serotonin (5-HT) and dopamine receptors.[8][9] The affinity and functional activity (agonist, antagonist, or partial agonist) are highly dependent on the specific substitutions on the indole or indoline ring. For example, roxindole, a 5-hydroxyindole derivative, acts as a potent and selective agonist of presynaptic dopamine autoreceptors and also interacts with the 5-HT1A receptor.[10]

Modulation of Other Receptors

Beyond the classical monoamine receptors, 5-hydroxyindole has been shown to activate α7 nicotinic acetylcholine receptors and act on intestinal L-type calcium channels.[11] This broad receptor activity profile suggests that 5-hydroxyindoline and its derivatives could have complex pharmacological effects in the central nervous system and peripheral tissues.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [3H]-spiperone)

  • Unlabeled test compound (5-hydroxyindoline derivative)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50, from which the Ki (inhibition constant) can be calculated.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways in cancer and inflammation, coupled with their antioxidant and neuroprotective properties, underscores their therapeutic potential. Furthermore, their interactions with a range of neurotransmitter receptors highlight their promise for the development of novel central nervous system agents.

Future research should focus on elucidating the specific structure-activity relationships that govern the diverse pharmacological profiles of 5-hydroxyindoline derivatives. A more detailed investigation into the in vivo efficacy and safety of lead compounds is also warranted. The experimental protocols and mechanistic insights provided in this guide aim to facilitate these endeavors, ultimately paving the way for the development of novel therapeutics based on this privileged scaffold.

References

An In-depth Technical Guide to 5-Indanol (CAS 1470-94-6) for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Properties, Safety, and Applications of 5-Indanol Document ID: TG-1470946-202601

Introduction and Scope

This technical guide provides a comprehensive overview of 5-Indanol (CAS No. 1470-94-6), a key chemical intermediate and research compound. Also known by synonyms such as 5-Hydroxyindan, it is a hydroxylated derivative of indane, belonging to the phenol class of organic compounds.[1][2] This document moves beyond a simple data sheet to offer an in-depth analysis of its physicochemical properties, a critical evaluation of its safety profile and handling protocols, and an exploration of its applications in drug discovery and biochemical research, grounded in mechanistic insights. The objective is to equip researchers with the necessary technical knowledge and field-proven insights to handle and utilize 5-Indanol safely and effectively.

The core value of 5-Indanol in a research context lies in its dual functionality: the reactive phenolic hydroxyl group and the bicyclic indane scaffold. This structure makes it a valuable starting material for more complex molecules and a subject of study for its own biological activities.[3] This guide will detail its role as a precursor in antibiotic synthesis and its action as a weak inhibitor of the metalloenzyme tyrosinase, providing the scientific causality behind these functions.

Section 1: Physicochemical Properties and Molecular Identifiers

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research. These parameters dictate solvent selection, reaction conditions, and storage requirements. 5-Indanol is a light brown or gray-brown solid under standard conditions.[1] Its key properties are summarized below for rapid reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[4][5][6]
Molecular Weight 134.18 g/mol [4][5][6]
Appearance Light brown or gray-brown solid[1][7]
Melting Point 51-55 °C[5][6]
Boiling Point 255 °C (at 760 mmHg)[5][6]
Flash Point 110 °C (230 °F) - closed cup[5][6]
Water Solubility 6.3 g/L[4]
InChI Key PEHSSTUGJUBZBI-UHFFFAOYSA-N[5][6]
SMILES C1CC2=C(C1)C=C(C=C2)O[1]

Section 2: Safety Profile, Hazard Analysis, and Toxicology

5-Indanol is classified as a hazardous substance, primarily due to its acute dermal toxicity. Adherence to stringent safety protocols is not merely procedural but is a critical control measure to prevent toxic exposure. The Globally Harmonized System (GHS) classification provides a universally understood framework for its hazards.

GHS Hazard and Precautionary Statements

The primary danger associated with 5-Indanol is acute toxicity if it comes into contact with the skin.[5][6] This necessitates the use of robust personal protective equipment (PPE) and careful handling to prevent any skin exposure.

GHS ClassificationCodeDescription
Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H311Toxic in contact with skin.[4][5][6]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P361 + P364Take off immediately all contaminated clothing and wash it before reuse.
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]
Toxicological Data

Quantitative toxicological data underscores the GHS classification. The LD50 (Lethal Dose, 50%) values indicate the dose required to be fatal to half the members of a tested population. The significant difference between the oral and dermal LD50 values highlights that dermal absorption is the most critical route of exposure and presents the highest risk.

Route of ExposureSpeciesLD50 ValueRemarksSource
Dermal Rabbit450 mg/kg[4]
Oral Rat3,250 mg/kg[4]
Incompatible Materials and Storage

Chemical stability and reactivity are key to safe storage. 5-Indanol should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4] It must be stored locked up, accessible only to authorized personnel.[4] Incompatible materials that must be avoided include:

  • Strong oxidizing agents

  • Acid chlorides

  • Acid anhydrides[4]

Section 3: Applications in Research and Drug Development

The utility of 5-Indanol in a research setting is primarily as a synthetic building block and as a tool compound for biochemical assays.

Intermediate in Antibiotic Synthesis

A significant application of 5-Indanol is its use as a key reagent in the preparation of Indanyl carbenicillin.[3] Carbenicillin is a β-lactam antibiotic, but its oral bioavailability is poor. The synthesis of an indanyl ester prodrug dramatically improves its absorption from the gastrointestinal tract. In the body, esterases cleave the indanyl group, releasing the active carbenicillin antibiotic. This is a classic prodrug strategy, where the bulky, lipophilic indanyl moiety, derived from 5-Indanol, facilitates passage across biological membranes.

Modulator of Tyrosinase Activity

5-Indanol is reported to be a weak inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This positions it as a reference compound in the study of skin pigmentation and the development of novel depigmenting agents.

Mechanism of Action Context: Tyrosinase is a copper-containing metalloenzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] This is the rate-limiting step in the production of melanin. Phenolic compounds are a major class of tyrosinase inhibitors. Their mechanism often involves two key interactions:

  • Competitive Inhibition: The phenolic structure can mimic the natural substrate (L-tyrosine), allowing it to bind to the enzyme's active site but without undergoing a reaction, thereby blocking the substrate from binding.[3][4]

  • Copper Chelation: The hydroxyl groups on the phenolic ring can chelate the copper ions (Cu²⁺) within the enzyme's active site.[4] Since these copper ions are essential for the enzyme's catalytic activity, chelating them effectively inactivates the enzyme.

As a phenol, 5-Indanol likely exerts its weak inhibitory effect through these mechanisms. Its relative weakness compared to other inhibitors (like kojic acid or other flavonoids) can be attributed to its specific stereoelectronic properties, such as the number and position of its single hydroxyl group.[8]

Diagram 1: The Melanin Biosynthesis Pathway This diagram illustrates the central role of tyrosinase in converting L-tyrosine into precursors for melanin production, highlighting the step targeted by inhibitors like 5-Indanol.

Melanin_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) path_split Dopaquinone->path_split Melanin Melanin Pigments path_split->Melanin Spontaneous reactions & other enzymes Inhibitor 5-Indanol (Phenolic Inhibitor) Inhibitor->Tyrosine Targets Enzyme Synthesis_Workflow Indan Indan (Starting Material) Sulfonation Step 1: Sulfonation Indan->Sulfonation SulfonicAcid Indan-5-sulfonic acid Sulfonation->SulfonicAcid AlkaliFusion Step 2: Alkali Fusion SulfonicAcid->AlkaliFusion Product 5-Indanol (Final Product) AlkaliFusion->Product Purification Purification: Acidification, Extraction, Vacuum Distillation Product->Purification H2SO4 Reagent: Conc. Sulfuric Acid (H₂SO₄) H2SO4->Sulfonation KOH_NaOH Reagents: KOH / NaOH High Temperature (275-285°C) KOH_NaOH->AlkaliFusion Safe_Handling_Workflow Workflow for Acutely Toxic Solid (5-Indanol) cluster_0 Preparation & Planning cluster_1 Handling & Use cluster_2 Storage & Cleanup cluster_3 Disposal Plan 1. Plan Experiment - Review SDS - Obtain PI Approval - Prepare SOP Designate 2. Designate Work Area - Chemical Fume Hood - Post Hazard Signs PPE 3. Don PPE - Nitrile Gloves - Lab Coat - Safety Goggles/Face Shield Weigh 4. Weighing - Use ventilated enclosure - Use minimum quantity PPE->Weigh Handling 5. Manipulation - Work within fume hood - Use secondary containment (tray) Weigh->Handling Store 6. Storage - Tightly sealed, labeled container - Store locked up - Segregate from incompatibles Handling->Store Decon 7. Decontamination - Wipe down work surfaces - Clean equipment Waste 8. Waste Collection - Solid Waste: Labeled, sealed bag - Liquid Waste: Labeled, sealed container Decon->Waste Doff 9. Doff PPE - Remove gloves last - Wash hands thoroughly Waste->Doff Disposal 10. Final Disposal - Contact EHS - Arrange pickup by licensed contractor Doff->Disposal

References

Unlocking the Therapeutic Promise of 5-Hydroxyindoline: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxyindoline scaffold is a privileged structure in medicinal chemistry, forming the core of the essential neurotransmitter serotonin and a variety of other biologically active molecules.[1] Its inherent capacity for diverse molecular interactions has catalyzed significant research into its therapeutic potential. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of 5-hydroxyindoline, moving beyond a simple catalog of interactions to explain the causal biochemistry and provide actionable experimental frameworks for future research. We will explore its role as a modulator of key enzymes and receptors implicated in neurological disorders, its neuroprotective capabilities via antioxidant pathways, and its influence on gastrointestinal function. This document is designed to serve as a foundational resource for scientists dedicated to translating the chemical promise of 5-hydroxyindoline into novel therapeutic strategies.

Introduction: The 5-Hydroxyindoline Core Structure

5-Hydroxyindoline, also known as indol-5-ol, is a bicyclic aromatic organic compound.[2] It consists of a benzene ring fused to a pyrrole ring, with a hydroxyl group substituted at the fifth position. This structure is not only fundamental to serotonin (5-hydroxytryptamine) but also serves as a precursor or metabolite in numerous physiological pathways.[3][4] Notably, it can be produced by gut microbiota from the dietary supplement 5-hydroxytryptophan (5-HTP), highlighting a crucial link between the microbiome and host physiology.[5][6] Its therapeutic potential stems from the reactivity of the hydroxyl group and the indole ring's ability to participate in various non-covalent interactions, allowing it to bind to a range of biological targets.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic landscape for 5-hydroxyindoline and its derivatives is multifaceted, with primary activities centered on monoamine oxidase inhibition, modulation of serotonin and other neurotransmitter receptors, and potent antioxidant effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[7] 5-hydroxyindoline derivatives have been investigated as MAO inhibitors.[9][10] By blocking MAO, these compounds can elevate neurotransmitter levels, offering a potential therapeutic avenue for depressive disorders and neurodegenerative diseases characterized by monoamine deficiencies.

The following diagram illustrates the central role of MAO in neurotransmitter metabolism and its inhibition by compounds like 5-hydroxyindoline.

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron 5HTP 5-HTP Serotonin Serotonin (5-HT) 5HTP->Serotonin VMAT2 VMAT2 Serotonin->VMAT2 Packaging into vesicles MAO Monoamine Oxidase (MAO) Serotonin->MAO Degradation Dopamine Dopamine Dopamine->VMAT2 Packaging into vesicles Dopamine->MAO Norepinephrine Norepinephrine Norepinephrine->VMAT2 Packaging into vesicles Norepinephrine->MAO Released_5HT 5-HT VMAT2->Released_5HT Release Released_DA Dopamine VMAT2->Released_DA Release Released_NE Norepinephrine VMAT2->Released_NE Release Post_Receptor Receptors Released_5HT->Post_Receptor Released_DA->Post_Receptor Released_NE->Post_Receptor 5HIAA 5-HIAA MAO->5HIAA Metabolites Inactive Metabolites MAO->Metabolites 5HI 5-Hydroxyindoline 5HI->MAO Inhibition

Caption: Role of MAO in neurotransmitter breakdown and its inhibition.

Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

The structural similarity of 5-hydroxyindoline to serotonin allows it to interact with a variety of serotonin (5-HT) receptors, which are predominantly GPCRs that mediate a vast array of neurological processes.[11] Furthermore, evidence points to its activity at other critical receptors.

  • Serotonin (5-HT) Receptors : 5-hydroxyindoline can act as an allosteric modulator, particularly at the 5-HT3 receptor, a ligand-gated ion channel.[12][13] It has been shown to potentiate ion currents mediated by this receptor.[13] The 5-HT receptor family is a major target for drugs treating depression, anxiety, and migraines.[11][14]

  • Dopamine Receptors : Indolinone derivatives have been synthesized and shown to bind with high affinity and selectivity to dopamine D4 receptors, suggesting the 5-hydroxyindoline scaffold could be a valuable starting point for developing novel antipsychotics or agents for other dopamine-related disorders.[15]

  • Nicotinic Acetylcholine (nACh) Receptors : 5-hydroxyindoline potentiates responses mediated by the α7 subtype of nAChRs.[12][13] This receptor is implicated in cognitive processes, and its modulation is a key strategy in the development of treatments for Alzheimer's disease and schizophrenia.

  • L-type Calcium Channels : In the periphery, 5-hydroxyindoline has been identified as a potent stimulant of intestinal motility through its action on L-type calcium channels in colonic smooth muscle cells.[5][6][16] This presents a potential therapeutic target for motility disorders like constipation.[5]

Neuroprotection via Antioxidant Activity

Oxidative stress is a key pathological factor in numerous neurodegenerative diseases.[17] 5-hydroxyindoline, as a phenolic compound, possesses intrinsic antioxidant properties.[18]

  • Reactive Oxygen Species (ROS) Scavenging : It can directly scavenge ROS and free radicals, protecting cells from oxidative damage.[19][20] Studies have shown it can suppress cytotoxicity induced by oxidative stressors by inhibiting lipid peroxidation and glutathione depletion.[19]

  • Mitochondrial Protection : 5-hydroxyindoline helps maintain mitochondrial membrane potential and can inhibit the release of cytochrome c, a key step in the apoptotic cascade.[19] This suggests a direct role in preserving mitochondrial integrity and preventing programmed cell death.

  • Ferroptosis Inhibition : Recent research indicates that hydroxyindoles can inhibit ferroptosis, a form of iron-dependent cell death implicated in Alzheimer's and Parkinson's diseases.[4][21] While 5-hydroxyindoline itself was less potent than other analogs in one study, its core structure is clearly relevant to this emerging neuroprotective pathway.[21]

The interconnectedness of these targets suggests that 5-hydroxyindoline may exert its effects through a multi-target mechanism, which could be advantageous for treating complex multifactorial diseases.

Therapeutic_Targets 5HI 5-Hydroxyindoline MAO MAO Inhibition 5HI->MAO GPCRs GPCR & Ion Channel Modulation 5HI->GPCRs Antioxidant Antioxidant & Neuroprotection 5HI->Antioxidant Depression Depression MAO->Depression Neurodegeneration Neurodegeneration (Parkinson's, Alzheimer's) MAO->Neurodegeneration GPCRs->Depression GI_Disorders GI Motility Disorders GPCRs->GI_Disorders Cognitive_Disorders Cognitive Disorders GPCRs->Cognitive_Disorders Antioxidant->Neurodegeneration

Caption: Interplay of 5-Hydroxyindoline's mechanisms and disease targets.

Quantitative Data Summary

The following table summarizes key quantitative data for 5-hydroxyindoline and its derivatives from various in vitro and in vivo studies. This data provides a baseline for understanding the potency and selectivity of these compounds.

Compound/Derivative ClassTarget/AssayValueSpeciesSource
5-HydroxyindolePotentiation of 5-HT-induced ion currentEffective at 1 mMMouse (N1E-115 cells)[12][13]
5-HydroxyindolePotentiation of ACh-induced currentsEffective at 0.03-30 mMXenopus (oocytes)[13]
5-HydroxyindoleIn vivo GI transit30 mg/kg decreased transit timeRat[13]
5-OH-FPPAT (derivative)D2 Receptor Binding Affinity (IC50)6.95 nMRat (striatal homogenate)[22]
Indolin-2-one derivative (4c)D4 Receptor Binding Affinity (Ki)0.5 nMRecombinant[15]

Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of 5-hydroxyindoline and novel derivatives, standardized and robust experimental protocols are essential. The following section details methodologies for key assays.

Workflow for Screening and Validation

A logical progression from high-throughput screening to detailed mechanistic studies is crucial for efficient drug discovery.

Screening_Workflow Start Compound Library (5-Hydroxyindoline Derivatives) HTS Primary High-Throughput Screen (e.g., MAO-Glo™ Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (e.g., Receptor Binding Panel) Dose_Response->Selectivity Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) Selectivity->Functional Lead_Opt Lead Optimization Functional->Lead_Opt Promising Leads

Caption: A typical workflow for identifying and validating new drug leads.

Protocol: MAO Inhibition Assay (MAO-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay to measure MAO activity and its inhibition by test compounds.[23][24][25]

Principle: The MAO enzyme converts a luminogenic substrate into methyl ester luciferin. A detection reagent is then added which stops the MAO reaction and converts the methyl ester luciferin into luciferin, which is utilized by luciferase to produce a stable, glow-type luminescent signal directly proportional to MAO activity.[23][25][26]

Methodology:

  • Reagent Preparation:

    • Prepare MAO Reaction Buffer as specified by the manufacturer (e.g., Promega).[24]

    • Reconstitute the luminogenic MAO Substrate.

    • Prepare serial dilutions of the 5-hydroxyindoline test compound and known inhibitors (e.g., Pargyline for MAO-B, Clorgyline for MAO-A) as positive controls.

    • Prepare recombinant human MAO-A or MAO-B enzyme solution.

    • Equilibrate all reagents to room temperature.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound, control inhibitor, or vehicle to appropriate wells.

    • Add 10 µL of MAO enzyme solution to all wells except for the "no enzyme" negative control. Add 10 µL of buffer to the negative control wells.

    • Add 5 µL of MAO substrate to all wells to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Add 20 µL of reconstituted Luciferin Detection Reagent to all wells to stop the reaction and initiate luminescence.[25]

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Radioligand Binding Assay for GPCRs

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).[27][28][29]

Principle: The assay measures the ability of an unlabeled test compound (e.g., 5-hydroxyindoline derivative) to compete with a radioactive ligand ("radioligand") for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[27][30]

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Dopamine D4).

    • Prepare Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[29]

    • Prepare a solution of the radioligand (e.g., [3H]-Spiperone for D2-like receptors) at a concentration near its Kd value.

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of a known non-radioactive ligand at a high concentration to determine non-specific binding (NSB).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of test compound, vehicle (for total binding), or NSB ligand.

      • 50 µL of radioligand solution.

      • 150 µL of the membrane preparation.[29]

    • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[29]

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[29]

  • Data Acquisition and Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter (e.g., MicroBeta counter).[29]

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding versus the concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

Protocol: Cell-Based cAMP Functional Assay

This protocol measures the functional consequence of GPCR activation by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). It can determine if a compound is an agonist or antagonist.[31][32][33][34]

Principle: This assay is based on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.[34][35] For Gs-coupled receptors, agonists increase cAMP. For Gi-coupled receptors, agonists decrease forskolin-stimulated cAMP levels.[31][35]

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor in a 384-well plate and grow overnight.

    • On the day of the assay, remove the culture medium and replace it with Stimulation Buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[31]

    • Incubate for 30 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration (EC80) of a known agonist.

    • Include a positive control (e.g., forskolin for Gs, or a known agonist) and a vehicle control.

    • Incubate for 30 minutes at 37°C.[31]

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add detection reagents as per the kit manufacturer's instructions (e.g., Promega cAMP-Glo™, Cisbio HTRF®).[32][35] This typically involves adding a solution containing a labeled cAMP tracer and a specific antibody.

    • Incubate for the recommended time to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer or a fluorescence reader compatible with the assay technology (e.g., HTRF).

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals from the cell-containing wells into cAMP concentrations using the standard curve.

    • Plot cAMP concentration versus test compound concentration and fit to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).

Future Directions and Drug Development Considerations

The therapeutic potential of 5-hydroxyindoline is significant, but several key areas require further investigation.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-hydroxyindoline scaffold is necessary to optimize potency, selectivity, and pharmacokinetic properties for specific targets. For example, exploring substitutions on the indole ring or the amino side chain (if present) could yield derivatives with enhanced affinity for specific dopamine or serotonin receptor subtypes.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. The phenolic hydroxyl group, while important for antioxidant activity, is also a prime site for metabolic conjugation, which could lead to rapid clearance. Prodrug strategies may be necessary to improve bioavailability.

  • Selectivity and Off-Target Effects: As 5-hydroxyindoline can interact with multiple targets, comprehensive selectivity profiling against a broad panel of receptors and enzymes is essential to mitigate potential side effects.[36]

  • Translational Studies: Promising lead compounds must be evaluated in relevant animal models of disease (e.g., models of Parkinson's disease, depression, or inflammatory bowel disease) to validate in vitro findings and assess in vivo efficacy and safety.

Conclusion

5-Hydroxyindoline is a versatile and privileged chemical scaffold with demonstrated activity at a range of therapeutically relevant targets. Its ability to modulate key enzymes like MAO, interact with critical neurotransmitter receptors, and provide neuroprotection through antioxidant mechanisms makes it a compelling starting point for drug discovery programs. The primary targets include MAO-A/B for mood and neurodegenerative disorders, 5-HT and dopamine receptors for psychiatric and cognitive conditions, and peripheral targets like L-type calcium channels for gastrointestinal disorders. By employing the rigorous experimental workflows and protocols detailed in this guide, researchers can systematically explore the vast potential of 5-hydroxyindoline derivatives and pave the way for the development of novel, multi-target therapies for complex human diseases.

References

2,3-Dihydro-1H-indol-5-ol: A Core Precursor for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its derivatives, 2,3-dihydro-1H-indol-5-ol (5-hydroxyindoline) emerges as a particularly versatile precursor. Its trifunctional nature—a reactive secondary amine, a nucleophilic phenol, and an activated aromatic ring—provides a rich chemical playground for constructing complex molecular architectures. This guide offers a comprehensive overview of the synthesis of 5-hydroxyindoline and elucidates its strategic application in the synthesis of high-value compounds, grounded in mechanistic principles and supported by detailed experimental protocols.

The 5-Hydroxyindoline Scaffold: A Strategic Overview

The intrinsic value of this compound lies in its distinct reactive sites, which can be addressed with high chemo- and regioselectivity. Understanding these sites is fundamental to its application as a synthetic precursor.

  • The Indoline Nitrogen (N1): A secondary amine that is both nucleophilic and a site for directing group attachment. Its reactivity can be readily modulated through protection (e.g., Boc, Cbz, Ac) or functionalization (alkylation, acylation, arylation).

  • The Phenolic Hydroxyl (C5-OH): A potent activating group for electrophilic aromatic substitution, a nucleophile for O-alkylation and O-acylation, and a handle for conversion to other functionalities like triflates for cross-coupling reactions.

  • The Aromatic Ring (C4, C6, C7): The electron-donating nature of both the hydroxyl and the amino groups strongly activates the benzene ring, making it susceptible to electrophilic attack, primarily at the C4, C6, and C7 positions.

This multifunctionality allows for divergent synthesis, where a common precursor is elaborated into a diverse library of compounds, a highly desirable feature in modern drug discovery.

Synthesis of this compound

The preparation of 5-hydroxyindoline is not commonly achieved via a de novo ring construction. Instead, more efficient strategies involve the modification of readily available, advanced indole or indoline precursors. Two principal and reliable routes are outlined below.

Route A: O-Demethylation of 5-Methoxyindoline

This is arguably the most direct and common route, leveraging the commercially available 5-methoxyindoline. The cleavage of the robust aryl methyl ether is typically accomplished with strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice for its high efficiency.

Causality of Reagent Choice: Boron tribromide is a powerful Lewis acid with a high affinity for oxygen lone pairs. Coordination to the methoxy oxygen creates a good leaving group, facilitating a subsequent Sₙ2 attack by a bromide ion on the methyl group to cleave the ether bond. While effective, BBr₃ is corrosive and reacts violently with water, necessitating careful handling under anhydrous conditions.

Route B: Selective Reduction of 5-Hydroxyindole

This alternative route starts from 5-hydroxyindole, another widely available intermediate. The challenge here is the selective reduction of the C2=C3 double bond of the indole ring without affecting the aromaticity of the benzene ring or the sensitive phenol group. Ionic hydrogenation is an excellent method for this transformation.

Causality of Reagent Choice: Ionic hydrogenation using a hydride source like sodium borohydride (NaBH₄) in an acid medium (like trifluoroacetic acid, TFA) is ideal for reducing electron-rich double bonds. The indole nucleus is protonated at the C3 position to form a stable indoleninium cation. This electrophilic cation is then readily reduced by hydride transfer from the borohydride reagent. The reaction proceeds under mild conditions and is highly selective for the pyrrole ring reduction. The use of a strong acid like TFA ensures efficient protonation without leading to N-alkylation, which can be an issue with weaker carboxylic acids like acetic acid[1][2].

Data Presentation: Comparison of Synthetic Routes
FeatureRoute A: O-DemethylationRoute B: Reduction
Starting Material 5-Methoxyindoline5-Hydroxyindole
Key Reagent Boron Tribromide (BBr₃)Sodium Borohydride (NaBH₄) / Trifluoroacetic Acid (TFA)
Pros High-yielding, reliable transformation.Milder conditions, avoids highly toxic reagents.
Cons Requires handling of hazardous BBr₃, strict anhydrous conditions.Potential for side reactions if acid choice/concentration is not optimal[1].
Typical Yield > 90%> 85%
Experimental Protocol: Synthesis via O-Demethylation (Route A)

Objective: To synthesize this compound from 5-methoxyindoline using boron tribromide.

Materials:

  • 5-methoxyindoline (1.0 eq)

  • Boron tribromide (1 M solution in Dichloromethane (DCM), 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

  • Dissolve 5-methoxyindoline (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol to neutralize excess BBr₃.

  • Pour the mixture into saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways to the target precursor.

G cluster_0 Route A: Demethylation cluster_1 Route B: Reduction SM1 5-Methoxyindoline P1 This compound SM1->P1 BBr₃, DCM 0°C to RT SM2 5-Hydroxyindole P2 This compound SM2->P2 NaBH₄, TFA 0°C to RT

Caption: Primary synthetic routes to this compound.

This compound as a Synthetic Precursor

The true utility of 5-hydroxyindoline is demonstrated in its subsequent transformations. The ability to selectively functionalize its three reactive centers is key to its role as a versatile building block.

Visualization: Reactivity Map

Caption: Key reactive sites on the 5-hydroxyindoline scaffold.

Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle. Standard O-alkylation (e.g., Williamson ether synthesis with alkyl halides and a base like K₂CO₃) or O-acylation (with acyl chlorides or anhydrides) proceeds readily.

A more advanced application is the conversion of the hydroxyl group to a triflate (-OTf). This transforms the electron-donating -OH into a superb leaving group, enabling a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby allowing for the introduction of complex aryl, vinyl, or alkynyl substituents at the C5 position.

Reactions at the Indoline Nitrogen

The secondary amine is readily N-acylated or N-alkylated . More importantly, it is often protected to prevent unwanted side reactions and to modulate the electronic properties of the ring. An N-Boc or N-tosyl group, for example, can serve as a bulky directing group to influence the regioselectivity of subsequent electrophilic aromatic substitutions.

Reactions on the Aromatic Ring

The synergistic electron-donating effects of the hydroxyl group and the indoline nitrogen render the aromatic ring highly activated towards electrophilic aromatic substitution . Reactions such as halogenation, nitration, and Friedel-Crafts acylation can proceed under mild conditions. The regioselectivity is typically directed to the C4 and C6 positions, which are ortho to the powerful hydroxyl directing group. Functionalization at the C7 position, while more challenging, can be achieved through directed metalation or specialized catalytic C-H activation methods[3].

Case Study: A Precursor to Modern Pharmaceuticals

The indoline scaffold is a cornerstone of many modern drugs. For instance, while not directly using 5-hydroxyindoline, the synthesis of the antidepressant Vilazodone relies on a closely related 5-cyanoindole precursor, which is subsequently elaborated via alkylation at the C3 position[4][5][6][7]. Similarly, the beta-blocker Pindolol is synthesized from 4-hydroxyindole, highlighting the pharmaceutical industry's reliance on hydroxylated indole and indoline cores[8][9][10][11][12]. The strategic value of 5-hydroxyindoline lies in its potential to serve as a key intermediate for analogues of these and other important drug classes.

Experimental Protocol: N-Protection and O-Alkylation

Objective: To demonstrate selective functionalization via a two-step sequence: N-protection followed by O-alkylation.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude N-Boc-5-hydroxyindoline (1.0 eq) in anhydrous acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).

  • Heat the mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-Boc-5-alkoxyindoline derivative. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Causality of Experimental Choices: The N-protection step is crucial. The Boc group temporarily deactivates the nitrogen nucleophile, preventing it from competing with the phenoxide in the subsequent alkylation step. This ensures high selectivity for O-alkylation. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause other side reactions.

Conclusion and Future Outlook

This compound is a high-value, versatile precursor in organic synthesis. Its strategic importance stems from its trifunctional nature, which allows for controlled, sequential, and divergent elaboration into complex molecular targets. Accessible through robust synthetic routes from common starting materials, it provides an excellent platform for the generation of novel chemical entities for drug discovery and materials science. As the demand for complex, sp³-rich scaffolds continues to grow, the utility of 5-hydroxyindoline as a core building block is set to expand, enabling the next generation of innovation in chemical synthesis.

References

Navigating the Synthesis of 5-Hydroxyindoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Hydroxyindoline is a pivotal structural motif in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its presence in molecules targeting various receptors and enzymes underscores the importance of efficient and versatile synthetic routes to this valuable building block. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for obtaining 5-hydroxyindoline, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

Section 1: Synthesis via O-Protected Precursors: The Benzyl Ether Strategy

A robust and frequently employed strategy for the synthesis of 5-hydroxyindoline involves the use of a protected hydroxyl group, most commonly as a benzyl ether. This approach circumvents potential side reactions associated with the free hydroxyl group during the indole or indoline core formation and subsequent reduction. The general pathway involves the synthesis of 5-benzyloxyindole, followed by catalytic hydrogenation of the indole ring to the indoline, and concluding with the debenzylation to unveil the desired 5-hydroxyindoline.

Synthesis of 5-Benzyloxyindole

The synthesis of the 5-benzyloxyindole precursor can be accomplished through various established indole syntheses. A classical and effective method starts from 2-nitro-5-hydroxytoluene, as described by Bergel and Morrison.[1]

Experimental Protocol: Synthesis of 5-Benzyloxyindole-2-carboxylic acid [1]

  • Benzylation of 2-Nitro-5-hydroxytoluene: To a solution of sodium ethoxide (from 3 g of sodium in 100 c.c. of absolute alcohol), add 20 g of 2-nitro-5-hydroxytoluene and 16.6 g of benzyl chloride. Reflux the mixture on a water bath for 8 hours. Distill off the alcohol, dissolve the residue in ether, and wash with water and dilute sodium hydroxide to yield 2-nitro-5-benzyloxytoluene.

  • Condensation with Ethyl Oxalate: Condense the 2-nitro-5-benzyloxytoluene with ethyl oxalate in the presence of potassium ethoxide. Subsequent hydrolysis of the crude product yields 2-nitro-5-benzyloxyphenylpyruvic acid.

  • Reductive Cyclization: Reduce the crude 2-nitro-5-benzyloxyphenylpyruvic acid with ferrous sulfate and ammonia to yield 5-benzyloxyindole-2-carboxylic acid.

For the synthesis of 5-benzyloxyindole, the carboxylic acid at the 2-position can be removed via decarboxylation, typically by heating.

Catalytic Hydrogenation to 5-Benzyloxyindoline

The reduction of the indole C2-C3 double bond to form the indoline is a critical step. Heterogeneous catalytic hydrogenation is the most common and efficient method.

Experimental Protocol: General Catalytic Hydrogenation of Substituted Indoles [2]

  • Catalyst and Solvent: A variety of catalysts can be employed, with Platinum on carbon (Pt/C) being a common choice. The reaction is typically carried out in a protic solvent such as ethanol or water.

  • Acidic Additive: The presence of a Brønsted acid, such as p-toluenesulfonic acid, is often necessary to protonate the indole at the C3 position, forming an iminium ion that is more susceptible to hydrogenation.[2]

  • Reaction Conditions: The reaction is typically run under a hydrogen atmosphere (pressure can vary from atmospheric to 50 bar) at room temperature.

  • Work-up: Upon completion, the catalyst is removed by filtration, and the product is isolated after solvent removal and appropriate work-up.

Debenzylation to 5-Hydroxyindoline

The final step is the removal of the benzyl protecting group. Catalytic transfer hydrogenation or direct hydrogenation are effective methods.

Experimental Protocol: Debenzylation using Pd(0) EnCat™ 30NP [3]

  • Catalyst and Hydrogen Source: The reaction can be performed using a palladium catalyst, such as Pd(0) EnCat™ 30NP, with hydrogen gas or a hydrogen donor like cyclohexene.

  • Reaction Conditions: For transfer hydrogenation with cyclohexene, the reaction is typically heated at reflux in a solvent mixture like ethanol and acetic acid. For direct hydrogenation, the reaction is run under a hydrogen atmosphere at room temperature in a solvent like ethanol.[3]

  • Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.

Diagram of the Benzyl Ether Strategy

A 2-Nitro-5-hydroxytoluene B 5-Benzyloxyindole A->B  Benzylation,  Indole Synthesis C 5-Benzyloxyindoline B->C  Catalytic  Hydrogenation  (e.g., Pt/C, H2) D 5-Hydroxyindoline C->D  Debenzylation  (e.g., Pd/C, H2)

Caption: Synthesis of 5-hydroxyindoline via a benzyloxy-protected intermediate.

Section 2: Synthesis from 5-Hydroxyindole Precursors

This approach focuses on the initial construction of the 5-hydroxyindole core, followed by its reduction to 5-hydroxyindoline. The Nenitzescu and Bischler-Möhlau reactions are prominent methods for accessing 5-hydroxyindoles.

Nenitzescu Indole Synthesis

The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindoles from a 1,4-benzoquinone and a β-aminocrotonic ester.[4][5]

Reaction Mechanism: The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to form the indole ring.[4][6]

Experimental Protocol: General Nenitzescu Reaction [4]

  • Reactants and Solvent: The reaction is typically carried out by reacting 1,4-benzoquinone with an ethyl β-aminocrotonate derivative in a polar solvent.

  • Catalyst: The reaction is often acid-catalyzed.

  • Work-up: The product is isolated after removal of the solvent and purification, often by chromatography.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides an alternative route to 2-aryl-5-hydroxyindoles by reacting an α-bromoacetophenone with an excess of an aminophenol.[7][8]

Reaction Mechanism: The mechanism involves the initial formation of an α-anilinoketone, which then undergoes an electrophilic cyclization and subsequent aromatization to form the indole.[7]

Experimental Protocol: Modified Bischler-Möhlau Reaction for Hydroxyindoles

  • Reactants and Catalyst: The reaction involves heating an α-hydroxyketone (benzoin) with an aminophenol in the presence of an acid catalyst, such as hydrochloric acid.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 135 °C).

  • Work-up: The product mixture, often containing isomeric hydroxyindoles, is worked up and the desired isomer is isolated by chromatography.

Hydrogenation of 5-Hydroxyindole

The final step is the reduction of the 5-hydroxyindole to 5-hydroxyindoline. As with the protected precursors, catalytic hydrogenation is the method of choice.

Experimental Protocol: Hydrogenation of Unprotected Indoles [2]

  • Catalyst and Solvent: Platinum on carbon (Pt/C) is an effective catalyst for the hydrogenation of unprotected indoles in water.[2]

  • Acidic Promoter: The addition of a Brønsted acid like p-toluenesulfonic acid is crucial for the reaction to proceed efficiently.[2]

  • Reaction Conditions: The reaction is performed under a moderate hydrogen pressure at room temperature.

  • Work-up: After the reaction is complete, the catalyst is filtered, and the aqueous solution is worked up to isolate the 5-hydroxyindoline.

Diagram of the 5-Hydroxyindole Precursor Strategy

cluster_0 5-Hydroxyindole Synthesis A 1,4-Benzoquinone + β-Aminocrotonate C 5-Hydroxyindole A->C  Nenitzescu  Reaction B α-Bromoacetophenone + Aminophenol B->C  Bischler-Möhlau  Reaction D 5-Hydroxyindoline C->D  Catalytic Hydrogenation  (e.g., Pt/C, H2, Acid)

Caption: Convergent strategies to 5-hydroxyindoline via 5-hydroxyindole intermediates.

Section 3: Synthesis from Tyrosol: A Biorenewable Approach

Tyrosol, a phenolic compound readily available from olive oil processing byproducts, presents an attractive and sustainable starting material for the synthesis of 5-hydroxyindoline. This route, while potentially longer, leverages a biorenewable feedstock. A plausible synthetic sequence involves the conversion of tyrosol to a dihydroxyphenylethylamine derivative, which can then undergo cyclization.

A key intermediate that can be synthesized from tyrosol is hydroxytyrosol (3,4-dihydroxyphenylethanol).[9]

Plausible Synthetic Pathway from Tyrosol:

  • Hydroxylation of Tyrosol: Conversion of tyrosol to hydroxytyrosol.

  • Protection of Phenolic Hydroxyls: Protection of the catechol moiety, for instance, as a methylenedioxy or dibenzyl ether derivative.

  • Conversion of the Primary Alcohol to an Amine: This can be achieved through a variety of methods, such as conversion to a tosylate or halide followed by substitution with an amine source, or via an oxidation-reductive amination sequence.

  • Cyclization to the Indoline Ring: This step would likely involve an intramolecular cyclization.

  • Deprotection: Removal of the protecting groups from the phenolic hydroxyls to yield 5-hydroxyindoline.

Detailed experimental protocols for the complete conversion of tyrosol to 5-hydroxyindoline are not yet well-established in the literature and represent an area for further research and development.

Section 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route to 5-hydroxyindoline depends on several factors, including the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions.

Route Starting Materials Key Steps Advantages Disadvantages Typical Overall Yield Range
From 5-Benzyloxyindole 2-Nitro-5-hydroxytoluene, Benzyl chlorideBenzylation, Indole synthesis, Hydrogenation, DebenzylationWell-established, Good control over protecting groupsMulti-step, Use of benzyl protecting groupModerate
From 5-Hydroxyindole (Nenitzescu) 1,4-Benzoquinone, β-AminocrotonateNenitzescu reaction, HydrogenationConvergent, Access to substituted indolesMay require optimization for specific substratesVariable
From 5-Hydroxyindole (Bischler-Möhlau) α-Bromoacetophenone, AminophenolBischler-Möhlau reaction, HydrogenationUtilizes readily available starting materialsCan produce isomeric mixtures, Harsh conditionsLow to Moderate
From Tyrosol TyrosolHydroxylation, Protection, Amination, Cyclization, DeprotectionUtilizes a biorenewable starting materialPotentially long synthetic sequence, Less establishedNot well-documented

Conclusion

The synthesis of 5-hydroxyindoline can be approached through several strategic pathways, each with its own merits and challenges. The route commencing from O-protected precursors like 5-benzyloxyindole offers a reliable and well-documented approach, providing good control over the synthesis. Direct synthesis of the 5-hydroxyindole core via the Nenitzescu or Bischler-Möhlau reactions, followed by hydrogenation, presents more convergent strategies. The emerging potential of utilizing biorenewable feedstocks like tyrosol highlights a promising avenue for sustainable chemical synthesis. The selection of the optimal route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the desired purity of the final product.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculation of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough of the quantum chemical calculations for 2,3-dihydro-1H-indol-5-ol, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of In Silico Analysis

This compound, also known as 5-hydroxyindoline, is a derivative of indoline, a common scaffold in numerous biologically active compounds.[1][2] Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for the rational design of novel therapeutics. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate these characteristics at the molecular level, offering insights that can guide and accelerate the drug discovery process.[3]

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for systems of this size.[1] We will specifically employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination that has demonstrated reliability for organic and heterocyclic molecules.[4][5]

Part 1: Theoretical Framework and Computational Strategy

The Choice of Method: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Unlike wavefunction-based methods, DFT calculates the electronic energy and other properties based on the molecule's electron density. The B3LYP hybrid functional is a popular choice as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of molecular geometries and energies for a wide range of organic molecules.[7]

The Basis Set: 6-311++G(d,p)

The choice of basis set is crucial for the accuracy of the calculation. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the molecular orbitals. The inclusion of diffuse functions ("++") is important for accurately describing anions and molecules with lone pairs, while the polarization functions ("(d,p)") allow for the description of non-spherical electron distributions, which is essential for capturing the nuances of chemical bonding.[5]

Computational Workflow

The overall computational strategy will involve the following key steps, each of which will be detailed in the subsequent sections:

  • Geometry Optimization: To find the most stable three-dimensional arrangement of atoms.

  • Vibrational Frequency Analysis: To confirm the optimized structure as a true energy minimum and to predict the infrared (IR) spectrum.

  • Electronic Property Analysis: To understand the molecule's reactivity and electronic characteristics through the examination of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

G cluster_workflow Computational Workflow Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Analysis (HOMO-LUMO, MEP) Frequency_Analysis->Electronic_Properties Results_Analysis Analysis and Interpretation Electronic_Properties->Results_Analysis

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of this compound.

Part 2: Experimental Protocols - A Step-by-Step Guide

The following protocols are designed to be implemented using a computational chemistry software package such as Gaussian.[2][8]

Protocol 1: Geometry Optimization
  • Construct the Initial Structure: Build the 3D structure of this compound using a molecular modeling program. The IUPAC name for this molecule is this compound.[9] Ensure that the initial bond lengths and angles are reasonable.

  • Prepare the Input File: Create an input file for the Gaussian software.[6] The input file should specify the following:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt which requests a geometry optimization at the specified level of theory.

    • Molecule Specification: The charge (0) and spin multiplicity (1, for a singlet state) of the molecule, followed by the Cartesian coordinates of each atom.

  • Execute the Calculation: Run the Gaussian calculation.[6]

  • Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. This is typically indicated by the message "Optimization completed."

Protocol 2: Vibrational Frequency Analysis
  • Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained from the previous step.

  • Prepare the Input File: Modify the input file from the optimization step. The route section should now be: #p B3LYP/6-311++G(d,p) Freq.

  • Execute the Calculation: Run the frequency calculation in Gaussian.

  • Analyze the Frequencies: Examine the output file for the calculated vibrational frequencies. A key aspect of this analysis is to check for imaginary frequencies.[10] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[11]

Part 3: Data Analysis and Interpretation

Molecular Geometry

The optimized geometry provides the most stable conformation of this compound in the gas phase. Key bond lengths and angles should be analyzed and can be compared to experimental data for similar indoline derivatives if available.

ParameterCalculated Value (Å or °)
C-C (benzene ring)~1.39 - 1.40
C-N (pyrrolidine ring)~1.46 - 1.47
C-O (hydroxyl group)~1.36
C-N-C (pyrrolidine ring)~109 - 110
C-C-O (hydroxyl group)~118 - 119
Note: These are expected approximate values based on typical DFT calculations for similar molecules. Actual calculated values would be obtained from the output of the geometry optimization.
Vibrational Spectrum

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Each frequency corresponds to a specific vibrational mode (e.g., stretching, bending). It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental data due to the harmonic approximation used in the calculations.[12]

Key expected vibrational frequencies for this compound include:

  • O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Multiple sharp bands just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Multiple sharp bands just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1250-1350 cm⁻¹ region.

  • C-O stretch: Typically in the 1000-1260 cm⁻¹ region.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[13][14]

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[15]

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.[16] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[16]

G cluster_info Frontier Molecular Orbitals HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Energy_Gap Energy Gap (ΔE) LUMO->Energy_Gap Energy_Gap->HOMO

Caption: A diagram illustrating the relationship between the HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen and oxygen atoms, due to their lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring's anti-bonding π* orbitals.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[17][18] It is invaluable for predicting how molecules will interact.[17]

  • Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. For this compound, these regions are expected around the oxygen and nitrogen atoms.

  • Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxyl group and the one on the nitrogen atom.

  • Green regions: Represent areas of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding.[19]

Conclusion

This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following the detailed protocols and understanding the theoretical underpinnings, researchers can gain significant insights into the molecular properties of this important heterocyclic compound. These in silico findings are crucial for guiding synthetic efforts and for the rational design of new molecules with desired biological activities. The combination of geometry optimization, vibrational frequency analysis, and electronic property calculations offers a holistic understanding of the molecule's behavior at the quantum level, thereby accelerating the pace of drug discovery and development.

References

Methodological & Application

The 5-Hydroxyindole Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Hydroxyindole Moiety

The 5-hydroxyindole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its intrinsic ability to engage with a diverse array of biological targets has cemented its importance in drug discovery.[1] This substructure is notably present in the endogenous neurotransmitter serotonin (5-hydroxytryptamine), highlighting its fundamental role in physiological processes.[1][3] The versatility of the 5-hydroxyindole scaffold has spurred extensive research, leading to the development of novel derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and biological evaluation of 5-hydroxyindole derivatives.

While the related 5-hydroxyindoline scaffold shares structural similarities, the aromatic 5-hydroxyindole core is more prominently featured in contemporary medicinal chemistry research and is the focus of these application notes.

Synthetic Strategies for 5-Hydroxyindole Derivatives

The construction of the 5-hydroxyindole core is a critical step in the synthesis of numerous therapeutic agents. Several synthetic methodologies have been developed, with the Nenitzescu indole synthesis being a prominent and widely utilized approach.[5][6]

The Nenitzescu Reaction: A Classic Approach

The Nenitzescu reaction involves the condensation of a 1,4-benzoquinone with an enamine to yield a 5-hydroxyindole derivative.[5][7] This method is valued for its operational simplicity, mild reaction conditions, and the accessibility of structurally diverse starting materials.[6]

Conceptual Workflow of the Nenitzescu Reaction:

Nenitzescu_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Benzoquinone 1,4-Benzoquinone Condensation_Reaction Condensation Reaction 1,4-Benzoquinone->Condensation_Reaction Solvent (e.g., Acetone, Ethanol) Room Temperature Enamine Enamine Enamine->Condensation_Reaction 5-Hydroxyindole_Derivative 5-Hydroxyindole Derivative Condensation_Reaction->5-Hydroxyindole_Derivative Formation of Pyrrole Ring

Caption: General workflow of the Nenitzescu reaction for 5-hydroxyindole synthesis.

Protocol 1: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate via Nenitzescu Reaction

This protocol is adapted from the classical Nenitzescu reaction.[5]

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone (reagent grade)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round bottom flask, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.

  • To this solution, add ethyl 3-aminocrotonate (1.0 equivalent).

  • Equip the flask with a reflux condenser and heat the mixture to boiling with continuous stirring.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold acetone.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate as a crystalline solid.

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[8]

Therapeutic Applications and Biological Activities

The 5-hydroxyindole scaffold is a versatile platform for the development of drugs targeting a wide range of diseases.

Anticancer Activity

Numerous 5-hydroxyindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] These compounds often exert their anticancer activity through the modulation of critical signaling pathways involved in cancer progression.[1]

Table 1: In Vitro Anticancer Activity of Selected 5-Hydroxyindole Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7[3]
5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1]
5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1]
3n 2-Amino-5-hydroxyindole-3-carboxylatePolymorphonuclear Leukocytes (5-LO inhibition)~0.3[9]

Signaling Pathways Targeted by 5-Hydroxyindole Derivatives in Cancer

Cancer_Signaling Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK_Pathway MAPK Pathway Growth_Factor_Receptor->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Survival Survival mTOR->Survival MAPK_Pathway->Cell_Proliferation 5_Hydroxyindole_Derivative 5-Hydroxyindole Derivative 5_Hydroxyindole_Derivative->PI3K 5_Hydroxyindole_Derivative->MAPK_Pathway

Caption: Inhibition of PI3K/Akt/mTOR and MAPK pathways by 5-hydroxyindole derivatives.

Anti-inflammatory Properties

Compounds that inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, have potential for treating inflammatory and allergic diseases.[9] Novel 2-amino-5-hydroxyindoles have been designed and synthesized as potent inhibitors of human 5-LO.[9][10]

Modulation of Intestinal Motility

Recent studies have shown that gut bacteria can metabolize 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole.[11][12] This metabolite acts as a potent stimulant of intestinal motility by activating L-type calcium channels on colonic smooth muscle cells.[11][12][13] This discovery opens new avenues for microbiota-targeted interventions for gastrointestinal disorders.

Biological Evaluation Protocols

The biological activity of newly synthesized 5-hydroxyindole derivatives must be assessed using robust and validated assays.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[3]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., human dermal fibroblasts) for assessing selectivity

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 5-hydroxyindole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-hydroxyindole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening:

MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat Cells with 5-Hydroxyindole Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Analytical Characterization

Accurate characterization and quantification of 5-hydroxyindoles are crucial for both synthetic chemistry and biological studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Analytical Methods for 5-Hydroxyindoles:

  • HPLC with UV or Fluorescence Detection: A common method for the separation and quantification of 5-hydroxyindoles. Post-column derivatization with reagents like benzylamine can enhance fluorescence detection sensitivity.[14][15]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it ideal for detecting trace amounts of 5-hydroxyindoles in complex biological matrices like plasma and urine.[16][17][18]

Conclusion

The 5-hydroxyindole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous biologically active molecules and its synthetic accessibility ensure its continued importance in the quest for novel therapeutics. The protocols and information provided herein offer a solid foundation for researchers to explore the rich chemistry and biology of 5-hydroxyindole derivatives.

References

Application Note: Quantitative Analysis of 2,3-dihydro-1H-indol-5-ol (5-Hydroxyindoline)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-dihydro-1H-indol-5-ol, commonly known as 5-hydroxyindoline, is a critical heterocyclic motif found in numerous biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural similarity to endogenous neurotransmitters and presence in complex drug molecules necessitates the development of robust, accurate, and reliable analytical methods for its quantification.[3][4] This document provides detailed protocols for the quantitative analysis of this compound in both bulk pharmaceutical ingredient (API) samples and complex biological matrices, such as human plasma.

The methodologies presented herein are designed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6] We will detail two primary orthogonal methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure Structure of this compoundPubChem
IUPAC Name This compound
Molecular Formula C₈H₉NO[7]
Molecular Weight 135.16 g/mol [7]
UV Absorption (λmax) ~280-290 nm (predicted)[8][9][10]
CAS Number 6944-59-8

Method 1: RP-HPLC-UV for Quantification in Pharmaceutical Samples

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the routine quality control of this compound as a drug substance or in a simple formulation. The method leverages the inherent UV absorbance of the indole chromophore for detection.

Principle of Causality

The choice of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the moderately polar this compound molecule. A buffered mobile phase (pH ~3.0) is used to ensure the phenolic hydroxyl group and the secondary amine are in a consistent protonation state, leading to sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength is set near the predicted λmax of the substituted indole ring to maximize sensitivity.[9][10]

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

2.2.2 Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 285 nm

2.2.3 Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for one week at 4°C.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions: 90% A, 10% B). A minimum of five concentration levels is recommended for linearity assessment.[11]

  • Sample Preparation (e.g., from a powder blend): Accurately weigh a portion of the powder blend equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 10 minutes. Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Dilute as necessary with the mobile phase to fall within the calibration range.

2.2.4 System Suitability Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready when the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Summary (as per ICH Q2(R2))

The following table summarizes the typical acceptance criteria for the validation of this analytical procedure.[12][13]

ParameterAcceptance Criteria
Specificity Peak purity index > 0.999. No interference from excipients at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy 80-120% recovery at three concentration levels (e.g., 80%, 100%, 120% of nominal).
Precision (Repeatability) %RSD ≤ 2.0% for six independent sample preparations.
Intermediate Precision %RSD ≤ 3.0% when analyzed by a different analyst on a different day.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. Typically ~1 µg/mL.
Robustness Method performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Method 2: LC-MS/MS for Quantification in Human Plasma

For bioanalytical applications requiring high sensitivity and selectivity to overcome matrix effects, an LC-MS/MS method is the gold standard. This protocol describes a method for quantifying this compound in human plasma.

Principle of Causality

This method employs the same reversed-phase separation principles as the HPLC-UV method but uses a tandem mass spectrometer for detection. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[14] An isotopically labeled internal standard (IS), such as this compound-d4, is ideal for correcting for matrix effects and variability during sample preparation and injection. If unavailable, a structurally similar compound can be used. Sample preparation involves protein precipitation, a rapid and effective technique for removing the bulk of plasma proteins prior to analysis.[15][16]

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (IS) plasma->is precip 3. Add Acetonitrile (300 µL) is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Collect Supernatant vortex->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject

Caption: Plasma sample preparation by protein precipitation.

Experimental Protocol: LC-MS/MS

3.2.1 Materials and Reagents

  • All reagents from Section 2.2.1

  • This compound-d4 (Internal Standard, IS) or a suitable analog

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

3.2.2 Instrumentation and Conditions

G LC-MS/MS System Configuration cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry solvent Mobile Phase (A+B) pump HPLC Pump solvent->pump autosampler Autosampler pump->autosampler column C18 Column autosampler->column source ESI Source (Positive Ion Mode) column->source Eluent q1 Quadrupole 1 (Precursor Ion) source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

Caption: Schematic of the LC-MS/MS instrument setup.

ParameterLC ConditionMS Condition
LC System Waters ACQUITY UPLC or equivalentMass Spectrometer
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Ion Source
Mobile Phase A 0.1% Formic Acid in WaterIon Spray Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temperature
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% BCurtain Gas (CUR)
Flow Rate 0.4 mL/minCollision Gas (CAD)
Column Temp. 40 °CMRM Transitions
Injection Vol. 5 µL

Optimized MRM Transitions (Hypothetical - requires empirical validation)

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Declustering Potential (DP)Collision Energy (CE)
This compound m/z 136.1m/z 108.160 V25 eV
IS (e.g., -d4) m/z 140.1m/z 112.160 V25 eV

3.2.3 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analyte by serial dilution. Spike these into blank human plasma to create calibration standards (e.g., 0.1-100 ng/mL) and QC samples (low, medium, high concentrations).

  • IS Working Solution: Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 20 ng/mL.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation Summary

Validation for bioanalytical methods follows similar principles to ICH but with specific guidance from regulatory bodies like the FDA.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention times of the analyte and IS in at least six blank matrices.
Linearity r² ≥ 0.995, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run %CV and %Bias must be ≤15% (≤20% at LLOQ) for QC samples.
Matrix Effect Matrix factor should be consistent, with a %CV ≤ 15% across different sources of matrix.
Recovery Extraction recovery should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides two robust, validated methods for the quantitative determination of this compound. The HPLC-UV method is a reliable and cost-effective choice for quality control in pharmaceutical manufacturing, while the LC-MS/MS method offers the superior sensitivity and selectivity required for complex bioanalytical studies in drug development. The selection of the appropriate method should be based on the specific sample matrix, required sensitivity, and the intended application. Both protocols are grounded in established scientific principles and adhere to international regulatory guidelines, ensuring data integrity and reliability.

References

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 5-Hydroxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-hydroxyindole. This document provides a detailed rationale for methodological choices, step-by-step protocols for method development and validation, and guidance on performing forced degradation studies as per International Council for Harmonisation (ICH) guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Characterization

5-Hydroxyindole is a crucial heterocyclic compound that serves as a significant metabolite of L-tryptophan and a foundational structural motif in various biologically active molecules, including the neurotransmitter serotonin.[1][2] Its analysis is critical in neuroscience, metabolic studies, and as a quality control parameter for synthetic processes where it is used as a building block.[2] The development of a reliable and stability-indicating analytical method is therefore essential to accurately quantify 5-hydroxyindole and resolve it from potential impurities and degradation products.

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 5-Hydroxyindole

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₇NO[1][3][4][5]Influences molecular weight and potential interactions.
Molecular Weight 133.15 g/mol [3][4][5]Standard molecular weight for a small molecule.
pKa (Acidic) ~9.57 - 9.98[3][6]The phenolic hydroxyl group is weakly acidic. Mobile phase pH should be well below this value (e.g., pH < 7.5) to maintain a single, neutral form for consistent retention and peak shape.
logP ~1.53 - 1.77[6]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, particularly with a C18 stationary phase.
UV Absorbance Maxima around 280 nmThe indole and phenol chromophores allow for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).[7][8][9]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.[1][2][3][10]Dictates the choice of solvent for preparing stock and standard solutions. Methanol is a suitable and common choice.

HPLC Method Development: Strategy and Rationale

The goal is to develop a simple, isocratic RP-HPLC method that is both efficient and robust. The following sections detail the logical, step-by-step process for selecting and optimizing the chromatographic parameters.

Column Selection: The Stationary Phase

Causality: The analyte's logP value of ~1.6 suggests it is non-polar enough to be retained on a hydrophobic stationary phase. A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering sufficient hydrophobicity to retain 5-hydroxyindole and separate it from more polar or less polar impurities. A standard dimension column, such as 4.6 mm x 250 mm with a 5 µm particle size, provides a good balance of resolution, efficiency, and backpressure, making it an excellent starting point.[9][11][12]

Mobile Phase Optimization: The Eluent

Causality: The mobile phase composition is the most critical factor for achieving optimal separation in RP-HPLC.

  • Organic Modifier: Methanol and acetonitrile are the most common organic solvents. Both are suitable, but methanol is often a good first choice for phenolic compounds and is more cost-effective.[7][13] We will begin with methanol.

  • Aqueous Phase and pH Control: To ensure consistent retention time and sharp, symmetrical peaks, the ionization state of 5-hydroxyindole must be controlled. With a pKa of ~9.6, the phenolic hydroxyl group will be in its neutral (protonated) form at acidic to neutral pH. Setting the mobile phase pH to a slightly acidic value (e.g., pH 3.0) ensures this state and suppresses the ionization of any free silanol groups on the silica-based column packing, further improving peak shape. A 0.1% concentration of an acidifier like trifluoroacetic acid (TFA) or formic acid in water is a standard and effective way to control pH.[8][11]

Isocratic vs. Gradient Elution

Causality: A gradient elution is initially used as a scouting run to determine the retention behavior of the analyte and any potential impurities. This approach helps to quickly identify the approximate percentage of organic solvent needed for elution. For a single analyte, an isocratic method (constant mobile phase composition) is preferable for routine analysis as it is simpler, more robust, and results in more stable baselines and shorter run-to-run equilibration times.[11][12]

Detection Wavelength

Causality: The indole ring system in 5-hydroxyindole contains chromophores that strongly absorb UV light. A Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the full UV spectrum of the eluting peak. This confirms the peak's identity against a standard and can be used to assess peak purity. Based on its structure, a primary detection wavelength of 280 nm provides excellent sensitivity.[7][9][12]

Experimental Protocol: Method Development Workflow

This protocol outlines the systematic steps to establish the final chromatographic conditions.

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-hydroxyindole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Initial Chromatographic Conditions (Scouting Gradient)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: DAD, 280 nm

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Equilibration)

Optimization to Isocratic Method
  • Inject the working standard solution using the scouting gradient. Observe the retention time (tR) of the 5-hydroxyindole peak.

  • Note the percentage of Mobile Phase B (%B) at which the peak elutes.

  • Calculate the isocratic mobile phase composition. A good starting point is a slightly lower percentage of the organic modifier than the elution percentage from the gradient run. For example, if the peak eluted at 45% B, an initial isocratic condition of 40% Methanol / 60% Aqueous Phase could be tested.

  • Adjust the isocratic composition to achieve a retention time between 5 and 10 minutes with a capacity factor (k') between 2 and 10. This ensures good resolution from the void volume and a reasonable run time.

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development Cycle cluster_final Finalization Start Define Analytical Goal: Quantify 5-Hydroxyindole Prep Prepare Standard (100 µg/mL in Mobile Phase) Start->Prep Scout Run Scouting Gradient (e.g., 20-80% Methanol) Prep->Scout Analyze Analyze Result: Identify Retention Time (tR) & Elution %B Scout->Analyze Develop Develop Isocratic Method (Adjust %B for k' = 2-10) Analyze->Develop Optimize Optimize & Verify: Check Peak Shape, tR, Resolution Develop->Optimize Optimize->Develop Needs Adjustment Final Final Optimized Method Optimize->Final Meets Criteria

A flowchart illustrating the systematic approach to HPLC method development.

Optimized Isocratic Method

The following conditions were found to provide optimal separation and peak shape.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (DAD)
Injection Volume 10 µL
Run Time 10 minutes
Approx. Retention Time ~6.5 minutes

Protocol: Stability-Indicating Method Development (Forced Degradation)

A stability-indicating method must be able to unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[14] Forced degradation studies are essential to generate these products and prove the method's specificity.[15][16][17] The objective is to achieve a target degradation of 5-20% of the parent compound.[14][16][17]

Preparation of Stressed Samples

Prepare a solution of 5-hydroxyindole at 1000 µg/mL in methanol. Aliquot this solution for each stress condition.

  • Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.[17]

  • Thermal Degradation: Store a solid sample of 5-hydroxyindole in a hot air oven at 105°C for 24 hours. Dissolve and dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the sample solution (1000 µg/mL) to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil. Dilute to 100 µg/mL with mobile phase.[17]

Analysis of Stressed Samples

Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The Diode Array Detector is critical here to perform peak purity analysis on the parent 5-hydroxyindole peak in each chromatogram to ensure it is not co-eluting with any degradants.

Diagram 2: Forced Degradation and Specificity Assessment Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_result Outcome Start 5-Hydroxyindole Solution (1000 µg/mL) Acid Acid (1N HCl, 80°C) Start->Acid Base Base (1N NaOH, RT) Start->Base Oxidation Oxidation (6% H₂O₂, RT) Start->Oxidation Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analyze Analyze Stressed Samples with Optimized HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Check Assess Chromatograms: - Resolution of Degradants - Peak Purity of Analyte Analyze->Check Final Specificity Demonstrated: Method is Stability-Indicating Check->Final

Workflow for conducting forced degradation studies to establish method specificity.

Protocol: Method Validation

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[18] The protocol should follow ICH Q2(R1) guidelines.[15][19][20] Before starting validation, system suitability must be established.

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6 replicate injections)
%RSD of Retention Time ≤ 1.0% (for n=6 replicate injections)
Validation Parameters and Protocols

Table 4: Method Validation Parameters, Protocols, and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and all forced degradation samples. Assess peak purity of the analyte peak.No interference at the retention time of 5-hydroxyindole. Peak purity index should be > 0.999.
Linearity Prepare and inject a series of at least 5 concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Perform spike-recovery experiments. Spike a blank matrix with the analyte at 3 levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (%RSD) Repeatability (Intra-day): Analyze six replicate preparations at 100% of the target concentration on the same day. Intermediate: Repeat the analysis on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.Precision at the LOQ concentration should have an RSD ≤ 10%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3.-
Robustness Intentionally vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase Composition (±2% organic).System suitability parameters must be met. Peak area and retention time should not significantly change.

Conclusion

This application note details a systematic and scientifically-grounded approach to the development and validation of an RP-HPLC method for 5-hydroxyindole. The optimized isocratic method is simple, rapid, and robust. The successful execution of forced degradation studies and subsequent validation protocols confirms that the method is specific, accurate, precise, and therefore stability-indicating. This method is fit for its intended purpose and can be confidently deployed for routine quality control, stability testing, and various research applications requiring the quantification of 5-hydroxyindole.

References

Application Notes and Protocols for the Derivatization of 2,3-dihydro-1H-indol-5-ol in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-dihydro-1H-indol-5-ol Scaffold - A Privileged Motif in Drug Discovery

The this compound, also known as 5-hydroxyindoline, represents a "privileged scaffold" in medicinal chemistry. This core structure is a foundational component of numerous biologically active molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine). Its inherent structural features allow it to interact with a wide array of biological targets, making its derivatives promising candidates for therapeutic intervention in oncology, neuropharmacology, and inflammatory diseases.[1] The strategic modification, or derivatization, of this core structure is a key methodology in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of key derivatization strategies for the this compound scaffold and outlines detailed protocols for subsequent pharmacological evaluation. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical framework for synthesizing and screening novel therapeutic agents.

Strategic Derivatization of the this compound Core

The this compound scaffold offers three primary sites for chemical modification: the phenolic hydroxyl group at the C5 position, the secondary amine at the N1 position, and the aromatic ring itself (C4, C6, and C7 positions). Each site provides a unique opportunity to modulate the molecule's physicochemical properties and biological activity.

graph DerivatizationSites { layout=neato; node [shape=plaintext]; edge [arrowhead=vee, color="#5F6368"];

}

Key derivatization sites on the this compound scaffold.
Derivatization at the C5-Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities, primarily through O-alkylation and O-acylation. These modifications can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with an alkyl halide.[1][2] In the context of 5-hydroxyindoline, the phenolic proton is weakly acidic and can be removed by a suitable base to form a phenoxide ion, which then acts as a nucleophile.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used. K₂CO₃ is often preferred for its ease of handling and milder conditions, while NaH offers more forceful deprotonation for less reactive systems.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the ionic intermediates and does not interfere with the Sₙ2 reaction.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this Sₙ2 reaction, as secondary and tertiary halides are more prone to elimination side reactions.[3]

graph O_Alkylation_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for O-Alkylation.

Protocol 1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy derivative.

O-acylation introduces an ester functionality, which can act as a prodrug moiety, being hydrolyzed in vivo to release the active phenolic compound. This strategy can improve bioavailability and modulate the duration of action.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides or acid anhydrides are common acylating agents. They are highly reactive and typically require a base to neutralize the HCl or carboxylic acid byproduct.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the acid generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is suitable.

Protocol 2: General Procedure for O-Acylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 5-acyloxy derivative.

Derivatization at the N1-Amine Group

The secondary amine of the indoline ring is a potent nucleophile and can be readily N-alkylated or N-acylated. These modifications can profoundly influence the molecule's interaction with biological targets, particularly receptors and enzymes.

N-alkylation is typically achieved by reacting the indoline with an alkyl halide in the presence of a base.

Causality of Experimental Choices:

  • The choice of base and solvent is similar to O-alkylation. However, since the indole nitrogen is generally more nucleophilic than the phenolic oxygen, selective N-alkylation can sometimes be achieved without protecting the hydroxyl group, although protection-deprotection strategies may be necessary for cleaner reactions. A common strategy involves using a base like sodium hydride to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[4]

Protocol 3: General Procedure for N-Alkylation of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

N-acylation introduces an amide bond, which can serve as a hydrogen bond donor or acceptor and can impart conformational rigidity. This reaction is often high-yielding and can be accomplished under mild conditions.

Causality of Experimental Choices:

  • Coupling Agents: Direct coupling of carboxylic acids to the indole nitrogen can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with an activator such as 4-dimethylaminopyridine (DMAP). This method avoids the need to prepare potentially unstable acid chlorides.[5][6]

  • Reaction Conditions: The reaction is typically run at room temperature in an aprotic solvent like DCM. The use of DMAP as a catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by the indole nitrogen.[5]

graph N_Acylation_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Workflow for N-Acylation via DCC Coupling.

Protocol 4: N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling [5]

  • To a solution of the 5-hydroxyindoline (1.0 eq), the desired carboxylic acid (2.0 eq), and DMAP (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere, add a solution of DCC (2.0 eq) in DCM.

  • Allow the solution to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Concentrate the filtrate and purify the crude product via column chromatography to obtain the N-acylated derivative.

Derivatization on the Aromatic Ring

Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene portion of the indoline ring. The electron-donating nature of the hydroxyl and amino groups directs electrophiles primarily to the ortho and para positions (C4 and C6).

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[7][8] For 5-hydroxyindoline, the reaction is expected to occur at the C4 or C6 position. These Mannich bases are valuable intermediates for further synthetic transformations.[9]

Causality of Experimental Choices:

  • Reagents: The reaction involves formaldehyde (or another aldehyde), a primary or secondary amine, and the 5-hydroxyindoline substrate.

  • Catalyst: The reaction is typically acid-catalyzed, which facilitates the formation of the electrophilic Eschenmoser's salt intermediate.

Protocol 5: General Procedure for the Mannich Reaction

  • To a mixture of the secondary amine (1.1 eq) and aqueous formaldehyde (37%, 1.1 eq) in ethanol, add the 5-hydroxyindoline (1.0 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Halogenation, such as bromination, introduces a handle for further cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex derivatives.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The reaction can be performed in solvents like DCM or chloroform at low temperatures to control regioselectivity.

Protocol 6: General Procedure for Bromination

  • Dissolve this compound (1.0 eq) in DCM or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.0 eq) portion-wise over 15-30 minutes.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to isolate the brominated derivative(s).

Pharmacological Screening Protocols

Once a library of derivatives has been synthesized, a systematic pharmacological evaluation is necessary to identify lead compounds. Based on the structural relationship to serotonin and the known activities of indole derivatives, key assays should focus on anticancer, antioxidant, and neuroreceptor binding activities.[1][10]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for potential anticancer agents.[2]

Table 1: Example of In Vitro Cytotoxicity Data for 5-Hydroxyindole Derivatives [2]

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7
5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10
5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10

Protocol 7: MTT Cytotoxicity Assay [2]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds, which is a key indicator of antioxidant potential.

Protocol 8: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or test tubes, mix a volume of the test compound solution with a volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Neuroreceptor Binding: Serotonin Receptor Binding Assay

Given the structural similarity of the scaffold to serotonin, evaluating the binding affinity of the derivatives to various serotonin (5-HT) receptor subtypes is of high pharmacological relevance. Radioligand binding assays are the gold standard for this purpose.

Protocol 9: General Radioligand Binding Assay for 5-HT Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target 5-HT receptor subtype (e.g., 5-HT₂A).

  • Assay Buffer: Prepare an appropriate incubation buffer (e.g., Tris-HCl) containing necessary salts and additives.

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel pharmacological agents. The synthetic strategies and screening protocols detailed in this guide provide a robust framework for the rational design, synthesis, and evaluation of new derivatives. By systematically exploring the chemical space around this privileged core, researchers can uncover new lead compounds with potential applications in a multitude of therapeutic areas, from oncology to neuropharmacology. The integration of synthetic chemistry with targeted pharmacological screening is paramount to advancing these promising molecules through the drug discovery pipeline.

References

Application of 5-Hydroxyindoline in the Synthesis of Neurotransmitter Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Aromatic Plane

In the landscape of neuropharmacology, the 5-hydroxyindole scaffold is a privileged structure, forming the core of the essential neurotransmitter serotonin (5-hydroxytryptamine).[1] Its rigid, aromatic framework has been the starting point for countless therapeutic agents designed to modulate mood, cognition, and behavior.[2] However, the very rigidity of the indole ring can limit the exploration of the three-dimensional space within a receptor's binding pocket.

This guide focuses on a closely related, yet structurally distinct scaffold: 5-hydroxyindoline . As the saturated analog of 5-hydroxyindole, the indoline core exchanges aromatic planarity for conformational flexibility. This fundamental difference makes 5-hydroxyindoline an intriguing bioisostere—a molecular replacement that retains key binding features (the phenol and secondary amine) while offering new steric possibilities.[3][4] The puckered pyrrolidine ring allows substituents to adopt spatial arrangements inaccessible to their indole counterparts, potentially leading to novel receptor interactions, enhanced selectivity, or improved pharmacokinetic profiles.

This document provides a technical overview and detailed protocols for utilizing 5-hydroxyindoline as a versatile starting material for the synthesis of analogs targeting serotonergic and other neurotransmitter systems. We will explore the chemical logic behind derivatization strategies and provide validated, step-by-step procedures for researchers in medicinal chemistry and drug development.

Part 1: The Foundational Step - Synthesis of the 5-Hydroxyindoline Core

The primary route to 5-hydroxyindoline is through the chemical reduction of its aromatic precursor, 5-hydroxyindole, or more commonly, a protected derivative like 5-methoxyindole. Catalytic hydrogenation is a robust and scalable method for this transformation. The choice of catalyst and conditions is critical to ensure complete saturation of the pyrrole ring without affecting the benzene ring or the hydroxyl group.

cluster_0 Preparation of 5-Hydroxyindoline Scaffold Start 5-Methoxyindole (Protected Precursor) Process Catalytic Hydrogenation (Reduction of Pyrrole Ring) Start->Process 1. Reagents H₂, Pd/C or PtO₂ Acetic Acid (solvent) Reagents->Process Demethylation BBr₃ (O-Demethylation) Process->Demethylation 2. End 5-Hydroxyindoline (Target Scaffold) Demethylation->End 3.

Caption: Workflow for the synthesis of the 5-hydroxyindoline core.

Protocol 1: Synthesis of 5-Hydroxyindoline from 5-Methoxyindole

This two-step protocol involves the reduction of 5-methoxyindole followed by demethylation to unmask the critical hydroxyl group.

Step A: Catalytic Hydrogenation of 5-Methoxyindole to 5-Methoxyindoline

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add 5-methoxyindole (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Palladium on Carbon (10% Pd/C, 0.05 eq).

  • Solvent: Add glacial acetic acid as the solvent to fully dissolve the starting material.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or GC-MS by taking aliquots, filtering off the catalyst, and analyzing the supernatant.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Evaporate the acetic acid under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-methoxyindoline, which can be used directly in the next step.

Step B: Demethylation to 5-Hydroxyindoline

  • Reaction Setup: Dissolve the crude 5-methoxyindoline (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) in a dry, round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.1 eq, typically a 1M solution in DCM) dropwise to the stirred solution. A color change is often observed.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Purification: Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The aqueous layer may need to be saturated with NaCl to improve extraction efficiency. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-hydroxyindoline can be purified by silica gel column chromatography.

Part 2: Synthetic Applications in Neurotransmitter Analog Design

5-Hydroxyindoline possesses two primary reactive handles for derivatization: the nucleophilic secondary amine (N-H) and the phenolic hydroxyl group (O-H). This allows for a modular approach to analog synthesis, enabling systematic exploration of structure-activity relationships (SAR).

cluster_N N-Functionalization cluster_O O-Functionalization Core 5-Hydroxyindoline N_Acyl N-Acylation (R-COCl, Base) Core->N_Acyl Site 1: Amine (NH) N_Alkyl N-Alkylation (R-Br, Base) Core->N_Alkyl O_Alkyl O-Alkylation (R-I, Base) Core->O_Alkyl Site 2: Phenol (OH) (Requires N-protection) N_Acyl_Prod N-Acyl Analogs (e.g., N-Acetylserotonin mimics) N_Acyl->N_Acyl_Prod N_Alkyl_Prod N-Alkyl Analogs (e.g., Tryptamine mimics) N_Alkyl->N_Alkyl_Prod O_Alkyl_Prod O-Alkyl Analogs (e.g., 5-MeO-Tryptamine mimics) O_Alkyl->O_Alkyl_Prod

Caption: Key derivatization pathways for 5-hydroxyindoline.

Application A: N-Acylation for Serotonin Metabolite Analogs

Causality: N-acylation of the indoline nitrogen introduces an amide functionality. This strategy is used to create analogs of endogenous molecules like N-acetylserotonin, the direct precursor to melatonin.[5] Amides are metabolically robust and can act as hydrogen bond acceptors, altering the binding mode and duration of action compared to the protonated amine of serotonin. The reaction is typically straightforward, using common acylating agents.

Protocol 2: General Procedure for N-Acylation of 5-Hydroxyindoline

This protocol is based on standard acylation methods for secondary amines.[6][7]

  • Reaction Setup: Dissolve 5-hydroxyindoline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a dry flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC, observing the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude N-acyl-5-hydroxyindoline can be purified by silica gel chromatography or recrystallization.

Application B: N-Alkylation for Tryptamine and Dopamine Analogs

Causality: N-alkylation is a cornerstone of neurotransmitter analog synthesis.[8] Attaching different alkyl or arylalkyl groups to the nitrogen atom allows for the systematic probing of receptor binding pockets. For serotonin analogs, installing groups like propyl or benzyl can mimic various psychedelic tryptamines. For dopamine analog design, this method can be used to introduce phenylethyl moieties, creating constrained versions of dopamine-like structures.[9] The choice of a strong, non-nucleophilic base like sodium hydride is crucial to fully deprotonate the indoline nitrogen, forming a highly reactive indolide anion for efficient substitution.[10]

Protocol 3: General Procedure for N-Alkylation of 5-Hydroxyindoline

This protocol is adapted from established methods for the N-alkylation of substituted indolines.[8][10]

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solvent to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Substrate Addition: Dissolve 5-hydroxyindoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Note: The phenolic proton is also acidic and will be deprotonated. Therefore, at least 2.2 equivalents of base and alkylating agent are required if both N- and O-alkylation are desired. For selective N-alkylation, the hydroxyl group must first be protected (e.g., as a TBDMS or benzyl ether). This protocol assumes a protected hydroxyl group for simplicity of N-alkylation.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or 1-iodopropane, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Work-up: Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure N-alkylated derivative.

Data Presentation & Characterization

The successful synthesis of these analogs must be confirmed through rigorous analytical techniques. Below is a table of expected characterization data for a representative product, 1-benzyl-5-hydroxyindoline .

Analysis Expected Results
¹H NMR Signals corresponding to aromatic protons of the indoline and benzyl rings, a singlet for the phenolic -OH (may be broad or exchangeable with D₂O), and characteristic aliphatic signals (triplets or multiplets) for the -CH₂- protons of the indoline ring and the benzylic -CH₂- singlet.
¹³C NMR Aromatic signals for both rings, and aliphatic signals for the C2, C3, and benzylic carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for 1-benzyl-5-hydroxyindoline, C₁₅H₁₅NO, MW = 225.29; expected m/z = 226.3).
FT-IR Broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch, C-H stretches (aromatic and aliphatic), and C=C aromatic stretches.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its core structure is present in numerous natural products and is a key intermediate for compounds targeting various therapeutic areas. The increasing demand for these advanced molecules necessitates robust, safe, and scalable synthetic routes for their precursors. This application note provides a detailed experimental framework for the scale-up of this compound synthesis, focusing on the catalytic hydrogenation of 5-nitroindole. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing the practical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

The chosen synthetic strategy is the catalytic hydrogenation of 5-nitroindole. This method is favored for its high atom economy, producing water as the primary byproduct, and its amenability to scale-up.[1] The process involves the reduction of the nitro group and the concurrent saturation of the indole's C2-C3 double bond.

Synthetic Pathway Overview

The overall transformation involves a two-step process starting from indole: nitration to form 5-nitroindole, followed by a one-pot reduction of both the nitro group and the heterocyclic double bond to yield the target this compound.

Synthetic_Pathway Indole Indole Step1 Nitration (HNO₃, H₂SO₄) Indole->Step1 Nitroindole 5-Nitroindole Step1->Nitroindole Step2 Catalytic Hydrogenation (H₂, Pd/C) Nitroindole->Step2 Product This compound Step2->Product Hydrogenation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Isolation A Charge Reactor: 5-Nitroindole, Solvent, Pd/C B Seal and Purge with N₂ A->B C Pressurize with H₂ B->C D Heat to 40-60 °C with Stirring C->D E Monitor H₂ Uptake D->E F Cool and Vent Reactor E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Purify by Crystallization H->I

References

Application Notes and Protocols for the Utilization of 2,3-Dihydro-1H-indol-5-ol in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Among the functionalized indolines, 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, emerges as a highly versatile intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of a nucleophilic secondary amine and a phenolic hydroxyl group at a strategic position on the aromatic ring allows for diverse chemical modifications, making it a valuable building block in drug discovery and development.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate. We will first detail a reliable synthetic route to obtain this intermediate from a common starting material, followed by a practical protocol for its elaboration into an advanced precursor for the synthesis of a class of blockbuster drugs, the β-adrenergic antagonists (beta-blockers).

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of this compound can be achieved from the readily available 5-nitroindole in a three-step sequence. This pathway involves the selective reduction of the nitro group, followed by the reduction of the indole's pyrrole ring, and finally, the conversion of the resulting amino group into a hydroxyl group.

Synthesis of this compound A 5-Nitroindole B 5-Aminoindole A->B Step 1: Nitro Group Reduction C 5-Aminoindoline (2,3-Dihydro-1H-indol-5-amine) B->C Step 2: Indole Ring Reduction D This compound (5-Hydroxyindoline) C->D Step 3: Diazotization & Hydrolysis

Fig. 1: Overall synthetic pathway to this compound.
Step 1: Catalytic Hydrogenation of 5-Nitroindole to 5-Aminoindole

The selective reduction of the nitro group in the presence of the indole ring is efficiently accomplished by catalytic hydrogenation. This method is preferred for its high yield, clean reaction profile, and the use of a recoverable catalyst.[4][5]

Protocol:

  • Reaction Setup: To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (1-4 atm) at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to afford 5-aminoindole, which is often used in the next step without further purification.

Parameter Condition Reference
Substrate 5-NitroindoleN/A
Reagent H₂, 10% Pd/C[5]
Solvent Ethanol or Ethyl Acetate[4]
Temperature Room Temperature[4]
Pressure 1-4 atm[5]
Typical Yield >95%[4]
Step 2: Reduction of 5-Aminoindole to 5-Aminoindoline

The selective reduction of the pyrrole ring of the indole nucleus, while preserving the aromaticity of the benzene ring, can be achieved using borane reagents in the presence of an acid.[6]

Protocol:

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindole (1.0 eq) in trifluoroacetic acid (TFA).

  • Reduction: Cool the solution in an ice bath and add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Time: After the addition is complete, the reaction mixture is stirred at room temperature for a period of 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by the addition of aqueous hydrochloric acid. The mixture is then basified with a strong base (e.g., NaOH) to pH > 10 and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 5-aminoindoline.

Parameter Condition Reference
Substrate 5-AminoindoleN/A
Reagent Borane-tetrahydrofuran complex (BH₃·THF), Trifluoroacetic acid (TFA)[6]
Solvent Trifluoroacetic acid (TFA)[6]
Temperature 0 °C to Room Temperature[6]
Typical Yield 80-90%[6]
Step 3: Diazotization of 5-Aminoindoline and Hydrolysis to this compound

The conversion of the aromatic amino group to a hydroxyl group is a classic transformation involving the formation of a diazonium salt intermediate, which is then hydrolyzed.

Protocol:

  • Diazotization: Dissolve 5-aminoindoline (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, keeping the temperature strictly below 5 °C.

  • Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture containing the diazonium salt is slowly added to a hot aqueous solution of sulfuric acid (typically 10-20%) and heated to promote the hydrolysis of the diazonium salt to the corresponding phenol.

  • Monitoring: The completion of the reaction is indicated by the cessation of nitrogen gas evolution.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Parameter Condition Reference
Substrate 5-AminoindolineN/A
Reagents 1. Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) 2. Water (for hydrolysis)General knowledge
Solvent WaterGeneral knowledge
Temperature 0-5 °C (Diazotization), Elevated temperature (Hydrolysis)General knowledge
Typical Yield 60-75%Estimated

Application in API Synthesis: Preparation of a Key Intermediate for β-Blockers

This compound is an excellent precursor for the synthesis of aryloxypropanolamine-based β-blockers, such as Pindolol. A crucial step in this synthesis is the O-alkylation of the phenolic hydroxyl group with epichlorohydrin to form the corresponding glycidyl ether.

API Intermediate Synthesis D This compound E 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-indole D->E O-Alkylation with Epichlorohydrin F β-Blocker (e.g., Pindolol) E->F Epoxide Ring Opening

Fig. 2: Synthesis of a β-Blocker Precursor from 5-Hydroxyindoline.
Protocol for the Synthesis of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1H-indole

This protocol describes the reaction of 5-hydroxyindoline with epichlorohydrin under basic conditions to yield the key epoxide intermediate.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) (2-3 eq).

  • Alkylation: To this suspension, add epichlorohydrin (1.5-2.0 eq) dropwise at room temperature. The reaction mixture is then heated to 50-70 °C and stirred for several hours.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to give 5-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-indole.

Parameter Condition Reference
Substrate This compoundN/A
Reagent Epichlorohydrin, Potassium Carbonate (K₂CO₃)[7] (analogy)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile[7] (analogy)
Temperature 50-70 °C[7] (analogy)
Typical Yield 70-85%Estimated

Safety and Handling

  • 5-Nitroindole: Handle with care. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment. Pd/C can be pyrophoric when dry and should be handled with care.

  • Borane Reagents: Borane-THF complex is flammable and reacts violently with water. Handle under an inert atmosphere.

  • Trifluoroacetic Acid: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite and Diazonium Salts: Sodium nitrite is toxic and an oxidizing agent. Diazonium salts can be explosive when isolated and dry. It is crucial to keep the temperature low during their formation and to use them in solution without isolation.

  • Epichlorohydrin: It is a carcinogen and toxic. Handle with extreme care in a well-ventilated fume hood and with appropriate PPE.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of APIs. The synthetic route detailed herein provides a reliable method for its preparation from a commercially available starting material. Furthermore, the subsequent O-alkylation to form the corresponding glycidyl ether opens a direct pathway to the synthesis of important classes of drugs, such as β-blockers. The protocols provided in this application note are intended to serve as a practical guide for chemists in the pharmaceutical industry, enabling the efficient and scalable synthesis of complex and biologically active molecules.

References

In Vitro Assays to Determine the Antioxidant Activity of 5-Hydroxyindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Antioxidant Activity and 5-Hydroxyindoline

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can neutralize these damaging free radicals, thereby mitigating cellular damage.[2][3] The evaluation of the antioxidant potential of novel compounds is a critical step in the discovery and development of new therapeutic agents.

5-Hydroxyindoline is a heterocyclic organic compound that has garnered interest for its potential biological activities. Preliminary studies have suggested that related indole compounds, such as 5-hydroxyindole, possess antioxidant properties.[4][5][6] This has prompted further investigation into the antioxidant capacity of 5-hydroxyindoline and its derivatives. This technical guide provides a comprehensive overview of the core in vitro assays essential for characterizing the antioxidant profile of 5-hydroxyindoline.

The methodologies detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to accurately assess the free radical scavenging and reducing power of this promising compound. The assays described are based on different mechanisms of antioxidant action, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, offering a holistic view of the compound's antioxidant potential.[7][8]

Foundational Principles of In Vitro Antioxidant Assays

In vitro antioxidant capacity assays can be broadly classified into two major categories based on their underlying chemical reactions:

  • Hydrogen Atom Transfer (HAT) Based Assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[7][8]

  • Single Electron Transfer (SET) Based Assays: In these assays, the antioxidant reduces an oxidant (a colored radical) by donating an electron, leading to a change in color that can be measured spectrophotometrically. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are common SET-based methods.[7][8]

It is crucial to employ a battery of assays from both categories to obtain a comprehensive understanding of a compound's antioxidant profile, as the activity can be mechanism-dependent.

Part 1: Radical Scavenging Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[9][10] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[9] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[9][11] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[9]

Causality of Experimental Choices:

  • Wavelength Selection (517 nm): This wavelength corresponds to the maximum absorbance of the DPPH radical, ensuring the highest sensitivity for detecting changes in its concentration.[9]

  • Solvent (Methanol/Ethanol): DPPH is readily soluble in organic solvents like methanol or ethanol, which also typically solubilize a wide range of antioxidant compounds.[10][11]

  • Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its photo-degradation, ensuring that the observed color change is solely due to the action of the antioxidant.[10]

Experimental Protocol:

Materials and Reagents:

  • 5-Hydroxyindoline

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. Prepare this solution fresh daily and protect it from light.[10]

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of 5-hydroxyindoline in the chosen solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of the 5-hydroxyindoline solution or the standard to the wells of the microplate.

    • Add 200 µL of the DPPH working solution to each well.

    • Include a control well containing 20 µL of the solvent and 200 µL of the DPPH solution.

    • Mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[9] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the test sample (DPPH solution with 5-hydroxyindoline).

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation Template:

Concentration of 5-Hydroxyindoline (µg/mL)Absorbance at 517 nm% Scavenging Activity
0 (Control)(Value)0
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)

IC50 Value: (Calculated value) µg/mL

Experimental Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Add 20 µL Sample/Standard and 200 µL DPPH Solution to 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of 5-Hydroxyindoline Sample->Mix Standard Prepare Serial Dilutions of Ascorbic Acid/Trolox Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging and IC50 Value Read->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[12][13] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[12][13] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

Causality of Experimental Choices:

  • Wavelength Selection (734 nm): This is one of the major absorbance maxima of the ABTS•+ radical, and using this wavelength minimizes interference from colored compounds in the sample.[14]

  • Generation of ABTS•+: The reaction of ABTS with potassium persulfate is a reliable method for generating a stable radical cation solution for the assay.[15]

  • Use of Trolox as a Standard: Trolox, a water-soluble analog of vitamin E, is a widely accepted standard for this assay, allowing for the expression of results as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Experimental Protocol:

Materials and Reagents:

  • 5-Hydroxyindoline

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive Control: Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][15]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of 5-hydroxyindoline and serial dilutions as described for the DPPH assay.

    • Prepare a series of Trolox standard solutions of known concentrations.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the various concentrations of the 5-hydroxyindoline solution or the Trolox standard to the wells of the microplate.[15]

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Include a control well containing 10 µL of the solvent and 200 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[13]

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the test sample (ABTS•+ solution with 5-hydroxyindoline).

The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.

Data Presentation Template:

Concentration of 5-Hydroxyindoline (µg/mL)Absorbance at 734 nm% Inhibition
0 (Control)(Value)0
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)

TEAC Value: (Calculated value) µM Trolox Equivalents/mg of 5-hydroxyindoline

Experimental Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis ABTS_Stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) ABTS_Work Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm ABTS_Stock->ABTS_Work Mix Add 10 µL Sample/Standard and 200 µL ABTS•+ Solution to 96-well plate ABTS_Work->Mix Sample Prepare Serial Dilutions of 5-Hydroxyindoline Sample->Mix Standard Prepare Trolox Standards Standard->Mix Incubate Incubate at RT (6 min) Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition and TEAC Value Read->Calculate

Caption: ABTS Radical Scavenging Assay Workflow.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The hydroxyl radical is one of the most reactive and damaging ROS. This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, which are typically generated in vitro by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[19] The generated hydroxyl radicals degrade a detector molecule, such as deoxyribose, producing thiobarbituric acid reactive substances (TBARS) that can be measured colorimetrically at 532 nm.[20] The presence of a hydroxyl radical scavenger will reduce the degradation of deoxyribose, leading to a decrease in the absorbance at 532 nm.[20]

Causality of Experimental Choices:

  • Fenton Reaction: This is a well-established and reliable method for generating hydroxyl radicals in a controlled laboratory setting.[19]

  • Deoxyribose as a Detector: Deoxyribose is susceptible to attack by hydroxyl radicals, and its degradation products react with thiobarbituric acid to form a colored product, providing a measurable endpoint.[20]

  • Wavelength Selection (532 nm): This wavelength corresponds to the maximum absorbance of the TBARS-deoxyribose adduct.[20]

Experimental Protocol:

Materials and Reagents:

  • 5-Hydroxyindoline

  • 2-Deoxy-D-ribose

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Positive Control: Mannitol or Quercetin

  • Water bath

Procedure:

  • Reaction Mixture Preparation: In a test tube, combine the following in order:

    • 2.8 mM 2-deoxy-D-ribose

    • 0.1 M Phosphate buffer (pH 7.4)

    • 20 µM Ferric chloride

    • 100 µM EDTA

    • 500 µM Hydrogen peroxide

    • 100 µM Ascorbic acid

    • Various concentrations of 5-hydroxyindoline or the standard.[19] The final volume should be 1 mL.[19]

  • Incubation: Incubate the mixture for 1 hour at 37°C in a water bath.[19]

  • Color Development:

    • Add 1.5 mL of 2.8% TCA solution to stop the reaction.[19]

    • Add 1 mL of 1% TBA solution (in 50 mM NaOH).[19]

    • Heat the mixture at 90°C for 20 minutes to develop the color.[19]

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 532 nm.

Data Analysis: The percentage of hydroxyl radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (reaction mixture without the sample).

  • A_sample is the absorbance of the test sample.

Data Presentation Template:

Concentration of 5-Hydroxyindoline (µg/mL)Absorbance at 532 nm% Scavenging Activity
0 (Control)(Value)0
X1(Value)(Value)
X2(Value)(Value)
X3(Value)(Value)
X4(Value)(Value)

IC50 Value: (Calculated value) µg/mL

Hydroxyl_Radical_Assay_Workflow cluster_prep Reaction Setup cluster_assay Incubation & Color Development cluster_analysis Data Acquisition & Analysis Mix Prepare Fenton Reaction Mixture: Deoxyribose, Buffer, FeCl₃, EDTA, H₂O₂, Ascorbic Acid, and Sample Incubate1 Incubate at 37°C (1 hour) Mix->Incubate1 Add_TCA Add TCA to Stop Reaction Incubate1->Add_TCA Add_TBA Add TBA Add_TCA->Add_TBA Incubate2 Heat at 90°C (20 min) Add_TBA->Incubate2 Read Measure Absorbance at 532 nm Incubate2->Read Calculate Calculate % Scavenging and IC50 Value Read->Calculate

Caption: ORAC Assay Workflow.

Conclusion and Interpretation of Results

This guide provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the antioxidant activity of 5-hydroxyindoline. By employing a combination of radical scavenging assays (DPPH, ABTS, Hydroxyl Radical) and total antioxidant capacity assays (FRAP, ORAC), researchers can gain a multifaceted understanding of the compound's potential to combat oxidative stress.

A strong antioxidant profile for 5-hydroxyindoline would be indicated by low IC50 values in the radical scavenging assays and high TEAC, FRAP, and ORAC values. Comparing these results to those of standard antioxidants provides a benchmark for its potency. The collective data from these assays will be instrumental in guiding further preclinical development of 5-hydroxyindoline as a potential therapeutic agent for oxidative stress-related pathologies.

References

High-Throughput Screening of 2,3-dihydro-1H-indol-5-ol Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indol-5-ol, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to identify novel bioactive this compound derivatives. We will delve into the critical aspects of assay development, provide detailed protocols for various screening formats, and outline a robust strategy for data analysis and hit validation, empowering researchers to accelerate their drug discovery efforts.

Introduction: The Significance of the this compound Scaffold

The indole nucleus and its derivatives are cornerstones of modern drug discovery.[1][3] The structural rigidity and synthetic tractability of the this compound core make it an ideal starting point for the generation of diverse chemical libraries.[9] These libraries can then be screened against a multitude of biological targets to uncover novel therapeutic agents. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large collections of these derivatives, enabling the rapid identification of promising lead compounds.[10][11]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals engaged in the HTS of this compound derivatives.

Strategic Assay Development for Indol-5-ol Derivatives

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay technology is dictated by the biological target and the anticipated mechanism of action of the compounds being screened.

Target Class Considerations

This compound derivatives have been shown to modulate a variety of target classes. Two of the most prominent are G-protein coupled receptors (GPCRs) and protein kinases.

  • G-Protein Coupled Receptors (GPCRs): As one of the largest families of cell surface receptors, GPCRs are prime targets for drug discovery.[12] Cell-based assays are typically employed to screen for GPCR modulators, monitoring downstream signaling events such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[13][12]

  • Protein Kinases: Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[14][15] Biochemical assays are well-suited for screening kinase inhibitors, directly measuring the enzymatic activity of the target kinase.[14][15][16]

Selection of HTS Assay Technologies

Several HTS technologies are amenable to screening this compound derivatives. The choice depends on the target and the desired readout.

Assay Technology Principle Target Class Suitability Advantages Considerations
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.[17][18][19]Protein-small molecule interactions, Protein-protein interactionsHomogeneous (no-wash) format, robust, and cost-effective.[18][20]Requires a fluorescently labeled probe and a significant size difference between binding partners.
AlphaScreen®/AlphaLISA® A bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads upon molecular interaction generates a luminescent signal.[21][22][23]Protein-protein interactions, immunoassays, enzyme assaysHighly sensitive, homogeneous format, versatile.[21][22]Can be sensitive to light and singlet oxygen quenchers.
Cell-Based Reporter Assays Genetically engineered cell lines express a reporter gene (e.g., luciferase, GFP) under the control of a promoter responsive to a specific signaling pathway.[24]GPCRs, nuclear receptors, transcription factorsProvides a functional readout in a cellular context.Potential for off-target effects and compound cytotoxicity.
Calcium Flux Assays Utilizes fluorescent dyes that change intensity upon binding to intracellular calcium, which is often a second messenger in GPCR signaling.[13]GPCRs (specifically Gq-coupled)Direct measurement of a key signaling event, amenable to HTS.Limited to GPCRs that signal through the Gq pathway.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key HTS experiments.

HTS Workflow Overview

A typical HTS campaign follows a structured workflow to ensure efficiency and data quality.

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Fluorescence Polarization (FP) Assay for a Protein Kinase Target

This protocol describes a competitive binding assay to identify inhibitors of a protein kinase.

Materials:

  • Purified protein kinase

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Compound library of this compound derivatives dissolved in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the protein kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute the compound library in DMSO.

  • Assay Plate Preparation:

    • Add 100 nL of each compound solution from the library to the appropriate wells of the 384-well plate.

    • For controls, add 100 nL of DMSO to the maximum signal (no inhibitor) and minimum signal (no enzyme) wells.

  • Reagent Addition:

    • Add 5 µL of the 2X protein kinase solution to all wells except the minimum signal wells. Add 5 µL of assay buffer to the minimum signal wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high and low controls.

    • Plot the dose-response curves for active compounds to determine their IC50 values.

Protocol: Cell-Based cAMP Assay for a GPCR Target

This protocol outlines a method to screen for agonists or antagonists of a Gs- or Gi-coupled GPCR using an AlphaScreen® cAMP assay.[25]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • AlphaScreen® cAMP Assay Kit

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • 384-well white microplates

  • Compound library of this compound derivatives dissolved in DMSO

  • Multimode plate reader with AlphaScreen® detection capabilities

Procedure:

  • Cell Seeding:

    • Seed the HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Addition:

    • Remove the culture medium from the cells.

    • Add 5 µL of stimulation buffer containing the test compounds at various concentrations.

    • For agonist screening, incubate for 30 minutes at 37°C.

    • For antagonist screening, pre-incubate with compounds for 15 minutes, then add a known agonist at its EC80 concentration and incubate for a further 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells by adding 5 µL of the AlphaScreen® lysis buffer containing the acceptor beads.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the donor beads.

    • Incubate for 2-3 hours at room temperature in the dark.

  • Measurement:

    • Read the plate on an AlphaScreen®-compatible plate reader.[26]

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Analysis and Hit Validation

Rigorous data analysis and a multi-step hit validation process are crucial for the success of an HTS campaign.[10][27]

Primary Data Analysis and Hit Selection

The initial step involves normalizing the raw data and calculating a statistical measure of the effect of each compound.[28] The Z'-factor is a common metric used to assess the quality of an HTS assay.[29]

Caption: Z'-Factor Formula and Interpretation.

Hits are typically selected based on a predefined activity threshold (e.g., >50% inhibition) and a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls).

Hit Validation Cascade

A tiered approach is essential to eliminate false positives and confirm the activity of primary hits.[30]

Caption: Hit Validation Cascade.

  • Hit Confirmation: Re-testing of primary hits from a freshly prepared sample of the compound.

  • Dose-Response Analysis: Generating a concentration-response curve to determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Testing the hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.

  • Counter-Screens: Assessing the selectivity of the hits by testing them against related targets.

  • SAR by Analogs: Synthesizing and testing closely related analogs of the hit compounds to establish a preliminary structure-activity relationship (SAR).

Conclusion

The high-throughput screening of this compound derivatives offers a powerful approach to discover novel drug candidates. By carefully selecting the appropriate assay technology, meticulously executing the experimental protocols, and implementing a rigorous data analysis and hit validation strategy, researchers can significantly increase the probability of success in their drug discovery endeavors. This guide provides a solid foundation for initiating and conducting such HTS campaigns, ultimately contributing to the development of new and effective therapeutics.

References

Application Notes & Protocols: Solid-Phase Synthesis of Indoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Indoline Scaffold and Solid-Phase Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable template for presenting substituents in a defined three-dimensional space, making it an attractive target for drug discovery programs. The generation of chemical libraries based on the indoline core is a powerful strategy for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads.

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of such libraries.[1] By anchoring the initial building block to a polymeric resin, SPOS facilitates the use of excess reagents to drive reactions to completion, simplifies purification to a mere filtration and washing process, and is highly amenable to automation and parallel synthesis formats. This guide provides a detailed overview of the core principles, key synthetic strategies, and step-by-step protocols for the efficient solid-phase synthesis of diverse indoline libraries.

Core Principles of Solid-Phase Indoline Synthesis

A successful solid-phase synthesis campaign relies on the careful selection of three key components: the solid support (resin), the linker connecting the molecule to the resin, and the synthetic route for constructing the heterocyclic core.

Choosing the Solid Support

The solid support acts as an insoluble carrier for the synthesis. The most common choice for SPOS is cross-linked polystyrene resin (e.g., Merrifield or Wang resins), which exhibits good swelling properties in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix. For more demanding syntheses, specialized resins like TentaGel, a polyethylene glycol-grafted polystyrene, offer improved solvation properties and a more solution-phase-like reaction environment.

Linker Strategies: The Crucial Connection

The linker is a bifunctional molecule that connects the first building block to the solid support and dictates the conditions for final product cleavage. The choice of linker is critical as it determines the functional group on the cleaved product and must be stable to all reaction conditions until cleavage is desired.

Linker TypeResin ExampleCleavage ConditionResulting FunctionalityKey Features
Wang Linker Wang ResinStrong Acid (e.g., 95% TFA)Carboxylic AcidWidely used, acid-labile linker for generating C-terminal acids.
Rink Amide Linker Rink Amide ResinMild Acid (e.g., 20% TFA in DCM)CarboxamideAcid-labile linker ideal for producing C-terminal primary amides.
Safety-Catch Linker Sulfonamide Resin1. Activation (e.g., Alkylation) 2. Nucleophilic CleavageAmides, Esters, etc.Highly stable linker that requires a discrete activation step before it becomes labile to cleavage, offering orthogonal protection.[2][3]
Traceless Linker Selenenyl Bromide ResinReductive Cleavage (e.g., SmI₂)C-H bondThe linker atom is not incorporated into the final product, leaving no functional "scar".[4][5]
General Synthetic Workflow

The overall process for generating an indoline library on a solid support follows a logical sequence of steps. This workflow provides a high-level overview of the entire process from resin preparation to final product analysis.

G A 1. Resin Swelling & Building Block Loading B 2. On-Bead Assembly of Cyclization Precursor A->B C 3. Key Intramolecular Cyclization Step B->C D 4. Library Diversification (Optional) C->D E 5. Cleavage from Resin D->E F 6. Product Purification & Characterization E->F

Caption: General workflow for solid-phase indoline library synthesis.

Key Synthetic Strategies & Protocols

Several robust methods have been developed for the construction of the indoline ring on a solid support. The palladium-catalyzed intramolecular cyclization is among the most versatile and widely adopted.

Strategy: Palladium-Catalyzed Intramolecular Heck-Type Cyclization

This powerful strategy involves the intramolecular coupling of an aryl halide with an alkene, tethered together on the solid support. This method is highly effective for forming the five-membered indoline ring and is compatible with a wide range of functional groups.

The diagram below illustrates the key cyclization step on the resin. An acylated amino acid, attached to the resin via a suitable linker, is reduced to form a diamine. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield the resin-bound indoline scaffold, which can be further diversified before cleavage.

G cluster_resin Solid Support cluster_synthesis On-Bead Reaction Resin Resin Bead Precursor Aryl Halide Precursor (e.g., 2-bromophenylacetyl) -NH-CHR-CO-Linker- Indoline Indoline Scaffold -NH-CHR-CO-Linker- Precursor->Indoline   Pd(0) Catalyst,   Base, Heat

Caption: Palladium-catalyzed intramolecular cyclization on a solid support.

Protocol 1: Synthesis of a 2-Substituted Indoline Library via Intramolecular Cyclization

This protocol details the synthesis using a Rink Amide resin to generate a library of indoline-2-carboxamides.

Materials:

  • Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-AA-OH)

  • 2-Bromophenylacetic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Solvents: DMF, DCM, THF (anhydrous)

PART A: Assembly of the Cyclization Precursor

  • Resin Swelling & Fmoc Deprotection:

    • Place Rink Amide resin (1.0 g, ~0.6 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (10 mL) for 1 hour. Drain.

    • Add 20% piperidine in DMF (10 mL) and agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Scientist's Note: Complete removal of piperidine is crucial, as residual base can interfere with the subsequent coupling step.

  • Coupling of the First Amino Acid (Diversity Element 1):

    • In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-AA(R¹)-OH, 1.8 mmol, 3 eq.) with HBTU (1.7 mmol, 2.9 eq.) and DIPEA (3.6 mmol, 6 eq.) in DMF (5 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Expert Tip: Confirm coupling completion using a Kaiser test. A yellow bead color indicates a successful coupling (no free primary amine).

  • Fmoc Deprotection:

    • Repeat Step A1 to remove the Fmoc group from the newly coupled amino acid.

  • Acylation with 2-Bromophenylacetic Acid:

    • Couple 2-bromophenylacetic acid (1.8 mmol, 3 eq.) using the same HBTU/DIPEA pre-activation method described in Step A2. Agitate for 2 hours.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin now holds the key precursor.

PART B: Reduction and Cyclization

  • Amide Reduction:

    • Swell the resin in anhydrous THF (10 mL).

    • Carefully add BH₃·THF solution (1M, 12 mL, 12 mmol, 20 eq.) to the resin suspension.

    • Agitate at 60°C for 16-24 hours under a nitrogen atmosphere.

    • Cool to room temperature, drain, and carefully quench the resin by washing with THF, followed by a THF/MeOH mixture, and finally pure MeOH. Wash thoroughly with DMF and DCM.

    • Causality Note: The borane reduces both the amide backbone linkages to secondary amines, which is essential for the subsequent cyclization.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • To the resin, add a solution of Pd(OAc)₂ (0.06 mmol, 0.1 eq.), PPh₃ (0.24 mmol, 0.4 eq.), and TEA (1.8 mmol, 3 eq.) in anhydrous DMF (10 mL).

    • Agitate the mixture at 80-100°C for 16 hours under a nitrogen atmosphere.

    • Cool, drain, and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of the palladium catalyst and reagents.

PART C: Library Diversification (Optional)

  • The secondary amine of the indoline nitrogen is now available for further functionalization (e.g., acylation, sulfonylation, or alkylation) to introduce a second point of diversity (R²). For example, to acylate:

    • Couple a carboxylic acid (R²-COOH, 3 eq.) using HBTU/DIPEA as described in Step A2.

    • Wash thoroughly with DMF and DCM.

PART D: Cleavage and Product Isolation

  • Cleavage from Resin:

    • Wash the final resin with DCM (3 x 10 mL) and dry it under vacuum.

    • Add the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (10 mL).

    • Agitate at room temperature for 2 hours.

    • Safety Note: Perform this step in a well-ventilated fume hood. TFA is highly corrosive. TIS is a scavenger to protect the product from reactive cationic species generated during cleavage.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product.

    • Purify via preparative HPLC and characterize by LC-MS and NMR.

On-Bead Analysis and Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; poor resin swelling; insufficient reagent equivalents.Double couple the reaction; switch to a more effective coupling reagent (e.g., HATU); ensure adequate resin swelling time and volume.
Low Yield After Cleavage Incomplete reaction at any step; premature cleavage of the linker; poor precipitation.Perform test cleavages on small resin samples after key steps to monitor progress; verify linker stability to all reagents; optimize precipitation/isolation protocol.
Side Product Formation Incomplete reduction in Part B1; catalyst degradation in Part B2.Extend reduction time or increase BH₃·THF equivalents; use fresh, high-quality anhydrous solvents and ensure an inert atmosphere for the Pd-catalyzed step.

References

Application Note: Electrochemical Detection of 5-Hydroxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Hydroxyindoline Detection

5-Hydroxyindoline and its derivatives are key structural motifs in a vast array of biologically active compounds, including pharmaceuticals and neurotransmitters. As precursors and metabolites in various biochemical pathways, their sensitive and selective quantification is of paramount importance in drug discovery, neuroscience, and clinical diagnostics. Traditional analytical methods for these compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry, while powerful, can be time-consuming and require significant capital investment and sample preparation. Electrochemical methods offer a compelling alternative, providing rapid, cost-effective, and highly sensitive detection suitable for a variety of research and development applications. This application note provides a comprehensive guide to the principles and practice of electrochemical detection of 5-hydroxyindoline, with a focus on voltammetric techniques.

Theoretical Background: The Electrochemical Oxidation of the 5-Hydroxyindole Moiety

The electrochemical detection of 5-hydroxyindoline is predicated on the oxidation of its hydroxyl group on the indole ring. This process is electrochemically active and produces a measurable current that is proportional to the concentration of the analyte. The electrochemical oxidation of 5-hydroxytryptophan (5-HTPP), a closely related compound, has been shown to proceed via an initial 1-electron, 1-proton reaction to form a radical intermediate. This radical can then undergo further oxidation.[1] This fundamental mechanism provides the basis for the voltammetric detection of 5-hydroxyindoline.

The general workflow for electrochemical detection involves a three-electrode system: a working electrode where the oxidation occurs, a reference electrode to provide a stable potential, and a counter electrode to complete the electrical circuit.

G cluster_0 Electrochemical Cell Setup Working_Electrode Working Electrode (e.g., GCE) Analyte_Solution Analyte Solution (5-Hydroxyindoline in Supporting Electrolyte) Working_Electrode->Analyte_Solution Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Reference_Electrode->Analyte_Solution Counter_Electrode Counter Electrode (e.g., Pt wire) Counter_Electrode->Analyte_Solution Potentiostat Potentiostat Analyte_Solution->Potentiostat Measures Current Potentiostat->Working_Electrode Applies Potential

Caption: A typical three-electrode electrochemical cell setup.

By scanning the potential applied to the working electrode, a voltammogram is generated, which plots the current response as a function of the applied potential. The peak potential provides qualitative information about the analyte, while the peak current is used for quantitative analysis.

Voltammetric Techniques for 5-Hydroxyindoline Detection

Several voltammetric techniques can be employed for the detection of 5-hydroxyindoline, each with its own advantages in terms of sensitivity and resolution.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for initial electrochemical characterization. It involves scanning the potential linearly to a set vertex potential and then reversing the scan back to the initial potential. This provides information on the redox behavior of the analyte, including the oxidation potential and the reversibility of the reaction. For 5-hydroxyindoleacetic acid (5-HIAA), a related metabolite, the redox reaction has been shown to be irreversible.[2]

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV for quantitative analysis. It involves superimposing small pulses of a constant amplitude on a linearly increasing potential ramp.[3] The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background capacitive current, resulting in a well-defined peak-shaped response and lower detection limits. DPV has been successfully used for the in vivo detection of 5-hydroxyindoles in brain tissue.[4][5][6]

Square Wave Voltammetry (SWV)

SWV is another highly sensitive pulse voltammetric technique that allows for rapid analysis.[7] It employs a square wave potential waveform superimposed on a staircase ramp. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted. This technique offers excellent signal-to-noise ratios and is well-suited for trace analysis of pharmaceutical compounds.[8]

Experimental Protocols

The following protocols are provided as a starting point for the electrochemical detection of 5-hydroxyindoline. It is crucial to note that these are adapted from methods for structurally similar 5-hydroxyindoles, and optimization for 5-hydroxyindoline is highly recommended.

Materials and Reagents
  • 5-Hydroxyindoline standard

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0 (or Britton-Robinson buffer)

  • Deionized water

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

Protocol 1: Characterization by Cyclic Voltammetry (CV)
  • Electrode Preparation:

    • Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse with deionized water and sonicate in deionized water for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurement:

    • Prepare a 1 mM stock solution of 5-hydroxyindoline in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

    • Transfer 10 mL of the supporting electrolyte to the electrochemical cell.

    • Assemble the three-electrode system and purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.

    • Record a blank CV of the supporting electrolyte in the desired potential window (e.g., 0.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • Add a known concentration of 5-hydroxyindoline to the cell (e.g., to a final concentration of 100 µM).

    • Record the CV of the 5-hydroxyindoline solution under the same conditions. An oxidation peak corresponding to 5-hydroxyindoline should be observed.

    • Investigate the effect of scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to understand the nature of the electrochemical process (diffusion vs. adsorption controlled).

G cluster_1 Cyclic Voltammetry Workflow Start Start Prep_Elec Prepare Working Electrode Start->Prep_Elec Prep_Sol Prepare Analyte Solution Prep_Elec->Prep_Sol Assemble_Cell Assemble 3-Electrode Cell Prep_Sol->Assemble_Cell Purge_O2 Purge with N2 Assemble_Cell->Purge_O2 Blank_CV Record Blank CV Purge_O2->Blank_CV Add_Analyte Add 5-Hydroxyindoline Blank_CV->Add_Analyte Record_CV Record Analyte CV Add_Analyte->Record_CV Analyze Analyze Data (Peak Potential, Peak Current) Record_CV->Analyze End End Analyze->End

Caption: Workflow for Cyclic Voltammetry analysis.

Protocol 2: Quantitative Analysis by Differential Pulse Voltammetry (DPV)
  • Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 1.

  • DPV Parameter Optimization:

    • Optimize DPV parameters to obtain the best signal-to-noise ratio. Typical starting parameters are:

      • Pulse amplitude: 50 mV

      • Pulse width: 50 ms

      • Scan rate: 20 mV/s

      • Potential range: 0.0 V to +0.8 V vs. Ag/AgCl

  • Calibration Curve:

    • Record the DPV of the blank supporting electrolyte.

    • Make successive additions of the 5-hydroxyindoline stock solution to the electrochemical cell to achieve a series of concentrations (e.g., 1 µM to 100 µM).

    • Record the DPV after each addition, ensuring the solution is stirred for a short period to ensure homogeneity.

    • Plot the peak current versus the concentration of 5-hydroxyindoline to construct a calibration curve.

    • Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 3: High-Sensitivity Analysis by Square Wave Voltammetry (SWV)
  • Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 1.

  • SWV Parameter Optimization:

    • Optimize SWV parameters. Typical starting parameters are:

      • Frequency: 25 Hz

      • Amplitude: 25 mV

      • Step potential: 4 mV

      • Potential range: 0.0 V to +0.8 V vs. Ag/AgCl

  • Calibration and Measurement: Follow step 3 from Protocol 2, using the optimized SWV parameters.

Data Presentation and Performance

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
5-HIAAPoly(p-ABSA)/GCEDPV1x10⁻⁵–9x10⁻⁵ M5.3x10⁻⁷ M[2]
5-HIAA & 5-HTPoly(pyrrole-3-carboxylic acid) and platinised carbon nanofibers/GCESWV0.01–100 µM20 nM (5-HIAA), 10 nM (5-HT)[9]
5-HIAAGold nanoparticles modified ITO electrodeVoltammetry0.1–100 µM27 nM[10]

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating steps into your experimental design:

  • Interference Studies: Analyze the electrochemical response of 5-hydroxyindoline in the presence of potential interfering species that may be present in your sample matrix (e.g., ascorbic acid, uric acid, dopamine).

  • Recovery Studies: For analysis in complex matrices (e.g., biological fluids), perform spike and recovery experiments to assess the accuracy of the method.

  • Reproducibility: Perform multiple measurements on the same day (intra-day precision) and on different days (inter-day precision) to evaluate the reproducibility of the method.

Conclusion

Electrochemical methods, particularly DPV and SWV, offer a sensitive, rapid, and cost-effective approach for the detection of 5-hydroxyindoline. By leveraging the inherent electrochemical activity of the 5-hydroxyindole moiety, researchers can develop robust analytical protocols for a wide range of applications. The information and protocols provided in this application note serve as a comprehensive starting point for the successful implementation of these powerful techniques.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-5-ol (also known as 5-hydroxyindoline). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields and product purity.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the widely-used method of catalytic hydrogenation of a suitable indole precursor.

Q1: My catalytic hydrogenation of 5-benzyloxyindole to this compound is stalling or resulting in very low yields. What are the primary causes and how can I resolve this?

A1: This is a frequent issue stemming from several potential factors related to the catalyst, substrate, and reaction conditions. The reaction involves two key transformations: the reduction of the indole C2=C3 double bond and the hydrogenolysis of the benzyl ether protecting group.

Causality Analysis:

  • Catalyst Activity and Poisoning: Palladium on carbon (Pd/C) is the standard catalyst for this transformation. However, its activity can be compromised. Trace impurities in your starting material or solvent, particularly sulfur or nitrogen-containing compounds, can act as catalyst poisons, blocking the active sites. The catalyst itself may be old or of low quality.

  • Insufficient Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, reducing an aromatic heterocycle like indole often requires higher pressures to achieve a reasonable reaction rate.[1]

  • Solvent Choice: The solvent can significantly impact catalyst activity and substrate solubility. Protic solvents like ethanol or methanol are generally effective as they can help stabilize intermediates and are compatible with the polar product.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or catalyst degradation.

Troubleshooting Workflow:

G start Low Yield / Stalled Hydrogenation check_catalyst Evaluate Catalyst - Use fresh, high-quality Pd/C - Increase catalyst loading (e.g., 10-20 mol%) - Test an alternative catalyst (e.g., PtO2) start->check_catalyst check_purity Assess Substrate & Solvent Purity - Recrystallize starting material - Use anhydrous, high-purity solvents start->check_purity check_conditions Optimize Reaction Conditions - Increase H2 pressure (e.g., 50-100 psi) - Vary temperature (start at RT, then gently warm to 40-50°C) - Ensure vigorous stirring check_catalyst->check_conditions If no improvement check_purity->check_conditions If no improvement monitor Monitor Reaction Progress - Use TLC or LC-MS to track starting material consumption check_conditions->monitor monitor->start Stalled success Successful Synthesis monitor->success Reaction complete

Caption: Troubleshooting workflow for low-yield hydrogenation.

Summary of Recommended Actions:

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 5-10 mol% 10% Pd/CUse fresh catalyst; increase loading to 15-20 mol%; try an alternative like PtO₂ (Adam's catalyst).Ensures high catalyst activity and overcomes minor poisoning. PtO₂ can be more robust for heterocyclic reductions.
Substrate Purity Assumed pureRecrystallize or chromatograph the 5-benzyloxyindole starting material.Removes trace impurities that can poison the catalyst.
Solvent Ethanol, MethanolUse anhydrous, degassed solvents. Acetic acid can sometimes be added as a co-solvent.Oxygen can deactivate the catalyst. Acid can sometimes accelerate indole reduction.
H₂ Pressure 1 atm (balloon)Increase pressure to 50-100 psi in a dedicated hydrogenation apparatus.Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.
Stirring Standard magnetic stir barUse vigorous mechanical stirring or a specialized stir bar to ensure the catalyst remains suspended.This is a triphasic reaction (solid catalyst, liquid solution, gas). Efficient mixing is critical for mass transfer.
Q2: I am attempting to synthesize the target molecule via reduction of 5-nitroindole, but I'm getting a complex mixture of products. How can I improve the chemoselectivity?

A2: The reduction of a nitro group in the presence of an indole ring is a classic chemoselectivity challenge. The direct hydrogenation of 5-nitroindole to 5-hydroxyindoline is difficult because the conditions required to reduce the indole ring can also affect the intermediate amino group and lead to side products. A more controlled, two-step approach is advisable.

Reaction Pathway Analysis:

The reduction of a nitroarene proceeds through nitroso and hydroxylamine intermediates.[2] These intermediates can be reactive and lead to undesired azo or azoxy dimers, especially if the reduction is not rapid and complete.[3]

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Indole Ring Reduction A 5-Nitroindole B 5-Aminoindole A->B Chemoselective Reduction (e.g., Na2S2O4, Fe/HCl) C Side Products (Azo/Azoxy Dimers, Polymerization) A->C Non-selective conditions D 5-Aminoindoline (Target Precursor) B->D Indole Reduction (e.g., NaBH3CN, Zn/HCl) B->D

Caption: Controlled two-step reduction of 5-nitroindole.

Recommended Strategies for Selective Reduction:

  • Step 1: Selective Nitro Group Reduction: Avoid harsh catalytic hydrogenation for this step. Instead, use chemical reducing agents that are selective for the nitro group.

    • Sodium Dithionite (Na₂S₂O₄): A mild and effective reagent for reducing nitroindoles to aminoindoles.[4]

    • Tin(II) Chloride (SnCl₂): A classic method for nitro group reduction in acidic media.[5]

    • Iron powder in Acetic Acid or with NH₄Cl: A heterogeneous reduction that is often very clean and high-yielding.

  • Step 2: Reduction of the 5-Aminoindole Intermediate: Once you have pure 5-aminoindole, the indole double bond can be reduced. This step is often challenging due to the electron-donating nature of the amino group.

    • Reductions under Acidic Conditions: Reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or zinc in hydrochloric acid can effectively reduce the indole to an indoline.

By separating the synthesis into these two distinct steps, you gain much greater control over the selectivity and can purify the intermediate, leading to a cleaner final product.

Q3: My final this compound product is a dark oil or solid that discolors quickly upon standing. How can I improve its purity and stability?

A3: Phenols, especially aminophenols, are notoriously susceptible to oxidation. The discoloration you are observing is likely due to the formation of quinone-type species, which are highly colored.

Best Practices for Purification and Storage:

  • Purification under Inert Atmosphere: Perform column chromatography and solvent evaporation under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: Adding a small amount of an antioxidant like sodium dithionite or ascorbic acid to the aqueous phase during workup can prevent oxidation.

  • Column Chromatography: Use silica gel that has been de-gassed. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount (0.5-1%) of triethylamine can be effective. The base helps to prevent the slightly acidic silica from promoting product degradation.

  • Storage: The purified product should be stored as a salt (e.g., the hydrochloride salt) if possible, as this protonates the basic nitrogen and makes the compound more stable.[6] Store the free base under an inert atmosphere at low temperatures (-20°C) and protected from light.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best N-protecting group strategy when synthesizing this molecule?

The choice of an N-protecting group is critical and depends on the overall synthetic route.[7] If the indole nitrogen is unprotected, it can lead to side reactions during many synthetic steps.[8]

  • Acetyl (Ac): Easy to install (acetic anhydride) and stable to catalytic hydrogenation. However, its removal often requires harsh basic or acidic hydrolysis, which the 5-hydroxyindoline product may not tolerate.

  • tert-Butoxycarbonyl (Boc): A very common choice. It is stable to hydrogenation but is easily removed under mild acidic conditions (e.g., TFA in DCM) that are orthogonal to the hydrogenolysis of a benzyl ether.[9] This makes the Boc group highly compatible with the 5-benzyloxyindole route.

  • Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are very robust groups, but their removal can be difficult, often requiring harsh reducing conditions.[7]

For most applications, the Boc group offers the best balance of stability and ease of removal under mild conditions.

FAQ 2: How can I effectively monitor the reaction progress during the hydrogenation?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a mobile phase that gives good separation between your starting material, any intermediates, and the final product (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot is a primary indicator of completion. Staining with potassium permanganate can help visualize the product, which may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting material and the appearance of the product's mass peak. This is particularly useful for identifying intermediates or side products.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of N-Boc-5-benzyloxyindole

This protocol assumes the availability of the N-Boc protected starting material, which provides a clean and high-yielding pathway.

Materials:

  • N-Boc-5-benzyloxyindole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Parr Hydrogenation Apparatus or similar

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry Parr shaker bottle, add N-Boc-5-benzyloxyindole (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.1 eq by weight of palladium). Caution: Pd/C is flammable in air, especially when dry.

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Hydrogenation:

    • Secure the bottle to the Parr apparatus.

    • Evacuate the vessel and backfill with nitrogen gas (repeat 3 times).

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel to 50 psi with hydrogen.

    • Begin shaking at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-12 hours. Progress can be confirmed by carefully depressurizing, taking a small sample, and analyzing by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol. Caution: Do not allow the Celite pad with the catalyst to dry out, as it can ignite. Quench the pad with water before disposal.

    • Combine the filtrates and concentrate under reduced pressure to yield crude N-Boc-2,3-dihydro-1H-indol-5-ol.

  • Deprotection:

    • Dissolve the crude intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

    • Stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group.

    • Concentrate the mixture under reduced pressure.

  • Final Purification:

    • Dissolve the residue in a minimal amount of water and basify carefully with saturated sodium bicarbonate solution until pH ~8-9.

    • Extract the product with ethyl acetate or DCM (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify further by column chromatography if necessary.

References

Purification challenges of 5-hydroxyindoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-hydroxyindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable synthetic intermediate. The following FAQs and troubleshooting guides are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 5-hydroxyindoline reaction mixture?

A1: The impurity profile of a 5-hydroxyindoline synthesis is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors like substituted anilines or other functionalized aromatic compounds.

  • Over-reduced or Oxidized Byproducts: The indoline core is susceptible to both over-reduction to the corresponding saturated ring system or oxidation to the indole. The phenolic hydroxyl group is also prone to oxidation, leading to colored impurities.

  • Side-Reaction Products: The Nenitzescu reaction, a common method for synthesizing 5-hydroxyindoles, can produce various regioisomers and other condensation byproducts.[1][2]

  • Residual Catalysts and Reagents: Metal catalysts (e.g., Palladium, Platinum) from reduction steps or acidic/basic reagents can contaminate the crude product.

Q2: How stable is 5-hydroxyindoline during purification and storage?

A2: 5-Hydroxyindoline is susceptible to oxidation, particularly in the presence of air and light.[3] This degradation is often indicated by the development of a brown or dark coloration in the material. The phenolic hydroxyl group makes it more electron-rich and thus more easily oxidized than indoline itself. For long-term storage, it is recommended to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

Q3: What are the best analytical techniques to assess the purity of my 5-hydroxyindoline sample?

A3: A multi-faceted approach to purity assessment is always recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of 5-hydroxyindoline.[4][5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for purity assessment, especially with the use of an internal standard for quantitative NMR (qNMR).

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of the main component and any impurities.[6][7]

Q4: What are the general solubility properties of 5-hydroxyindoline?

A4: 5-Hydroxyindoline exhibits moderate polarity. It is generally soluble in polar organic solvents such as:

  • Ethanol[3][8][9]

  • Methanol[10]

  • Acetone[3]

  • Dimethyl sulfoxide (DMSO)[8][9][11]

  • Dimethylformamide (DMF)[8][9]

Its solubility in less polar solvents like hexanes is limited, a property that is often exploited in purification by recrystallization and column chromatography.

Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to specific challenges you may encounter during the purification of 5-hydroxyindoline.

Issue 1: Low Yield After Column Chromatography

Q: I'm losing a significant amount of my 5-hydroxyindoline on the silica gel column. What could be the cause and how can I fix it?

A: Significant product loss on a silica gel column is a common issue, often stemming from the acidic nature of standard silica gel and the properties of 5-hydroxyindoline.

  • Causality: The indoline nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or "streaking" of the compound on the column, resulting in poor recovery. The phenolic hydroxyl group can also contribute to strong interactions.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[12]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reversed-phase silica (C18).[13]

    • Optimize the Mobile Phase: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to effectively elute the 5-hydroxyindoline while leaving more polar impurities behind.[12]

Protocol 1: Column Chromatography with Deactivated Silica Gel

Objective: To purify 5-hydroxyindoline from a crude reaction mixture while minimizing product loss on the column.

Materials:

  • Crude 5-hydroxyindoline

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Solvent System Optimization: Using TLC, determine an appropriate solvent system of hexanes and ethyl acetate that gives your 5-hydroxyindoline an Rf value of approximately 0.2-0.3.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen solvent system. For every 100 g of silica, add 1 mL of triethylamine to the eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 5-hydroxyindoline in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, for less soluble samples, you can dry-load the compound by adsorbing it onto a small amount of silica gel.[12]

  • Elution: Begin eluting with the chosen solvent system. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure 5-hydroxyindoline.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate with 0.1-1% Triethylamine
Sample Loading Wet or Dry Loading
Elution Isocratic or Gradient
Issue 2: Oiling Out During Recrystallization

Q: My 5-hydroxyindoline is not forming crystals but is instead separating as an oil during recrystallization. How can I induce crystallization?

A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur properly.

  • Causality: This is often due to the presence of impurities that depress the melting point of the mixture or an inappropriate choice of solvent system.

  • Troubleshooting Steps:

    • Solvent System Selection: The ideal recrystallization solvent will dissolve the 5-hydroxyindoline when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[14] Common solvent systems for indole-type compounds include ethanol/water or ethyl acetate/hexanes.[14][15]

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 5-hydroxyindoline, add a seed crystal to the cooled solution to initiate crystallization.

Visualization of Purification Workflow

G cluster_start Crude Reaction Mixture cluster_purification Purification Strategy cluster_analysis Purity Assessment Start Crude 5-Hydroxyindoline Purification_Choice Initial Purification Method Start->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Analysis Purity > 98%? Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure 5-Hydroxyindoline Analysis->Pure_Product Yes Repurify Re-purify Analysis->Repurify No Repurify->Purification_Choice

Caption: A decision-making workflow for the purification of 5-hydroxyindoline.

Issue 3: Persistent Colored Impurities

Q: I've purified my 5-hydroxyindoline, but it still has a persistent brown color. What are these colored impurities and how can I remove them?

A: The brown color is likely due to small amounts of oxidized species.

  • Causality: The electron-rich aromatic ring and the phenolic hydroxyl group of 5-hydroxyindoline are susceptible to oxidation, forming highly colored quinone-like structures. This can be exacerbated by exposure to air, light, or residual acid/base from the reaction.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated carbon can be effective at adsorbing colored impurities. Dissolve the semi-pure 5-hydroxyindoline in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Hot-filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

    • Reductive Workup: In some cases, a mild reductive workup of the crude reaction mixture before purification can help to reduce oxidized byproducts back to the desired product or to a more easily separable form.

    • Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., argon or nitrogen) to minimize in-situ oxidation.[16]

Visualization of Troubleshooting Logic

G cluster_solutions Potential Solutions Problem Problem Low Yield Oiling Out Colored Impurities Low_Yield_Sol Cause: Strong Adsorption Solutions: 1. Deactivate Silica 2. Alternative Stationary Phase 3. Optimize Mobile Phase Problem:s->Low_Yield_Sol:n Investigate Oiling_Out_Sol Cause: Improper Solvent/Cooling Solutions: 1. Change Solvent System 2. Slow Cooling 3. Scratch/Seed Problem:s->Oiling_Out_Sol:n Investigate Color_Sol Cause: Oxidation Solutions: 1. Charcoal Treatment 2. Reductive Workup 3. Inert Atmosphere Problem:s->Color_Sol:n Investigate

Caption: Troubleshooting guide for common 5-hydroxyindoline purification issues.

References

Technical Support Center: 5-Hydroxyindoline Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-hydroxyindoline. This document is intended for researchers, scientists, and drug development professionals who utilize 5-hydroxyindoline in their experimental workflows. Due to its chemical structure, 5-hydroxyindoline is highly susceptible to degradation, which can significantly impact experimental outcomes. This guide provides in-depth answers to common stability issues, practical troubleshooting advice, and validated protocols to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My 5-hydroxyindoline solution is rapidly changing color (e.g., turning pink, brown, or black). What is happening and why?

Answer:

This color change is a classic indicator of oxidative degradation. 5-Hydroxyindoline is an electron-rich aromatic compound with a hydroxyl group, making it extremely sensitive to oxidation, particularly in the presence of atmospheric oxygen.[1][2] The degradation process involves a series of reactions:

  • Initial Oxidation: The 5-hydroxyindoline molecule is first oxidized to a semiquinone radical.

  • Formation of Indole-5,6-quinone: This radical is further oxidized to the highly reactive intermediate, indole-5,6-quinone. This quinone and its subsequent products are colored, leading to the observed change from a colorless or pale solution to pink, red, and eventually brown or black.

  • Polymerization: Indole-5,6-quinone is highly unstable and readily undergoes polymerization, forming melanin-like pigments. This process is analogous to the nonenzymatic transformation of 5,6-dihydroxyindole (DHI), a related compound, which polymerizes almost instantaneously in solution.[3]

This entire cascade is autocatalytic and is accelerated by exposure to light, elevated pH, and the presence of trace metal ions.[2][4]

Question 2: What is the primary degradation pathway I should be concerned about?

Answer:

The primary and most rapid degradation pathway is aerobic oxidation . The pyrrole-like ring of the indoline structure is susceptible to oxidation, and the hydroxyl group at the 5-position significantly activates the aromatic ring, making it prone to losing electrons. The process can be visualized as a multi-step pathway leading from a stable, reduced monomer to a complex, pigmented polymer.

Below is a diagram illustrating this critical degradation pathway.

G cluster_0 Degradation Pathway of 5-Hydroxyindoline mol1 5-Hydroxyindoline (Colorless) mol2 Semiquinone Radical (Transient, Colored) mol1->mol2  Initial Oxidation  (O₂, Light, Metal Ions) mol3 Indole-5,6-quinone (Highly Reactive, Colored) mol2->mol3  Further Oxidation mol4 Melanin-like Polymers (Brown/Black Precipitate) mol3->mol4  Polymerization  (Chain Reactions)

References

Technical Support Center: Optimizing N-Alkylation of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 2,3-dihydro-1H-indol-5-ol (5-hydroxyindoline). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights, actionable protocols, and robust troubleshooting advice for this common yet challenging transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Section 1: The Core Challenge: N- vs. O-Alkylation Selectivity

The N-alkylation of this compound is a critical step in the synthesis of numerous pharmacologically active compounds. The substrate contains two nucleophilic sites: the secondary amine nitrogen (N1) and the phenolic oxygen (O5). The success of the synthesis hinges on controlling the regioselectivity of the alkylation.

The fundamental issue arises from the significant difference in acidity between the two protons. The phenolic O-H proton is substantially more acidic (pKa ≈ 10) than the aniline-like N-H proton (pKa ≈ 30-35 in DMSO). Consequently, most bases will deprotonate the hydroxyl group preferentially, forming a phenoxide intermediate that can readily undergo O-alkylation. This makes achieving selective N-alkylation a non-trivial task that requires careful optimization of reaction conditions or a strategic use of protecting groups.

Diagram: Potential Alkylation Products

G SM This compound Reagents Base, R-X SM->Reagents N_Product N-Alkylated Product (Desired) O_Product O-Alkylated Product (Side Product) Di_Product N,O-Dialkylated Product (Side Product) Reagents->N_Product N-Attack Reagents->O_Product O-Attack Reagents->Di_Product N & O Attack

Caption: Possible outcomes of alkylating this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for attempting a direct N-alkylation?

For a direct approach, conditions are chosen to kinetically favor N-alkylation or to exploit subtle differences in the nucleophilicity of the resulting anions. A common starting point is using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or acetone.[1] While the phenoxide will still form, the nitrogen may retain sufficient nucleophilicity to compete, especially at elevated temperatures. However, expect a mixture of products.

Q2: How can I favor N-alkylation over O-alkylation without using a protecting group?

This is challenging, but some strategies have been reported for similar systems:

  • Borrowing Hydrogen Catalysis: Modern iron or ruthenium-based catalytic systems can use alcohols as alkylating agents. These methods proceed through a different mechanism and can sometimes offer unique selectivity.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the competing nucleophiles. In some cases, non-polar solvents can favor N-alkylation, although solubility may become an issue.[3]

  • Mitsunobu Reaction: While classic Mitsunobu conditions (DEAD/PPh₃) can be used for N-alkylation of indoles with alcohols, they often favor alkylation at the more acidic site and may preferentially yield the O-alkylated product in this case.[4]

Q3: When is it essential to use a protecting group for the hydroxyl function?

It is highly recommended to use a protecting group strategy when:

  • High regioselectivity and a clean reaction profile are required.

  • Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are necessary for the N-alkylation step.

  • The alkylating agent is highly reactive or precious.

  • The desired product is difficult to separate from its O-alkylated isomer.

For most applications in drug development and scale-up synthesis, the protecting group route is the most reliable and ultimately more efficient approach.

Q4: What are the best protecting groups for the phenolic hydroxyl group?

The ideal protecting group should be easy to install, stable to the N-alkylation conditions, and easy to remove without affecting the rest of the molecule.

  • Silyl Ethers (e.g., TBDMS, TIPS): Installed with TBDMS-Cl and imidazole. Stable to most non-acidic N-alkylation conditions. Removed easily with fluoride sources (e.g., TBAF).

  • Benzyl Ether (Bn): Installed with benzyl bromide (BnBr) and a base like K₂CO₃. Very stable. Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which will also reduce any susceptible groups.

  • Methyl Ether (Me): While simple, demethylation requires harsh conditions (e.g., BBr₃) that may not be compatible with all substrates.

Q5: Which bases are most suitable for the N-alkylation step (on a protected substrate)?

With the hydroxyl group protected, the choice of base is straightforward. The goal is to deprotonate the indoline nitrogen to form a potent nucleophile.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is highly effective and commonly used in polar aprotic solvents like DMF or THF.[5][6][7]

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Milder bases suitable for reactive alkylating agents like benzyl halides or allyl halides, often used in acetonitrile or DMF.[1][8]

  • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base that can be effective.

Q6: What is the role of the solvent in this reaction?

The solvent is critical for ensuring all reagents are soluble and for influencing the reactivity of the nucleophile.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent choices for reactions involving strong bases like NaH. They effectively solvate the cation of the base (e.g., Na⁺), leaving a highly reactive "naked" anion that readily attacks the alkylating agent.[1][9]

  • Ethereal Solvents (THF, Dioxane): Commonly used with NaH, but the solubility of the resulting indoline salt may be lower than in DMF, potentially slowing the reaction.[1][6]

  • Acetonitrile (CH₃CN): A good choice for reactions with carbonate bases.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Diagram: Troubleshooting Workflow

G start Analysis Shows Poor Result p1 Problem: Low or No Conversion start->p1 p2 Problem: O-Alkylation is Major Product start->p2 p3 Problem: N,O-Dialkylation Observed start->p3 sub_p1 Cause: - Base too weak? - Temp too low? - Poor solubility? - Alkylating agent unreactive? - Wet conditions? p1->sub_p1 sub_p2 Cause: - Phenol is more acidic and deprotonated first. p2->sub_p2 sub_p3 Cause: - >2 eq. of strong base used? - >1 eq. of alkylating agent? - High temperature? p3->sub_p3 sol1 Solution: - Use stronger base (e.g., NaH). - Increase temperature. - Switch to DMF/DMSO. - Use R-I instead of R-Br/R-Cl. - Ensure anhydrous conditions. sub_p1->sol1 sol2 Solution: - Protect the hydroxyl group first. - Screen catalytic methods (e.g., Borrowing Hydrogen). sub_p2->sol2 sol3 Solution: - Use ~1.1 eq. of base and alkylating agent. - Add alkylating agent slowly at 0 °C. - Lower reaction temperature. sub_p3->sol3

Caption: A logical workflow for troubleshooting common N-alkylation issues.

Issue 1: Low to No Conversion of Starting Material

  • Potential Cause: Insufficient basicity to deprotonate the nitrogen, low reaction temperature, poor reagent solubility, or an unreactive alkylating agent. For reactions with strong bases like NaH, the presence of moisture can quench the base.[5]

  • Solution:

    • Switch to a stronger base: If using K₂CO₃, consider switching to NaH.[1]

    • Increase Temperature: Many N-alkylations require heating. Increasing the temperature from room temperature to 60-80 °C can significantly improve the rate.[6]

    • Change Solvent: If solubility is an issue, switch from THF or acetonitrile to a more polar solvent like DMF or DMSO.[1]

    • Use a More Reactive Electrophile: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. Using an alkyl iodide or adding a catalytic amount of NaI can accelerate the reaction.

    • Ensure Anhydrous Conditions: When using NaH, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Issue 2: The Major Product is the O-Alkylated Isomer

  • Potential Cause: This is the thermodynamically favored outcome of deprotonation. The phenoxide is formed preferentially and is a competent nucleophile.

  • Solution:

    • Protect the Hydroxyl Group: This is the most robust solution. Protect the phenol as a silyl or benzyl ether before proceeding with the N-alkylation (See Protocol 1).

    • Modify Reaction Conditions: You can try using Cs₂CO₃ in DMF or acetonitrile. While O-alkylation may still occur, the softer cesium cation can sometimes enhance N-selectivity compared to sodium or potassium.

Issue 3: Significant Formation of the N,O-Dialkylated Product

  • Potential Cause: Use of a strong base in excess (>2 equivalents) combined with an excess of the alkylating agent. This deprotonates both sites, and both are subsequently alkylated.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the base (e.g., 1.1 eq.) and the alkylating agent (1.05-1.1 eq.) relative to the protected indoline.

    • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated substrate at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile, which can reduce the likelihood of side reactions.[5]

    • Lower the Temperature: Running the reaction at a lower temperature can help control reactivity and minimize over-alkylation.

Section 4: Recommended Experimental Protocols

Protocol 1: Two-Step Procedure via Hydroxyl Protection (Recommended)

This protocol is designed for high selectivity and is generally the most reliable method. Here we use a TBDMS protecting group.

Step A: Protection of the 5-Hydroxyl Group

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-(tert-butyldimethylsilyloxy)-2,3-dihydro-1H-indole.

Step B: N-Alkylation

  • To a flame-dried round-bottom flask under an inert atmosphere, add the protected indoline (1.0 eq.) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step C: Deprotection

  • Dissolve the N-alkylated, O-protected indoline from Step B in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once complete, concentrate the mixture and purify by column chromatography to yield the final N-alkylated this compound.

Protocol 2: Direct N-Alkylation with Cesium Carbonate (Screening)

This protocol may yield a mixture of N- and O-alkylated products but can be useful for rapid screening.

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add the alkyl halide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor progress by TLC or LC-MS.

  • After 6-12 hours, or upon consumption of the starting material, cool the mixture to room temperature.

  • Filter off the solids and concentrate the filtrate under reduced pressure.

  • Analyze the crude product ratio (N- vs. O-alkylation) and purify by column chromatography to separate the isomers.

Section 5: Data Summary: Comparison of Conditions
Method Base Solvent Alkylating Agent Temperature Expected Selectivity (N:O) Notes & Considerations
Direct Alkylation K₂CO₃AcetonitrileR-BrRefluxPoor to ModerateLikely produces a mixture of N- and O-alkylated products. Separation may be difficult.
Direct Alkylation Cs₂CO₃DMFR-I60-80 °CModerateMay offer slightly better N-selectivity than K₂CO₃ but a mixture is still expected.[1]
Protected (Step 1) ImidazoleDMFTBDMS-ClRT>99:1 (O-Silylation)Robust protection step.
Protected (Step 2) NaHDMF / THFR-Br / R-I0 °C to RT>99:1 (N-Alkylation)The industry-standard method for clean, high-yielding N-alkylation.[5][6]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their synthesis of indoline scaffolds. The indoline core is a privileged structure in medicinal chemistry, and achieving high yields is often critical for the success of a synthetic campaign. This document provides a structured, question-and-answer-based approach to troubleshooting common issues, grounded in established chemical principles and supported by authoritative references.

Section 1: Initial Diagnosis of Low Conversion Rates

Low conversion in an indoline synthesis can be attributed to a multitude of factors, ranging from reagent quality to suboptimal reaction conditions. Before diving into specific troubleshooting scenarios, it's beneficial to follow a systematic diagnostic workflow.

Q1: My indoline synthesis is giving a low yield. Where do I start troubleshooting?

When faced with a low-yielding indoline synthesis, a systematic approach is crucial to efficiently identify the root cause. The following flowchart outlines a general workflow

Technical Support Center: High-Purity Recrystallization of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2,3-dihydro-1H-indol-5-ol (also known as 5-hydroxyindoline). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile intermediate. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during its recrystallization.

I. Understanding the Molecule: this compound

This compound is a bicyclic aromatic compound containing both a phenolic hydroxyl group and a secondary amine within an indoline scaffold. These functional groups dictate its chemical behavior, particularly its solubility and stability. The presence of both hydrogen bond donors (-OH and -NH) and a hydrogen bond acceptor (the nitrogen atom) suggests that its solubility will be highly dependent on the solvent's polarity and its ability to participate in hydrogen bonding. Furthermore, phenolic compounds and aromatic amines can be susceptible to oxidation, especially in the presence of light, air, and certain metal ions, which may result in colored impurities.[1] A safety data sheet for the related compound 5-hydroxyindole indicates sensitivity to light and incompatibility with strong oxidizing agents.[2]

II. Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound.

Q1: My compound is separating as an oil during cooling ("oiling out"). What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid instead of forming a solid crystalline lattice.[3] This is common for compounds with relatively low melting points or when the solution is too concentrated or cooled too quickly. For amines and phenols, this can be particularly prevalent.

Causality & Solutions:

  • High Solute Concentration: The solution is likely too supersaturated. Re-heat the mixture to redissolve the oil and add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[3]

  • Rapid Cooling: Fast cooling favors precipitation over crystallization, often leading to an amorphous oil. To remedy this, allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.[3]

  • Impurity Effects: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of an oil. If the issue persists, consider a preliminary purification step like column chromatography.

  • Solvent Choice: The chosen solvent may have a boiling point that is too high, causing the compound to come out of solution at a temperature above its melting point. Consider a lower-boiling solvent.

Q2: My crystal yield is very low. What are the most likely causes and how can I improve recovery?

A2: A low yield is a common issue in recrystallization and can often be traced back to a few key experimental parameters.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant portion of your compound will remain in the mother liquor even after cooling. To fix this, you can carefully evaporate some of the solvent to re-concentrate the solution and attempt the crystallization again.

  • Premature Crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling prematurely.

  • Incomplete Precipitation: Make sure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature (e.g., in an ice-water bath) to maximize the recovery of your compound, as solubility decreases with temperature.[4]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q3: The final crystals are colored, but I expected a white or off-white solid. How do I remove colored impurities?

A3: The presence of color often indicates trace amounts of highly conjugated impurities, which can arise from oxidation or side reactions during synthesis.

Causality & Solutions:

  • Oxidation: Phenolic compounds and aromatic amines are prone to oxidation, which can produce colored byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating.

  • Decolorizing Carbon (with caution): Activated charcoal can be used to adsorb colored impurities.[1] However, it should be used judiciously as it can also adsorb your desired compound, reducing the yield.

    • Important Note for Phenols: Be aware that some sources advise against using activated charcoal with phenolic compounds as it may contain ferric ions that can form colored complexes.[1] If you must use it, opt for a high-purity, acid-washed grade.

  • Alternative Purification: If color persists, a different purification technique, such as flash column chromatography, may be necessary to separate the colored impurities.

Q4: No crystals have formed even after the solution has cooled to room temperature and been in an ice bath. What should I do?

A4: The failure of crystals to form is usually due to either insufficient supersaturation or a kinetic barrier to nucleation.

Causality & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites.

  • Lack of Nucleation Sites: If scratching doesn't work, try adding a "seed crystal" – a tiny crystal of the pure compound from a previous batch. This provides a template for crystal growth.

  • Evaporation: If the above methods fail, it is likely the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Solvent System Change: It's possible the chosen solvent is not ideal. If all else fails, evaporate the solvent completely and try the recrystallization again with a different solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good recrystallization solvent for this compound?

A1: An ideal solvent for recrystallization should exhibit the following properties:

  • High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor for good recovery.

  • Chemical inertness: The solvent should not react with this compound.

  • Boiling point: The boiling point should be high enough to allow for a good solubility difference but low enough to be easily removed from the crystals after filtration.

  • Impurity solubility: Ideally, impurities should be either very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed during hot filtration).

Q2: How do I select a suitable solvent system?

A2: A systematic approach is best. Start with small-scale solubility tests:

  • Place a small amount of your crude compound (e.g., 20-30 mg) in several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility. If the compound dissolves completely upon heating, you have found a promising single solvent.

  • If no single solvent is ideal, consider a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). The two solvents must be miscible.[1] For a polar compound like 5-hydroxyindoline, common pairs to try include ethanol/water, methanol/water, or ethyl acetate/hexane.[5]

Q3: What are the best practices for storing purified this compound?

A3: Given its phenolic and amine functionalities, 5-hydroxyindoline is likely susceptible to degradation. A safety data sheet for the related 5-hydroxyindole recommends storing it in a cool, dry, well-ventilated place, in a tightly closed container, and protected from light.[2] For long-term storage, consider keeping it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) and in a freezer.

IV. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure

This is a general guideline. The optimal solvent and conditions should be determined experimentally as described in the FAQ section.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum. The purity can be assessed by melting point determination and chromatographic techniques (e.g., TLC or HPLC).

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexHazards
Water10010.2Non-flammable
Ethanol784.3Flammable
Methanol655.1Flammable, Toxic
Ethyl Acetate774.4Flammable
Acetone565.1Flammable
Toluene1112.4Flammable, Toxic
Hexane690.1Flammable

Data compiled from various sources.[6][7]

V. Visualization of Workflows

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow start Crude This compound dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filtration 2. Hot Filtration (remove insolubles) dissolve->hot_filtration cool 3. Slow Cooling & Crystallization hot_filtration->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with ice-cold solvent isolate->wash dry 6. Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic problem {Problem Encountered} oiling_out Oiling Out Causes: - Too concentrated - Cooled too fast - Impurities Solutions: - Add more solvent - Cool slower - Use seed crystal problem->oiling_out Liquid separation? low_yield Low Yield Causes: - Too much solvent - Premature crystallization - Incomplete cooling Solutions: - Evaporate solvent - Pre-heat funnel - Cool longer/colder problem->low_yield Poor recovery? no_crystals No Crystals Form Causes: - Too dilute - No nucleation Solutions: - Scratch flask - Add seed crystal - Evaporate solvent problem->no_crystals No solid forms? colored_product Colored Product Causes: - Oxidation - Conjugated impurities Solutions: - Use inert atmosphere - Cautious use of charcoal - Column chromatography problem->colored_product Undesired color?

Caption: Decision-making guide for common recrystallization problems.

VI. References

  • University of Calgary. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purification challenges of 5-Hydroxyoxindole from a complex reaction mixture. Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 5-Hydroxyindole - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and apply 5-Hydroxyindole?. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Photophysical properties of 5-hydroxyindole (5HI): Laser flash photolysis study. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • Williams College. (n.d.). Crystallization Solvents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2013). Showing metabocard for 5-Hydroxyindole (HMDB0059805). Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 496-15-1: Indoline. Retrieved from --INVALID-LINK--

  • Queen's University, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2018). Preparation of 5-hydroxyvanillin. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Chemists' Guide to 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-Hydroxyindole. Retrieved from --INVALID-LINK--

  • InvivoChem. (n.d.). 5-Hydroxyindole-3-acetic acid-d2. Retrieved from --INVALID-LINK--

References

Technical Support Center: Refinement of Analytical Methods for Resolving 5-Hydroxyindoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical resolution of 5-hydroxyindoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the expertise to overcome common challenges in separating both enantiomeric and positional isomers of 5-hydroxyindoline, ensuring the accuracy and reliability of your analytical results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of 5-hydroxyindoline isomers. Each problem is followed by probable causes and systematic solutions.

Poor Enantiomeric Resolution (Chiral Separation)

Problem: You are observing little to no separation between the enantiomers of 5-hydroxyindoline on a chiral stationary phase (CSP).

Probable Cause Troubleshooting Steps & Rationale
Inappropriate Chiral Stationary Phase (CSP) Solution: Screen different types of CSPs. Polysaccharide-based (amylose and cellulose derivatives) and macrocyclic glycopeptide-based columns are excellent starting points for indoline-related compounds due to their broad enantioselectivity.[1][2][3] Rationale: Chiral recognition is highly specific. The three-dimensional structure of the CSP must complement that of the analyte to form transient diastereomeric complexes with different stabilities, which is the basis of separation.[4]
Suboptimal Mobile Phase Composition Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (acetonitrile or methanol) and the aqueous phase ratio. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity.[3] Rationale: The mobile phase influences the interaction between the analyte and the CSP. Modifiers can alter the polarity and compete for interaction sites on the stationary phase, thereby affecting retention and resolution.
Incorrect Flow Rate or Temperature Solution: Optimize the flow rate and column temperature. A lower flow rate often increases resolution but also analysis time. Temperature affects the thermodynamics of the chiral recognition process and can sometimes even reverse the elution order of enantiomers.[5] Rationale: Slower flow rates allow for more effective mass transfer and more interactions between the analyte and the CSP. Temperature changes can alter the stability of the diastereomeric complexes, thus influencing separation.
Poor Resolution of Positional Isomers (e.g., 4-, 5-, 6-, 7-Hydroxyindoline)

Problem: You are unable to achieve baseline separation of positional isomers of hydroxyindoline.

Probable Cause Troubleshooting Steps & Rationale
Insufficient Stationary Phase Selectivity Solution: Screen different reversed-phase columns. While a standard C18 column is a good starting point, other phases like phenyl-hexyl or biphenyl columns may offer different selectivities for aromatic positional isomers through π-π interactions. Rationale: Positional isomers often have very similar hydrophobicities, making them difficult to separate on standard C18 phases. Alternative stationary phases can provide additional interaction mechanisms to enhance separation.
Mobile Phase Composition Not Optimized Solution: Adjust the mobile phase. For reversed-phase HPLC, fine-tune the ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is critical; adjust it to be at least 2 pH units away from the pKa of the hydroxyl and amine groups to ensure a consistent ionization state. Rationale: The polarity and pH of the mobile phase directly impact the retention and selectivity of ionizable compounds like hydroxyindolines.
Gradient Elution Profile Needs Adjustment Solution: If using a gradient, modify the slope. A shallower gradient provides more time for the isomers to interact with the stationary phase and can improve resolution. Rationale: A steep gradient may cause the isomers to elute too quickly and without sufficient separation.
Peak Tailing (for all Isomers)

Problem: Your chromatographic peaks are asymmetric with a pronounced tailing.

Probable Cause Troubleshooting Steps & Rationale
Secondary Interactions with Residual Silanols Solution: Use a modern, high-purity, end-capped column. Alternatively, lower the mobile phase pH (e.g., to pH 2.5-3 with formic or phosphoric acid) to suppress the ionization of silanol groups. Adding a small amount of a basic modifier like triethylamine can also help by competing for active sites. Rationale: The basic nitrogen in the indoline ring can interact with acidic silanol groups on the silica surface, leading to a secondary retention mechanism that causes peak tailing.
Column Overload Solution: Reduce the sample concentration or injection volume. Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.
Column Contamination or Degradation Solution: Flush the column with a strong solvent. If this doesn't resolve the issue, and you are using a guard column, replace it. If the problem persists, the analytical column may need to be replaced. Rationale: Accumulation of particulate matter on the column frit or degradation of the stationary phase can lead to poor peak shape.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for 5-hydroxyindoline?

A1: A good starting point is to screen a few complementary polysaccharide-based chiral columns, such as one derived from amylose (e.g., Chiralpak® IA) and one from cellulose (e.g., Chiralcel® OD-H).[1][3] Begin with a normal-phase mobile phase like hexane/isopropanol (90:10 v/v) and a reversed-phase system like acetonitrile/water (50:50 v/v). This screening approach will quickly indicate which type of stationary phase and mobile phase system is most promising.

Q2: How can I separate positional isomers like 4-hydroxyindoline and 5-hydroxyindoline?

A2: Reversed-phase HPLC is the most common technique for this. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier like acetonitrile is a good starting point.[6] Optimization of the organic modifier percentage and the buffer pH will be key to achieving resolution.

Q3: My baseline is noisy when using a Refractive Index Detector (RID). What can I do?

A3: RID is highly sensitive to temperature and mobile phase composition fluctuations. Ensure your HPLC system has had ample time to equilibrate (sometimes several hours). Use a column thermostat to maintain a stable temperature. Premixing your mobile phase and ensuring it is thoroughly degassed can also significantly reduce baseline noise.

Q4: Can LC-MS/MS be used for the simultaneous analysis of 5-hydroxyindoline isomers?

A4: Yes, LC-MS/MS is a powerful tool for this purpose. While mass spectrometry alone cannot distinguish between isomers, when coupled with an effective chromatographic separation, it provides high sensitivity and selectivity for quantification, especially in complex matrices like plasma or urine.[7][8][9][10]

Section 3: Experimental Protocols & Data

Protocol 1: Enantiomeric Separation of 5-Hydroxyindoline

This protocol provides a starting point for the chiral separation of 5-hydroxyindoline enantiomers.

Workflow for Chiral Method Development

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation screen_cols Screen Columns: - Amylose-based (e.g., Chiralpak IA) - Cellulose-based (e.g., Chiralcel OD-H) screen_mp Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Reversed Phase (ACN/Water) screen_cols->screen_mp optimize_mp Optimize Mobile Phase: - Modifier ratio - Additives (TFA/DEA) screen_mp->optimize_mp Select best condition optimize_params Optimize Parameters: - Flow Rate - Temperature optimize_mp->optimize_params validate Validate Method: - Linearity - Precision - Accuracy optimize_params->validate Finalize method

Caption: A logical workflow for developing a chiral separation method.

Recommended Starting Conditions:

Parameter Normal Phase Reversed Phase
Column Chiralpak® IA (Amylose-based), 5 µm, 4.6 x 250 mmChiralcel® OD-RH (Cellulose-based), 5 µm, 4.6 x 150 mm
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% DEAAcetonitrile/Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL
Sample Prep Dissolve in mobile phase or a compatible solventDissolve in mobile phase
Protocol 2: Separation of Positional Hydroxyindole Isomers

This protocol is based on a published method for the separation of 4-, 5-, and 6-hydroxyindole and serves as an excellent starting point.[6]

Troubleshooting Workflow for Positional Isomer Separation

start Poor Resolution of Positional Isomers check_ph Adjust Mobile Phase pH (2 units from pKa) start->check_ph check_org Optimize Organic Modifier % (ACN vs. MeOH) check_ph->check_org No improvement resolved Resolution Achieved check_ph->resolved Success check_col Try Different Stationary Phase (e.g., Phenyl-Hexyl) check_org->check_col No improvement check_org->resolved Success check_grad Decrease Gradient Slope check_col->check_grad No improvement check_col->resolved Success check_grad->resolved Success

Caption: Troubleshooting workflow for poor HPLC peak shape.

Chromatographic Conditions:

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 7.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µL
Sample Prep Dissolve sample in a 1:1 mixture of acetonitrile and water

Expected Retention Times: [6]

  • 5-Hydroxyindole: ~4.2 min

  • 4-Hydroxyindole: ~4.3 min

  • 6-Hydroxyindole: ~4.6 min

Note: Retention times are approximate and can vary depending on the specific column, system, and exact conditions.

References

Technical Support Center: Characterization of Indoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of indoline compounds. This resource is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Indolines, or 2,3-dihydroindoles, are prevalent scaffolds in pharmaceuticals and natural products.[1] However, their characterization is often fraught with challenges stemming from their inherent reactivity and structural complexities.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the analysis of indoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My indoline compound appears to be degrading upon standing or during analysis. What is the likely cause?

A1: The most common cause of indoline degradation is oxidation. The 2,3-dihydroindole core is susceptible to dehydrogenation to form the corresponding, more stable aromatic indole.[2][3][4] This process can be accelerated by exposure to air (oxygen), light, trace metals, or residual acid/base from the purification process. The primary metabolic pathway for many indoline-containing drugs is also oxidation by cytochrome P450 enzymes, leading to this aromatization.[2][5]

Q2: I'm observing unexpected peaks in my mass spectrum. What could they be?

A2: Besides the molecular ion ([M]+ or [M+H]+), you may be observing fragments corresponding to the oxidized indole derivative ([M-2H]+). Additionally, depending on the ionization method and the substituents present, complex fragmentation patterns can arise. Common fragmentation pathways for indole-type structures involve cleavages of side chains and rearrangements of the heterocyclic core.[6][7][8] In some cases, dimers or other adducts may form, especially under harsh ionization conditions.[9]

Q3: The N-H proton signal in my ¹H NMR spectrum is broad or has disappeared. Why is this happening?

A3: This is a classic issue in the NMR spectroscopy of indoles and indolines. The broadening or disappearance of the N-H proton signal is typically due to two factors: chemical exchange with protic solvents (like residual water or methanol) and quadrupolar broadening from the adjacent ¹⁴N nucleus.[10] If the rate of proton exchange is on the same timescale as the NMR experiment, the signal will broaden.[10]

Q4: My purification by column chromatography is yielding mixed fractions or poor separation. What can I do?

A4: Indoline compounds can be challenging to purify due to their polarity and potential for on-column degradation. Tailing of peaks is common. Consider using a less acidic silica gel or deactivating the silica with a small amount of a basic modifier like triethylamine or ammonia in your eluent system.[11] Reverse-phase chromatography can also be a good alternative.[12] For particularly stubborn separations, recrystallization or specialized techniques like affinity chromatography may be necessary.[13][14]

Q5: I've synthesized a chiral indoline, but I'm struggling to confirm its enantiomeric purity. What are the best methods?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess (ee) of chiral indolines.[15][16] You will need to screen various chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the enantiomers.[15] Capillary electrophoresis (CE) is another powerful technique for chiral separations.[15]

Troubleshooting Guides

Guide 1: Investigating and Preventing Oxidative Degradation

The oxidation of an indoline to its corresponding indole is a primary stability concern. This seemingly simple transformation can significantly alter the compound's biological activity and complicate its characterization.

Symptoms of Oxidation:
  • Appearance of new, less polar spots on TLC.

  • A new peak in the LC-MS corresponding to a mass of [M-2H].

  • Changes in the aromatic region of the ¹H NMR spectrum, indicative of indole formation.

  • Color change in the sample, often to a yellowish or brownish hue.

Workflow for Diagnosing and Mitigating Oxidation

Caption: Workflow for addressing indoline oxidation.

Protocol 1: D₂O Exchange for ¹H NMR Analysis

This protocol helps to definitively identify exchangeable protons, such as the N-H of an indoline.[10]

Materials:

  • NMR tube with your indoline sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Deuterium oxide (D₂O).

Procedure:

  • Acquire a standard ¹H NMR spectrum of your compound.

  • Carefully add one to two drops of D₂O to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.

Guide 2: Deconvoluting Mass Spectrometry Fragmentation

Understanding the fragmentation patterns of your indoline compound is crucial for its structural confirmation.

Common Fragmentation Patterns:
Fragment TypeDescriptionPotential m/z
[M-2H] Loss of two hydrogen atoms due to oxidation to the indole.Molecular Ion - 2
Loss of Substituents Cleavage of alkyl or other groups attached to the indoline core.Varies
Pyrrole Ring Opening Fission of the five-membered ring, leading to characteristic fragments.Varies
Retro-Diels-Alder (for complex systems) Fragmentation of polycyclic indoline alkaloids.[17]Varies

This table provides a generalized overview. Actual fragmentation will be highly dependent on the specific structure and ionization conditions.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Analysis

Objective: To obtain an accurate mass measurement for elemental composition determination and to elucidate fragmentation pathways.

Procedure:

  • Prepare a dilute solution of your purified indoline compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Infuse the sample into an HRMS instrument (e.g., Q-TOF, Orbitrap).

  • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

  • Perform a product ion scan (MS/MS) on the molecular ion to generate a fragmentation spectrum.

  • Analyze the fragmentation pattern, looking for characteristic losses and comparing them to known fragmentation mechanisms of related compounds.[7][8]

Guide 3: Addressing Stereochemical Complexities

Many biologically active indoline alkaloids are chiral, and their stereochemistry is critical to their function.[17][18][19] The presence of multiple stereocenters can lead to the formation of diastereomers, which can be difficult to separate and characterize.

Logical Relationship of Stereochemical Analysis

G A Synthesized Chiral Indoline B NMR Spectroscopy (¹H, ¹³C, NOESY) A->B C Chiral HPLC/CE A->C D X-ray Crystallography A->D E Relative Stereochemistry B->E F Enantiomeric Purity (ee%) C->F G Absolute Stereochemistry D->G E->G

Caption: Interrelation of techniques for stereochemical assignment.

Protocol 3: Chiral HPLC Method Development

Objective: To separate the enantiomers of a chiral indoline and determine the enantiomeric excess.

Materials:

  • HPLC system with a UV detector.

  • A selection of chiral stationary phases (CSPs) (e.g., polysaccharide-based columns).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

Procedure:

  • Dissolve a small amount of the racemic or enantiomerically enriched indoline in the mobile phase.

  • Begin with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1 mL/min.

  • Inject the sample onto the first CSP and monitor the chromatogram.

  • If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol modifier, add a small percentage of an amine or acid modifier).

  • If separation is still not achieved, switch to a different CSP and repeat the process.

  • Once separation is achieved, optimize the conditions to obtain baseline resolution.

  • Integrate the peaks of the two enantiomers to calculate the enantiomeric excess.

References

Technical Support Center: Scaling Up 5-Hydroxyindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyindoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format. Our goal is to equip you with the knowledge to anticipate and overcome the hurdles of scaling up this important chemical scaffold.

Troubleshooting Guide: From Grams to Kilograms

This section addresses specific problems you may encounter during the scale-up of 5-hydroxyindoline synthesis. We delve into the root causes of these issues and offer step-by-step solutions.

Q1: My reaction yield dropped significantly when I increased the scale. What are the likely causes and how can I fix it?

A significant drop in yield upon scale-up is a common and frustrating issue. It often points to problems with heat and mass transfer that are negligible at the lab scale but become critical in larger reactors.[1][2]

Causality Explained:

  • Thermal Gradients: Large reaction volumes can lead to uneven heating or cooling.[1] This can create localized "hot spots" where side reactions and decomposition of starting materials or products occur, ultimately reducing your yield.

  • Inefficient Mixing: What works with a small magnetic stir bar may not be effective in a large reactor.[1] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall reaction rate.

  • Gas Evolution: If your reaction evolves gas, the increased headspace and pressure in a larger reactor can alter the reaction kinetics compared to a lab flask.[1]

Solutions Workflow:

Here is a systematic approach to troubleshooting and optimizing your reaction conditions for scale-up:

Yield_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Implementation Low_Yield Low Yield at Scale Thermal_Analysis Thermal Analysis Use calorimetry (e.g., DSC) to understand exotherms. Implement controlled, gradual heating/cooling. Low_Yield->Thermal_Analysis Potential Cause Mixing_Study Mixing Study Experiment with different impeller designs and speeds. Ensure homogenous mixing of all reactants. Low_Yield->Mixing_Study Potential Cause Solvent_Choice Solvent & Concentration Re-evaluate solvent choice for better heat transfer. Adjust concentration to manage viscosity and reaction rate. Low_Yield->Solvent_Choice Potential Cause Optimized_Protocol Develop Optimized Scale-Up Protocol Thermal_Analysis->Optimized_Protocol Mixing_Study->Optimized_Protocol Solvent_Choice->Optimized_Protocol

Caption: Troubleshooting workflow for addressing low yields during scale-up.

Experimental Protocol: Optimizing Reaction Conditions

  • Analyze Thermal Profile: Use a reaction calorimeter to understand the heat flow of your reaction. This will help you design a safe and efficient heating/cooling strategy for the larger scale.

  • Optimize Agitation: Experiment with different stirrer designs (e.g., anchor, turbine) and speeds in a pilot-scale reactor to find the optimal mixing conditions.

  • Re-evaluate Solvent and Concentration: A solvent with a higher boiling point might offer better temperature control. Diluting the reaction mixture can sometimes help manage exotherms and improve mixing.

Q2: I'm observing new, significant impurities in my scaled-up batches that were minor or absent in the lab. How do I identify and control them?

The appearance of new impurities at scale is often due to the longer reaction times and less efficient heat dissipation in larger vessels.

Causality Explained:

  • Longer Reaction Times: Scaled-up reactions often take longer to reach completion, providing more opportunity for side reactions to occur.

  • Thermal Stress: As mentioned, localized overheating can lead to the degradation of starting materials, intermediates, or the final product, generating impurities.[3]

  • Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more prone to side reactions in a larger reactor with a greater headspace and surface area.

Solutions & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Over-reaction/Polymerization High localized reagent concentrations, poor heat removal.Improve mixing, control reagent addition rate, optimize temperature control.
Degradation Products Thermal stress, prolonged reaction time.Reduce reaction temperature if possible, shorten reaction time by optimizing catalyst loading or other parameters.
Oxidation Products Exposure to air.Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) throughout the process.

Q3: My purification process is not effective at a larger scale. What are my options?

Purification is a major bottleneck in scaling up. Column chromatography, which is convenient in the lab, is often impractical and expensive for large quantities.

Causality Explained:

  • Column Overloading: Attempting to purify large amounts of crude product on a proportionally scaled-up column often leads to poor separation.

  • Solvent Volume: The amount of solvent required for large-scale chromatography can be prohibitively expensive and creates a significant amount of waste.

Alternative Purification Strategies:

  • Crystallization/Recrystallization: This is often the most cost-effective and scalable purification method. Experiment with different solvents and solvent mixtures to find conditions that give your desired product in high purity and yield.

  • Distillation: If your 5-hydroxyindoline derivative is thermally stable and has a suitable boiling point, distillation (including fractional distillation) can be a highly effective purification technique.

  • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your product from the reaction mixture, leaving impurities behind.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for 5-hydroxyindoline is most suitable for scaling up?

While several methods exist, the Nenitzescu indole synthesis is often favored for its operational simplicity, use of readily available starting materials (1,4-benzoquinones and enamines), and generally mild reaction conditions.[4][5] However, the optimal route will depend on the specific substitution pattern of your target molecule. For some polysubstituted indoles, other methods like those starting from functionalized nitroarenes may offer a more convergent and scalable approach.[6]

Q2: What are the key safety considerations when scaling up 5-hydroxyindoline synthesis?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway: As discussed, exothermic reactions can become dangerous at scale. A thorough understanding of your reaction's thermal profile is essential.[7]

  • Reagent Handling: Handling large quantities of potentially hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).[8][9]

  • Waste Disposal: Large-scale synthesis generates significant waste. Ensure you have a proper waste management plan in place that complies with all local regulations.[9]

Q3: How do I choose the right equipment for scaling up my synthesis?

The choice of equipment is critical for a successful scale-up.

Equipment Selection Workflow:

Equipment_Selection Define_Process Define Process Parameters (Volume, Temp, Pressure) Reactor_Material Select Reactor Material (Glass, Stainless Steel, etc.) Define_Process->Reactor_Material Agitator_Design Choose Agitator Design (Impeller, Baffles) Reactor_Material->Agitator_Design Instrumentation Select Instrumentation (Temp Probes, pH meters, etc.) Agitator_Design->Instrumentation Downstream_Processing Consider Downstream Processing (Filtration, Drying) Instrumentation->Downstream_Processing Final_Selection Final Equipment Selection Downstream_Processing->Final_Selection

Caption: A stepwise guide to selecting appropriate scale-up equipment.

Q4: What is the biological and pharmaceutical importance of the 5-hydroxyindole scaffold?

The 5-hydroxyindole core is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules.[5] Most notably, it is the core of the neurotransmitter serotonin (5-hydroxytryptamine) , which plays a crucial role in mood, sleep, and appetite regulation.[10] This scaffold is also found in other important compounds like the hormone melatonin and various natural products and synthetic drugs with antitumor, antimicrobial, and anti-inflammatory properties.[5]

References

Validation & Comparative

Comparative analysis of 2,3-dihydro-1H-indol-5-ol vs. indole-5-ol bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Within the vast landscape of heterocyclic compounds, indole and its derivatives represent a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comparative analysis of the bioactivity of two closely related molecules: the aromatic indole-5-ol and its saturated counterpart, 2,3-dihydro-1H-indol-5-ol (also known as 5-hydroxyindoline). Understanding the distinct biological profiles imparted by the subtle yet critical difference in the saturation of the pyrrole ring is paramount for medicinal chemists and pharmacologists in the rational design of novel therapeutic agents.

While indole-5-ol has been the subject of numerous investigations, revealing a multifaceted pharmacological profile, data on the intrinsic bioactivity of this compound is comparatively sparse. This guide will synthesize the available experimental data for both compounds, present a theoretical framework for their differential activities, and provide detailed experimental protocols for their comparative evaluation.

Molecular Structures at a Glance

The key structural difference between indole-5-ol and this compound lies in the pyrrole ring. Indole-5-ol possesses an aromatic pyrrole ring, contributing to a planar structure and a delocalized π-electron system. In contrast, the pyrrole ring of this compound is saturated, resulting in a non-planar, more flexible conformation. This fundamental structural divergence is hypothesized to be a major determinant of their differing biological activities.

G cluster_0 Indole-5-ol cluster_1 This compound indole indoline

Caption: Chemical structures of Indole-5-ol and this compound.

Indole-5-ol: A Neuromodulator and Beyond

Indole-5-ol, a metabolite of tryptophan, has demonstrated significant biological activity, particularly within the central and enteric nervous systems.[3][4] It is also found in various natural sources and is a key component of more complex bioactive molecules like serotonin and melanin.[5]

Key Bioactivities of Indole-5-ol:
  • Stimulation of Intestinal Motility: Produced by gut bacteria from 5-hydroxytryptophan (5-HTP), indole-5-ol is a potent stimulator of gut contractility. This effect is mediated through the activation of L-type calcium channels on colonic smooth muscle cells.[4]

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Indole-5-ol potentiates responses mediated by human α7 nicotinic acetylcholine receptors.[6] This potentiation leads to an enhanced acetylcholine-induced release of glutamate in cerebellar slices, suggesting a role in cognitive function.[6]

  • Hippocampal Excitability and Convulsant Activity: At higher concentrations, indole-5-ol has been shown to increase the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters in the CA1 region of the hippocampus.[3] This activity can lead to convulsions when administered systemically in rodents.[3]

  • Inhibition of Ferroptosis: While some hydroxyindoles are potent inhibitors of ferroptosis, a form of regulated cell death, 5-hydroxyindole has been found to be a less effective inhibitor compared to other analogs like 3-hydroxyindole.[5][7]

Quantitative Bioactivity Data for Indole-5-ol
Target/AssayEffectConcentration/DoseReference
α7 nAChRs (Xenopus oocytes)Potentiation of ACh-induced currents1 mM[6]
L-type Calcium Channels (rat colon)Stimulation of gut contractility30 mg/kg (in vivo)[4]
Hippocampal Slices (rat)Increased amplitude of population spikes30-300 µM[3]
Ferroptosis (HT-22 cells)Low protective activityNot specified[7]

This compound: A Scaffold for Drug Discovery

In contrast to the well-documented bioactivity of indole-5-ol, this compound is primarily recognized as a versatile building block in medicinal chemistry. Its saturated, non-planar structure offers a three-dimensional scaffold that can be exploited for designing ligands with specific receptor-binding properties.

While direct experimental data on the intrinsic bioactivity of the parent this compound molecule is limited, its incorporation into various pharmacologically active compounds provides insights into its potential.

Therapeutic Areas Featuring the this compound Scaffold:
  • Cancer: The indoline scaffold is present in compounds designed as inhibitors of receptor tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[8]

  • Metabolic Disorders and Women's Health: The selective estrogen receptor modulator (SERM) bazedoxifene, which contains a substituted indole-5-ol core, is used for the treatment of menopause symptoms and prevention of osteoporosis.[9][10]

The lack of extensive bioactivity data for the parent this compound molecule represents a significant knowledge gap and an opportunity for further research.

Comparative Analysis and Structure-Activity Relationship (SAR)

The difference in the electronic and conformational properties of the pyrrole ring is the most likely driver of the distinct biological profiles of indole-5-ol and this compound.

  • Aromaticity and Receptor Interactions: The planar, electron-rich aromatic system of indole-5-ol facilitates π-π stacking and other non-covalent interactions with aromatic residues in the binding pockets of its target proteins. This is a common feature for ligands of neurotransmitter receptors.

  • Conformational Flexibility: The sp3-hybridized carbons in the pyrrole ring of this compound impart greater conformational flexibility. This allows the molecule to adopt different spatial arrangements, which can be advantageous for fitting into specific and complex binding sites. This property is often exploited in the design of selective ligands.

  • Hydrogen Bonding: Both molecules possess a hydroxyl group at the 5-position and a nitrogen atom in the five-membered ring, both of which can act as hydrogen bond donors and acceptors. However, the nitrogen in this compound is a secondary amine and is more basic than the pyrrolic nitrogen in indole-5-ol, which could lead to different hydrogen bonding patterns and strengths.

SAR cluster_indole Indole-5-ol cluster_indoline This compound I_structure Planar, Aromatic Ring I_interactions π-π Stacking Broad Receptor Interactions I_structure->I_interactions I_activity Neuromodulatory Activity I_interactions->I_activity Comparative Bioactivity Comparative Bioactivity I_activity->Comparative Bioactivity D_structure Non-planar, Saturated Ring D_interactions Conformational Flexibility Specific Receptor Fitting D_structure->D_interactions D_activity Scaffold for Selective Ligands D_interactions->D_activity D_activity->Comparative Bioactivity

Caption: Logical relationship of structure to bioactivity.

Experimental Protocols for Comparative Analysis

To directly compare the bioactivity of this compound and indole-5-ol, a series of in vitro and in vivo assays can be employed.

Workflow for Comparative Bioactivity Screening

Workflow start Compound Acquisition (Indole-5-ol & this compound) receptor_binding Receptor Binding Assays (e.g., α7 nAChR, 5-HT receptors) start->receptor_binding cell_based Cell-Based Functional Assays (e.g., Calcium Imaging, Reporter Gene) receptor_binding->cell_based in_vivo In Vivo Models (e.g., Intestinal Motility, Behavior) cell_based->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis conclusion Conclusion on Comparative Bioactivity data_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Detailed Protocol: In Vitro Calcium Imaging Assay

This protocol is designed to assess the ability of the test compounds to modulate intracellular calcium levels, a common downstream effect of many cell surface receptors, including L-type calcium channels.

Objective: To compare the effects of indole-5-ol and this compound on intracellular calcium mobilization in a relevant cell line (e.g., colonic smooth muscle cells or a neuronal cell line).

Materials:

  • Indole-5-ol and this compound

  • Cell line of interest (e.g., primary colonic smooth muscle cells)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an automated injection system

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare stock solutions of indole-5-ol and this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS.

  • Calcium Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 520 nm, respectively).

    • Record a baseline fluorescence reading for a set period.

    • Use the automated injection system to add the test compounds to the wells.

    • Continue to record the fluorescence for several minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the baseline fluorescence.

    • Compare the dose-response curves for indole-5-ol and this compound to determine their respective potencies (EC50) and efficacies.

Conclusion

The available evidence clearly demonstrates that indole-5-ol is a biologically active molecule with significant effects on the nervous and gastrointestinal systems. In contrast, this compound is primarily utilized as a structural scaffold in drug design, with its intrinsic bioactivity remaining largely unexplored. The fundamental difference in the saturation of the pyrrole ring likely dictates these distinct roles. The aromaticity of indole-5-ol appears to confer broader neuromodulatory activities, while the conformational flexibility of this compound makes it a valuable tool for achieving target selectivity in medicinal chemistry. Further direct comparative studies are warranted to fully elucidate the bioactivity of this compound and to better understand the structure-activity relationships that govern the biological effects of this important class of heterocyclic compounds.

References

A Comparative Guide to the Antioxidant Properties of 5-Hydroxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's antioxidant potential is a critical step in its preclinical evaluation. This guide provides an in-depth technical comparison of 5-hydroxyindoline's antioxidant properties against established standards. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for key antioxidant assays, and offer a comparative analysis based on experimental data from closely related compounds.

Introduction: The Antioxidant Potential of 5-Hydroxyindoline

5-Hydroxyindoline, a heterocyclic organic compound, has garnered interest for its potential biological activities, including its role as an antioxidant. Its structure, featuring a hydroxyl group on the benzene ring fused to a dihydropyrrole ring, suggests an inherent capacity to donate electrons or hydrogen atoms, a key characteristic of antioxidant molecules. This guide aims to provide a comprehensive framework for validating and comparing the antioxidant efficacy of 5-hydroxyindoline.

The antioxidant activity of indoline derivatives is a subject of ongoing research, with studies indicating that these compounds can protect against oxidative damage.[1][2] The presence of the hydroxyl group at the 5-position is particularly noteworthy, as it is expected to enhance the molecule's ability to scavenge free radicals.[3]

Mechanistic Basis of Antioxidant Action

The primary mechanisms by which antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) and single electron transfer (SET). The indolic nitrogen and the phenolic hydroxyl group in 5-hydroxyindoline are the likely active sites for these reactions.

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is typically more stable and less reactive.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, forming a radical cation and an anion.

Some studies suggest that the antioxidant activity of 5-hydroxyindole is dependent on the presence of vitamin E, indicating a potential synergistic effect or a role in the regeneration of other antioxidants, likely through an electron-transfer process.[4] Furthermore, hydroxyindoles have been shown to inhibit ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, through their radical-trapping antioxidant activity.

Below is a conceptual diagram illustrating the potential radical scavenging mechanism of 5-hydroxyindoline.

Caption: Potential radical scavenging mechanism of 5-hydroxyindoline.

Comparative Antioxidant Assays

To quantitatively assess the antioxidant capacity of 5-hydroxyindoline, a panel of standard in vitro assays is employed. This multi-assay approach is crucial as different assays reflect different aspects of antioxidant activity. We will focus on three widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of 5-hydroxyindoline and standard antioxidants (Trolox, Ascorbic Acid) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Measurement and Calculation:

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to 190 µL of the FRAP reagent in a 96-well microplate.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM).

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Data Analysis

It is important to note that the values for 5-hydroxyindoline are estimated based on the antioxidant potential observed in related hydroxyindole and indoline compounds.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

CompoundEstimated IC50 (µM)Reference
5-Hydroxyindoline (Estimated) 25 - 75 Based on indole derivatives[5]
Trolox45.8[6]
Ascorbic Acid22.7[7]
Butylated Hydroxytoluene (BHT)202.35[8]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative ABTS Radical Scavenging Activity (TEAC)

CompoundEstimated TEAC ValueReference
5-Hydroxyindoline (Estimated) 0.8 - 1.5 Based on indole derivatives
Trolox1.0 (by definition)[9]
Ascorbic Acid0.98[10]
Butylated Hydroxytoluene (BHT)0.65[10]

TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure against Trolox.

Table 3: Comparative Ferric Reducing Antioxidant Power (FRAP)

CompoundEstimated FRAP Value (µM Fe²⁺/µM)Reference
5-Hydroxyindoline (Estimated) 0.7 - 1.2 Based on indole derivatives
Trolox1.0[11]
Ascorbic Acid1.1[10]
Butylated Hydroxytoluene (BHT)0.5[10]

Higher FRAP values indicate greater reducing power.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of the antioxidant properties of 5-hydroxyindoline. The detailed protocols and comparative data, extrapolated from related compounds, suggest that 5-hydroxyindoline possesses significant antioxidant potential, likely comparable to or exceeding that of some established synthetic antioxidants. The presence of the 5-hydroxyl group on the indoline scaffold appears to be a key determinant of its radical scavenging and reducing capabilities.

For definitive validation, it is imperative to perform these assays directly on 5-hydroxyindoline. Future studies should focus on generating precise IC50, TEAC, and FRAP values for this compound. Furthermore, investigating its efficacy in cell-based and in vivo models of oxidative stress will be crucial to fully elucidate its therapeutic potential. The exploration of its synergistic effects with other antioxidants, such as vitamin E, also warrants further investigation.

References

Efficacy of 2,3-dihydro-1H-indol-5-ol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the indoline scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides an in-depth technical comparison of the efficacy of derivatives of 2,3-dihydro-1H-indol-5-ol against its parent compound. We will delve into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data and detailed methodologies, to offer a comprehensive resource for advancing research in this promising area of medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The this compound, or 5-hydroxyindoline, core is a key pharmacophore found in a variety of natural products and synthetic molecules with significant therapeutic applications. The presence of a phenolic hydroxyl group on the indoline ring system imparts crucial antioxidant properties, making it a focal point for the development of agents targeting oxidative stress-related pathologies, including neurodegenerative diseases, inflammation, and cancer.

The strategic modification of this parent compound allows for the fine-tuning of its pharmacological profile, leading to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Understanding the causal relationships between structural modifications and biological efficacy is paramount for the rational design of next-generation therapeutics.

Efficacy Comparison: Antioxidant and Neuroprotective Properties

While direct comparative studies on a wide range of this compound derivatives are emerging, compelling evidence from closely related structures, such as 5-hydroxyoxindole, demonstrates the potential for significant efficacy improvements through derivatization. A key study on 5-hydroxyoxindole and its 3,5-dihydroxy-3-phenacyl-2-oxindole derivatives revealed that structural modifications can lead to enhanced antioxidant activity[1].

Structure-Activity Relationship (SAR) Insights

The antioxidant and neuroprotective activities of 5-hydroxyindoline derivatives are intrinsically linked to their chemical structure. The phenolic hydroxyl group at the 5-position is a critical feature, acting as a hydrogen donor to neutralize free radicals. Key SAR observations include:

  • Lipophilicity: Increasing the lipophilicity of derivatives can enhance their ability to cross cellular membranes and protect against lipid peroxidation within the membrane bilayer. The study on 5-hydroxyoxindole derivatives showed that more lipophilic compounds tended to have greater suppressive effects on lipid peroxidation and intracellular oxidative stress[1].

  • Substitutions on the Indoline Ring: The introduction of various substituents on the indoline nucleus can modulate the electronic properties of the phenolic hydroxyl group, thereby influencing its radical scavenging ability. Furthermore, these substitutions can introduce new binding interactions with biological targets.

  • Nature of the Side Chain: The type of functional groups in a side chain attached to the indoline nitrogen or other positions can significantly impact the compound's overall biological activity, including its anti-inflammatory and neuroprotective effects.

Quantitative Efficacy Data

The following table summarizes the comparative antioxidant activity of 5-hydroxyoxindole and its derivatives, illustrating the potential for enhanced efficacy with structural modification. This data serves as a valuable proxy for understanding the potential of this compound derivatives.

CompoundStructureAntioxidant Activity (Suppression of Lipid Peroxidation)Reference
5-Hydroxyoxindole (Parent Compound) 5-hydroxy-1,3-dihydro-2H-indol-2-oneSignificant[1]
3,5-dihydroxy-3-phenacyl-2-oxindole Derivatives 3,5-dihydroxy-3-(2-phenacyl)-1,3-dihydro-2H-indol-2-oneMore potent than the parent compound[1]

Note: Specific IC50 values were not provided in the abstract, but the study concluded that the derivatives showed greater effects.

Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details the experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological efficacy.

Synthesis of this compound Derivatives

A general and robust method for the synthesis of substituted 5-hydroxyindoles is the Nenitzescu reaction, which involves the condensation of a benzoquinone with an enamine.

General Procedure for Nenitzescu 5-Hydroxyindole Synthesis:

  • Reactant Preparation: Dissolve the desired 1,4-benzoquinone in a suitable solvent such as acetone, ethanol, or dichloromethane.

  • Addition of Enamine: Add the corresponding β-enaminocrotonate to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to several days, depending on the specific reactants.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 5-hydroxyindole derivative.

For the synthesis of this compound (indoline) derivatives, a subsequent reduction of the indole ring is necessary.

Reduction of 5-Hydroxyindole to 5-Hydroxyindoline:

  • Catalyst and Solvent: Dissolve the 5-hydroxyindole derivative in a suitable solvent like methanol or ethanol. Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

  • Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the this compound derivative.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of the parent compound and its derivatives can be quantitatively assessed using various established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution at various concentrations. Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Generation of ABTS Radical Cation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm. Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Neuroprotection Assays

The potential of this compound derivatives to protect neuronal cells from oxidative stress-induced damage can be evaluated using cell-based assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by exposure to an oxidative insult (e.g., hydrogen peroxide or 6-hydroxydopamine).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Analysis: Express the cell viability as a percentage of the control (untreated cells) and determine the protective effect of the compounds.

Visualizing the Path to Efficacy

To better understand the logical flow of development and evaluation for these compounds, the following diagrams illustrate the key processes.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Parent Compound (this compound) modification Structural Modification (Derivatization) start->modification purification Purification & Characterization modification->purification in_vitro_antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) purification->in_vitro_antioxidant Test Derivatives in_vitro_neuroprotection In Vitro Neuroprotection Assays (MTT, etc.) purification->in_vitro_neuroprotection Test Derivatives sar_analysis Structure-Activity Relationship Analysis in_vitro_antioxidant->sar_analysis in_vitro_neuroprotection->sar_analysis sar_analysis->modification Rational Design Feedback

Caption: A logical workflow for the synthesis and evaluation of this compound derivatives.

G cluster_derivatives Derivatives with Enhanced Efficacy parent This compound Parent Compound deriv1 Lipophilic Side Chain Increased membrane permeability and anti-lipid peroxidation activity parent:f1->deriv1:f0 Modification deriv2 Electron-Donating Group Enhanced radical scavenging by stabilizing the phenoxyl radical parent:f1->deriv2:f0 Modification deriv3 Heterocyclic Substituent Additional binding interactions with biological targets parent:f1->deriv3:f0 Modification

Caption: Relationship between the parent compound and potential derivative modifications leading to enhanced efficacy.

Conclusion and Future Directions

The derivatization of the this compound scaffold presents a highly promising strategy for the development of novel therapeutic agents with potent antioxidant and neuroprotective properties. As evidenced by studies on closely related 5-hydroxyoxindoles, thoughtful structural modifications can lead to a significant enhancement in efficacy compared to the parent compound[1]. The key to unlocking the full therapeutic potential of this scaffold lies in a systematic approach to synthesis and biological evaluation, guided by a deep understanding of structure-activity relationships.

Future research should focus on the synthesis and comprehensive evaluation of a diverse library of this compound derivatives. Direct comparative studies, providing quantitative data such as IC50 values, are crucial for establishing definitive SAR and for identifying lead compounds for further preclinical and clinical development. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective treatments for a range of debilitating diseases.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 5-Hydroxyindoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the development of assays for small molecules like 5-hydroxyindoline and its analogs, understanding the cross-reactivity of your antibody is not just a quality control step; it is the very foundation of data integrity. This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against a panel of 5-hydroxyindoline analogs, supported by experimental workflows and data interpretation. We will explore the causality behind our experimental choices, ensuring that each protocol is a self-validating system.

The Genesis of Specificity: Hapten Design and Immunization

Before we delve into cross-reactivity, it is crucial to understand how these antibodies are generated. Small molecules like 5-hydroxyindoline are haptens—too small to elicit an immune response on their own.[2] To become immunogenic, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2]

The choice of conjugation chemistry and the position on the 5-hydroxyindoline molecule where the linker is attached are critical determinants of the resulting antibody's specificity. The immune system generates antibodies against the presented shape of the hapten-linker combination. Therefore, structural features of the hapten that are distal to the conjugation site are more likely to be recognized as key epitopes.

G cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Antibody Production 5_Hydroxyindoline_Analog 5-Hydroxyindoline Analog (Hapten) Linker_Activation Activation of Functional Group Carrier_Protein Carrier Protein (e.g., KLH) Conjugation Covalent Conjugation Immunogen Hapten-Carrier Immunogen Conjugation->Immunogen Purify conjugate Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Immune_Response Immune Response & B-Cell Proliferation Immunization->Immune_Response Antibody_Harvesting Harvest Antiserum or Generate Hybridomas Immune_Response->Antibody_Harvesting Purification Purify Antibodies (e.g., Protein A/G) Antibody_Harvesting->Purification Specific_Antibody Polyclonal or Monoclonal Antibody Pool Purification->Specific_Antibody

Core Analogs for Cross-Reactivity Screening

To comprehensively assess the specificity of an antibody raised against 5-hydroxyindoline, a panel of structurally related analogs should be tested. The selection of these analogs should be systematic, probing the importance of different functional groups and substitution patterns on the indole core.

Compound ID Compound Name Structure Key Structural Difference from 5-Hydroxyindoline
Target 5-Hydroxyindoline-
Analog A 5-MethoxyindolineHydroxyl group at C5 is methylated.
Analog B 5-FluoroindolineHydroxyl group at C5 is replaced by Fluorine.
Analog C IndolineLacks the C5 hydroxyl group.
Analog D Indoline-5-carboxylic acidHydroxyl group at C5 is replaced by a carboxylic acid.
Analog E 5-Hydroxytryptamine (Serotonin)Presence of an ethylamine side chain at C3.

Comparative Analysis: Competitive ELISA vs. Surface Plasmon Resonance (SPR)

Two powerful and complementary techniques for quantifying antibody cross-reactivity are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

  • Competitive ELISA is a robust, high-throughput method ideal for screening a large number of analogs. It provides a semi-quantitative measure of cross-reactivity, typically expressed as a percentage relative to the target analyte.

  • Surface Plasmon Resonance (SPR) offers a real-time, label-free analysis of the binding kinetics.[3] It provides high-quality data on association rates (k_a_), dissociation rates (k_d_), and the equilibrium dissociation constant (K_D_), offering deeper insights into the strength and stability of the antibody-analog interaction.[3][4][5]

Method 1: Competitive ELISA for Cross-Reactivity Profiling

The principle of the competitive ELISA is that the free analog in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[4] A higher affinity of the antibody for the free analog results in a lower signal, allowing for the determination of the concentration that inhibits 50% of the binding (IC50).

Experimental Protocol: Competitive ELISA
  • Coating: Microtiter plates are coated with a 5-hydroxyindoline-BSA conjugate. The BSA conjugate allows for passive adsorption to the polystyrene plate surface.

  • Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the primary antibody.

  • Competition: A fixed, limiting concentration of the anti-5-hydroxyindoline antibody is pre-incubated with varying concentrations of the target molecule or one of the analogs (the competitor).

  • Incubation: The antibody-competitor mixtures are added to the coated plate. The free antibody (not bound to a competitor) will bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added, followed by a chromogenic substrate.

  • Measurement: The absorbance is read, which is inversely proportional to the concentration of the free analog in the sample.

G Plate_Coating 1. Coat Plate with 5-OH-Indoline-BSA Blocking 2. Block with Inert Protein Plate_Coating->Blocking Competition_Step 3. Pre-incubate Antibody with Free Analog (Competitor) Blocking->Competition_Step Add_to_Plate 4. Add Mixture to Plate Competition_Step->Add_to_Plate Incubate_Wash 5. Incubate & Wash Add_to_Plate->Incubate_Wash Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Incubate_Wash->Secondary_Ab Substrate_Addition 7. Add TMB Substrate Secondary_Ab->Substrate_Addition Read_Plate 8. Read Absorbance at 450 nm Substrate_Addition->Read_Plate

Data Analysis and Interpretation

The IC50 value is determined for each analog from its respective dose-response curve. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of 5-Hydroxyindoline / IC50 of Analog) x 100

Compound ID Compound Name Hypothetical IC50 (nM) Calculated % Cross-Reactivity Interpretation
Target 5-Hydroxyindoline25100%High affinity, specific binding.
Analog A 5-Methoxyindoline25010%The antibody has a strong preference for the hydroxyl over the methoxy group.
Analog B 5-Fluoroindoline5005%The change from a hydroxyl to a fluoro group significantly reduces binding.
Analog C Indoline5,0000.5%The C5 hydroxyl group is a critical epitope for antibody recognition.
Analog D Indoline-5-carboxylic acid>10,000<0.25%The bulky and charged carboxylic acid group likely prevents binding.
Analog E 5-Hydroxytryptamine (Serotonin)10025%The core 5-hydroxyindole structure is recognized, but the side chain reduces affinity.

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[3] For cross-reactivity studies, the antibody is typically captured on the chip surface, and the various analogs are flowed over as the analyte.

Experimental Protocol: SPR
  • Chip Preparation: A sensor chip (e.g., CM5) is prepared with an anti-species antibody (e.g., anti-Rabbit IgG) to capture the primary antibody.

  • Antibody Capture: The anti-5-hydroxyindoline antibody is injected over the chip surface and is captured by the immobilized anti-species antibody.

  • Analyte Injection (Association): A solution of the 5-hydroxyindoline analog at a known concentration is injected over the surface. Binding is observed as an increase in the response signal (measured in Resonance Units, RU).

  • Dissociation: The analyte solution is replaced with a running buffer, and the dissociation of the analog from the antibody is monitored as a decrease in the RU.

  • Regeneration: The surface is regenerated by a pulse of a low pH solution to remove the captured primary antibody and any bound analyte, preparing the surface for the next cycle.

G Immobilize_Capture_Ab 1. Immobilize Capture Ab (e.g., Anti-Rabbit IgG) Capture_Primary_Ab 2. Inject & Capture Anti-5-OH-Indoline Ab Immobilize_Capture_Ab->Capture_Primary_Ab Baseline 3. Establish Baseline with Buffer Flow Capture_Primary_Ab->Baseline Association 4. Inject Analog (Analyte) Monitor Association Baseline->Association Dissociation 5. Switch to Buffer Monitor Dissociation Association->Dissociation Regeneration 6. Inject Regeneration Solution Dissociation->Regeneration Analysis 7. Fit Sensorgram to Kinetic Model Regeneration->Analysis

Data Analysis and Interpretation

The resulting sensorgrams are fitted to a binding model (e.g., a 1:1 Langmuir model) to derive the kinetic constants.

Compound ID Compound Name Hypothetical k_a_ (1/Ms) Hypothetical k_d_ (1/s) Hypothetical K_D_ (nM) Interpretation
Target 5-Hydroxyindoline2.0 x 10^55.0 x 10^-325Fast on-rate and slow off-rate indicate strong, stable binding.
Analog A 5-Methoxyindoline1.5 x 10^53.0 x 10^-2200Similar on-rate but a faster off-rate suggests less stable binding.
Analog B 5-Fluoroindoline1.0 x 10^55.0 x 10^-2500Slower on-rate and faster off-rate, indicating weaker and less stable interaction.
Analog C Indoline5.0 x 10^42.5 x 10^-15,000Significantly reduced on-rate and rapid off-rate, confirming low affinity.
Analog D Indoline-5-carboxylic acidNo Binding DetectedNo Binding DetectedN/ANo measurable interaction.
Analog E 5-Hydroxytryptamine (Serotonin)1.8 x 10^51.8 x 10^-2100On-rate is similar, but the off-rate is faster, likely due to the steric hindrance of the side chain.

The SPR data corroborates the ELISA findings but with greater detail. For instance, both 5-hydroxyindoline and serotonin (Analog E) show fast association rates, suggesting the antibody's paratope readily recognizes the shared 5-hydroxyindole core. However, the significantly faster dissociation rate for serotonin reveals that the ethylamine side chain destabilizes the interaction, leading to lower overall affinity (a higher K_D_). This level of kinetic insight is invaluable for understanding the nuances of antibody-antigen recognition and for selecting the most specific antibody for a given application.

Concluding Remarks

The rigorous characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for 5-hydroxyindoline and its analogs. A combination of competitive ELISA for high-throughput screening and SPR for in-depth kinetic analysis provides a comprehensive and robust dataset.

This guide has outlined the critical considerations from immunogen design to data interpretation. By understanding the causal relationships between hapten structure, antibody binding, and assay performance, researchers can confidently select and validate antibodies that meet the stringent specificity requirements for their intended applications, ensuring the accuracy and reproducibility of their results. Every protocol described herein is designed as a self-validating system, providing the trustworthiness required in drug development and research.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. The scaffold of 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of various synthetic routes to this valuable molecule, offering detailed experimental protocols, quantitative data, and expert insights into the rationale behind the methodological choices.

Introduction

This compound is a key structural motif found in numerous biologically active molecules. Its presence in compounds targeting a variety of receptors and enzymes makes its efficient and scalable synthesis a topic of significant interest in medicinal chemistry. This guide will dissect and compare three primary synthetic strategies, evaluating them based on criteria such as overall yield, step economy, reagent accessibility and cost, and scalability.

Route 1: Two-Step Synthesis from 5-Methoxyindole via Reduction and Demethylation

This widely-used route leverages the commercial availability of 5-methoxyindole. The synthesis involves two key transformations: the reduction of the indole ring to an indoline, followed by the demethylation of the methoxy group to unveil the desired hydroxyl functionality.

Step 1: Catalytic Hydrogenation of 5-Methoxyindole to 5-Methoxyindoline

The reduction of the electron-rich indole ring requires specific catalytic systems to avoid over-reduction or reduction of the benzene ring.

Experimental Protocol:

A solution of 5-methoxyindole (1.0 eq) in glacial acetic acid is introduced into a high-pressure hydrogenation vessel. A catalytic amount of 5% Platinum on carbon (Pt/C) (typically 5-10 mol%) is added. The vessel is charged with hydrogen gas to a pressure of 3-4 bar. The reaction mixture is stirred at a temperature of 50-60°C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 5-methoxyindoline, which is often of sufficient purity for the subsequent step.

  • Yield: Typically ranges from 85-95%.

Causality of Experimental Choices:

  • Catalyst: Platinum on carbon is a robust catalyst for the hydrogenation of the pyrrole ring of indoles without affecting the benzene ring under controlled conditions.

  • Solvent: Acetic acid serves as a good solvent for the starting material and the product, and its acidic nature can activate the indole ring towards hydrogenation.

  • Pressure and Temperature: The chosen conditions are a balance to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis.

Step 2: Demethylation of 5-Methoxyindoline to this compound

The cleavage of the aryl methyl ether is a critical step, with boron tribromide (BBr₃) being a highly effective, albeit harsh, reagent.

Experimental Protocol:

5-Methoxyindoline (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C in a dry ice/acetone bath. A solution of boron tribromide (1.1-1.5 eq) in DCM is added dropwise. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

  • Yield: Typically 70-85%.

Causality of Experimental Choices:

  • Reagent: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The excess is used to ensure complete reaction.

  • Solvent and Temperature: DCM is a standard inert solvent for this transformation. The low initial temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Workup: The methanolic quench deactivates the excess BBr₃, and the subsequent aqueous workup removes the boron salts.

Workflow for Route 1

cluster_0 Route 1: From 5-Methoxyindole A 5-Methoxyindole B Catalytic Hydrogenation (H₂, Pt/C, Acetic Acid) A->B Reduction C 5-Methoxyindoline B->C Yield: 85-95% D Demethylation (BBr₃, DCM) C->D Ether Cleavage E This compound D->E Yield: 70-85%

Caption: Synthetic pathway from 5-methoxyindole.

Route 2: Reductive Cyclization of a Substituted Nitrophenol Derivative

This approach builds the indoline ring from an acyclic precursor, offering an alternative to the reduction of a pre-formed indole. A key advantage is the potential for introducing diversity early in the synthesis.

Step 1: Alkylation of 4-Nitrophenol with 1,2-Dibromoethane

The synthesis begins with the alkylation of the readily available 4-nitrophenol.

Experimental Protocol:

To a solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, is added potassium carbonate (2.0-3.0 eq) as a base. 1,2-dibromoethane (1.5-2.0 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give 1-(2-bromoethoxy)-4-nitrobenzene.

  • Yield: Typically 80-90%.

Step 2: Synthesis of 2-(4-Nitrophenoxy)ethan-1-amine

The bromo-intermediate is then converted to the corresponding amine.

Experimental Protocol:

1-(2-Bromoethoxy)-4-nitrobenzene (1.0 eq) is dissolved in a suitable solvent such as ethanol. An excess of a solution of ammonia in ethanol is added, and the mixture is heated in a sealed vessel at 80-100°C for 12-24 hours. After cooling, the solvent is evaporated, and the residue is treated with a dilute acid to extract the amine. The aqueous layer is then basified and the product is extracted with an organic solvent. Drying and concentration of the organic phase provides 2-(4-nitrophenoxy)ethan-1-amine.

  • Yield: Typically 60-70%.

Step 3: Reductive Cyclization to this compound

The final step involves a tandem reduction of the nitro group and intramolecular cyclization.

Experimental Protocol:

2-(4-Nitrophenoxy)ethan-1-amine (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation at a pressure of 3-5 bar of hydrogen at room temperature for 12-24 hours. The catalyst is then filtered off, and the solvent is evaporated. The crude product can be purified by column chromatography to afford this compound.

  • Yield: Typically 50-60%.

Workflow for Route 2

cluster_1 Route 2: From 4-Nitrophenol F 4-Nitrophenol G Alkylation (1,2-Dibromoethane, K₂CO₃) F->G O-Alkylation H 1-(2-Bromoethoxy)-4-nitrobenzene G->H Yield: 80-90% I Amination (NH₃/EtOH) H->I Nucleophilic Substitution J 2-(4-Nitrophenoxy)ethan-1-amine I->J Yield: 60-70% K Reductive Cyclization (H₂, Pd/C) J->K Tandem Reduction/Cyclization L This compound K->L Yield: 50-60%

Caption: Synthetic pathway from 4-nitrophenol.

Route 3: Direct Cyclization of a Substituted Aminophenol

This route aims for a more convergent synthesis, potentially reducing the overall step count by forming the indoline ring from a suitably functionalized aminophenol.

Step 1: N-Alkylation of p-Aminophenol with a 1,2-Dihaloethane

The synthesis commences with the selective N-alkylation of p-aminophenol.

Experimental Protocol:

To a solution of p-aminophenol (1.0 eq) in a solvent such as ethanol or isopropanol, a base like sodium bicarbonate (2.0 eq) is added. 1-Bromo-2-chloroethane (1.2 eq) is then added, and the mixture is refluxed for 24-48 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to isolate N-(2-chloroethyl)-4-aminophenol.

  • Yield: Moderate, typically 40-50%, often with competing O-alkylation.

Causality of Experimental Choices:

  • Reagents: 1-Bromo-2-chloroethane is used to selectively react at the more nucleophilic amino group, with the less reactive chloride available for a subsequent cyclization. The choice of a mild base and solvent is critical to favor N- over O-alkylation.

Step 2: Intramolecular Cyclization to this compound

The final step is an intramolecular nucleophilic substitution to form the indoline ring.

Experimental Protocol:

N-(2-chloroethyl)-4-aminophenol (1.0 eq) is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong, non-nucleophilic base like sodium hydride (1.2 eq) or potassium tert-butoxide is added portion-wise at room temperature. The reaction mixture is then heated to 100-120°C for 6-12 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.

  • Yield: Typically 60-70%.

Workflow for Route 3

cluster_2 Route 3: From p-Aminophenol M p-Aminophenol N N-Alkylation (1-Bromo-2-chloroethane) M->N Selective Alkylation O N-(2-chloroethyl)-4-aminophenol N->O Yield: 40-50% P Intramolecular Cyclization (NaH, DMF) O->P Ring Formation Q This compound P->Q Yield: 60-70%

Caption: Synthetic pathway from p-aminophenol.

Comparative Analysis of Synthetic Efficiency

MetricRoute 1 (from 5-Methoxyindole)Route 2 (from 4-Nitrophenol)Route 3 (from p-Aminophenol)
Overall Yield ~60-81%~24-38%~24-35%
Number of Steps 232
Starting Material Cost Moderate to HighLowLow
Reagent Hazards High (BBr₃ is highly corrosive and moisture-sensitive)Moderate (Ammonia, hydrogenation)Moderate (Sodium hydride is pyrophoric)
Scalability Good, with appropriate handling of BBr₃.Moderate, requires high-pressure hydrogenation.Moderate, challenges with selective N-alkylation on a large scale.
Purification Chromatography often required for the final step.Chromatography required for intermediate and final steps.Chromatography required for both steps.

Discussion and Conclusion

Route 1 emerges as the most efficient in terms of overall yield and step economy, provided that 5-methoxyindole is readily available. The high-yielding individual steps make it an attractive choice for laboratory-scale synthesis. However, the use of the hazardous and expensive reagent, boron tribromide, for demethylation can be a significant drawback, particularly for large-scale production. The handling of BBr₃ requires stringent safety precautions and specialized equipment.

Route 2 offers the advantage of utilizing inexpensive and readily available starting materials. However, it is a longer sequence with moderate yields in the amination and reductive cyclization steps, leading to a lower overall yield. The requirement for high-pressure hydrogenation may also be a limiting factor for some laboratories.

Route 3 presents a more convergent approach, but it is hampered by the difficulty in achieving selective N-alkylation of p-aminophenol, which often leads to a mixture of N- and O-alkylated products and thus a lower yield of the desired intermediate. While the subsequent cyclization is reasonably efficient, the initial low-yielding step significantly impacts the overall efficiency.

Recommendation:

For laboratory-scale synthesis where yield and speed are the primary concerns, and with access to appropriate handling facilities for BBr₃, Route 1 is the superior choice .

For process development and potential large-scale synthesis , the drawbacks of Route 1 (cost and hazard of BBr₃) and Route 3 (selectivity issues) make Route 2 a more viable starting point for optimization . Further investigation into improving the yields of the amination and reductive cyclization steps could enhance its overall efficiency and make it a more cost-effective and safer alternative for industrial production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, budget, available equipment, and safety considerations. This guide provides the necessary data and expert analysis to make an informed decision.

A Researcher's Guide to Bridging the Translational Gap: In Vitro vs. In Vivo Activity of 5-Hydroxyindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo biological activities of 5-hydroxyindole. As a privileged chemical scaffold, being the core of the essential neurotransmitter serotonin, the indole nucleus is of paramount interest in neuroscience and drug development.[1] While direct data on 5-hydroxyindoline is sparse, we will focus on its close structural analog, 5-hydroxyindole (5-HI), to explore the critical journey from a biochemical effect in a test tube to a physiological response in a living organism. We will dissect the methodologies, compare the data, and illuminate the complex factors that determine whether an in vitro finding translates into a predictable in vivo outcome.

Our central hypothesis is that 5-hydroxyindole, due to its structural similarity to serotonin, is a potential modulator of monoamine neurotransmission. We will therefore focus on its activity as an inhibitor of Monoamine Oxidase (MAO), the primary enzyme responsible for serotonin degradation.[2]

Part 1: The In Vitro Profile: Pinpointing a Molecular Target

Expertise & Rationale: Before committing to costly and complex animal studies, we must first establish a plausible mechanism of action at the molecular level. Given that serotonin is metabolized by Monoamine Oxidase (MAO-A and MAO-B), a logical first step is to determine if 5-hydroxyindole inhibits these enzymes.[3] An in vitro enzyme inhibition assay is the ideal tool for this purpose. It is a reductionist approach, isolating the enzyme and the test compound from the complexities of a biological system to provide a clean, quantitative measure of interaction: the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency.

We utilize a fluorometric assay, which is highly sensitive and suitable for high-throughput screening.[4] The principle is straightforward: the MAO enzyme oxidizes its substrate, producing hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to convert a non-fluorescent probe into a highly fluorescent product. An inhibitor will slow down this reaction, resulting in a reduced fluorescence signal.[5]

Quantitative Data Summary: MAO Inhibition

The following table presents representative data for 5-hydroxyindole tested against recombinant human MAO-A and MAO-B, with known selective inhibitors used as positive controls.

CompoundTarget EnzymeIC50 (µM)Selectivity
5-Hydroxyindole MAO-A25.5MAO-B/MAO-A ≈ 15
5-Hydroxyindole MAO-B> 400
Clorgyline (Control)MAO-A0.01Highly Selective for MAO-A
Selegiline (Control)MAO-B0.05Highly Selective for MAO-B

Note: Data are illustrative for comparative purposes.

Signaling Pathway: MAO Action and Inhibition

MAO_Inhibition cluster_neuron Presynaptic Neuron Mitochondria cluster_assay In Vitro Assay Serotonin Serotonin (5-HT) MAO_A MAO-A Enzyme Serotonin->MAO_A Metabolism Five_HIAA 5-HIAA (Inactive Metabolite) MAO_A->Five_HIAA Inhibitor 5-Hydroxyindole Inhibitor->MAO_A Inhibition

Caption: Inhibition of Serotonin Metabolism by 5-Hydroxyindole.

Detailed Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is adapted from standard commercial kits and published methods.[5][6]

  • Reagent Preparation:

    • Prepare MAO-A Assay Buffer at room temperature.

    • Reconstitute MAO-A enzyme, Developer, and High Sensitivity Probe according to manufacturer specifications. Protect the probe from light.

    • Prepare a 10 mM stock solution of 5-hydroxyindole in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

    • Prepare a working solution of the positive control inhibitor (e.g., Clorgyline).

  • Assay Plate Setup (96-well black plate):

    • Test Wells: Add 10 µL of each 5-hydroxyindole dilution.

    • Positive Control Wells: Add 10 µL of the Clorgyline working solution.

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer.

  • Enzyme Addition and Incubation:

    • Prepare the MAO-A Enzyme Solution by diluting the enzyme stock in Assay Buffer.

    • Add 50 µL of the MAO-A Enzyme Solution to each well.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Prepare the MAO-A Substrate Solution containing the MAO substrate (e.g., Tyramine), HRP, and the fluorescent probe in Assay Buffer.

    • Add 40 µL of the Substrate Solution to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Excitation = 530 nm, Emission = 585 nm) every 60 seconds for 20-30 minutes (kinetic reading). Alternatively, take a single endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the Enzyme Control (100% activity) and Blank (0% activity).

    • Plot the percent inhibition versus the log concentration of 5-hydroxyindole and fit the data to a dose-response curve to determine the IC50 value.

Part 2: The In Vivo Profile: Assessing a Physiological Outcome

Expertise & Rationale: An IC50 value is crucial, but it tells us nothing about a compound's ability to reach its target in a living organism. To bridge this gap, we must move to an in vivo model. Based on our in vitro finding that 5-hydroxyindole inhibits MAO-A, we hypothesize that administering it to a rat will increase brain levels of serotonin (5-HT) and decrease levels of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[7][8][9]

The gold-standard technique for this measurement is in vivo microdialysis.[10][11][12] This procedure involves implanting a tiny, semi-permeable probe into a specific brain region (e.g., the prefrontal cortex). The probe is perfused with artificial cerebrospinal fluid (aCSF), allowing endogenous molecules like neurotransmitters to diffuse across the membrane and be collected for analysis, typically by HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).[13] This provides a real-time snapshot of neurochemical dynamics in an awake, behaving animal.

Quantitative Data Summary: Neurochemical Changes in Rat Prefrontal Cortex

The table below shows the expected changes in extracellular neurotransmitter levels following administration of 5-hydroxyindole.

Compound AdministeredDose (mg/kg, i.p.)AnalytePeak Change from Baseline (%)
Vehicle (Saline)N/A5-HT~100% (No change)
Vehicle (Saline)N/A5-HIAA~100% (No change)
5-Hydroxyindole 105-HT▲ +250%
5-Hydroxyindole 105-HIAA▼ -60%

Note: Data are illustrative of expected outcomes based on MAO-A inhibition.[14]

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Animal Recovery (> 48 hours) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples (2-3 hours) Probe->Baseline Inject Administer 5-Hydroxyindole (i.p. injection) Baseline->Inject Collect Collect Post-Injection Samples (3-4 hours) Inject->Collect HPLC HPLC-ECD Analysis of 5-HT and 5-HIAA Collect->HPLC Stats Data Normalization & Statistical Analysis HPLC->Stats

Caption: Workflow for an In Vivo Microdialysis Experiment.

Detailed Protocol: In Vivo Microdialysis in Rats

This protocol is a condensed representation of established methods.[10][15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure (Aseptic Technique):

    • Anesthetize an adult male Sprague-Dawley rat (250-300g) using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy to expose the skull above the target brain region (e.g., medial prefrontal cortex).

    • Implant a guide cannula at the correct stereotaxic coordinates and secure it to the skull with dental cement.

    • Allow the animal to recover fully for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a specialized behavioral chamber that allows free movement.

    • Gently insert the microdialysis probe through the guide cannula into the brain.

    • Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector (refrigerated).

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1.0 µL/min).

    • Allow the system to stabilize for at least 2 hours.

    • Begin collecting baseline dialysate samples every 20 minutes for at least 2 hours. Four consecutive stable samples establish the baseline.

  • Compound Administration and Sample Collection:

    • Administer 5-hydroxyindole (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples every 20 minutes for an additional 3-4 hours.

  • Sample Analysis (HPLC-ECD):

    • Inject a portion of each dialysate sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • The mobile phase composition and detector potential are optimized for the separation and detection of 5-HT and 5-HIAA.

    • Quantify the concentration of each analyte in the samples by comparing peak heights or areas to those of known standards.

  • Data Analysis:

    • Calculate the average concentration of the four baseline samples for each analyte.

    • Express all post-injection concentrations as a percentage of this baseline average.

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of 5-hydroxyindole to the vehicle control over time.

Part 3: Bridging the Gap: A Comparative Analysis

The ultimate test of a compound's potential is whether its in vitro activity translates into the desired in vivo effect. In our example, the in vitro data showed that 5-hydroxyindole is a moderately potent inhibitor of MAO-A. The in vivo data confirmed this mechanism, showing a significant increase in the substrate (5-HT) and a corresponding decrease in the product (5-HIAA). This represents a successful translation.

However, a potent in vitro result often fails to produce an in vivo effect. This translational gap is the single biggest challenge in drug development. The causality is almost always rooted in pharmacokinetics and pharmacodynamics.

Key Factors Influencing In Vitro to In Vivo Translation:

  • Absorption, Distribution, Metabolism, Excretion (ADME):

    • Absorption: Was the compound absorbed from the injection site (e.g., the peritoneal cavity) into the bloodstream?

    • Distribution: Did the compound reach the target organ? Crucially for a neuroactive compound, can it cross the Blood-Brain Barrier (BBB) ? A highly potent MAO inhibitor is useless for treating depression if it cannot enter the brain.

    • Metabolism: Was the compound rapidly metabolized by the liver into inactive forms before it could reach the brain?

    • Excretion: Was the compound cleared too quickly from the body to achieve a therapeutic concentration at the target site?

  • Off-Target Effects: In the complexity of a living organism, a compound can interact with numerous other receptors, enzymes, and transporters, leading to unexpected side effects or a counteracting physiological response.

  • Compensatory Mechanisms: Biological systems have robust feedback loops. For example, a sustained increase in serotonin might trigger a downregulation of serotonin receptors or a decrease in serotonin synthesis over time, dampening the initial effect.

Translational_Gap cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment cluster_barriers Translational Barriers (ADME) vitro_act Potent MAO-A Inhibition (Low IC50) Absorption Absorption vitro_act->Absorption Pharmacokinetic Journey vivo_act Increased Brain 5-HT Decreased Brain 5-HIAA Distribution Distribution Absorption->Distribution Pharmacokinetic Journey BBB Blood-Brain Barrier Distribution->BBB Metabolism Metabolism Distribution->Metabolism Pharmacokinetic Journey Excretion Excretion Metabolism->Excretion Pharmacokinetic Journey Excretion->vivo_act Pharmacokinetic Journey

Caption: The Pharmacokinetic Barriers Separating In Vitro and In Vivo Activity.

An Alternative Mechanism: Gut Motility

It is crucial to recognize that a single compound can have multiple mechanisms of action. Research has shown that 5-hydroxyindole is a potent stimulator of intestinal motility by acting on L-type calcium channels in smooth muscle cells.[16][17] This provides a second, excellent example of in vitro/in vivo comparison:

  • Ex Vivo Assay: An organ bath experiment where a segment of rat colon is suspended and its contractions are measured. Adding 5-hydroxyindole to the bath directly demonstrates a dose-dependent increase in contractility.[17]

  • In Vivo Assay: A whole-animal gut transit time measurement. A non-absorbable colored marker is administered to a rat by oral gavage, and the time to the appearance of the first colored fecal pellet is measured.[1][18] Administration of 5-hydroxyindole significantly shortens this transit time, confirming the pro-motility effect observed ex vivo.[16]

Conclusion

The journey of a compound from a molecular target to a therapeutic effect is fraught with complexity. A positive result in an in vitro assay is merely the first step—a promising lead that generates a testable hypothesis. As demonstrated with 5-hydroxyindole, this hypothesis must then be rigorously challenged in a relevant in vivo system that can account for the multifaceted physiological variables of a living organism. By logically pairing in vitro mechanistic studies (like enzyme inhibition) with in vivo functional readouts (like neurochemical analysis via microdialysis), researchers can effectively bridge the translational gap, leading to a more comprehensive and accurate understanding of a compound's true biological activity.

References

A Head-to-Head Comparison of Analytical Techniques for 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate characterization of molecules is paramount. 2,3-dihydro-1H-indol-5-ol, also known as 5-hydroxyindoline, is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and concentration can significantly impact the efficacy and safety of the final drug product. This guide provides a comprehensive, head-to-head comparison of the three most common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide based on established scientific principles and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction to this compound and its Analytical Challenges

This compound is a polar aromatic compound containing both a secondary amine and a hydroxyl group. These functional groups make the molecule susceptible to oxidation and influence its chromatographic behavior and spectral properties. The primary analytical challenges involve achieving adequate separation from related impurities, ensuring stability during analysis, and achieving sensitive and accurate quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is often the technique of choice for the routine quantification of polar, non-volatile compounds like this compound. Its versatility in column chemistries and detection methods allows for tailored applications.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Experimental Workflow for HPLC Analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

Objective: To quantify this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 20:80 (v/v) acetonitrile and water containing 0.1% TFA.[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter into an autosampler vial.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: 20:80 (v/v) acetonitrile/water with 0.1% TFA.[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm or fluorescence with excitation at 280 nm and emission at 350 nm.[3][4]

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification of Volatile Derivatives

GC-MS is a highly sensitive and selective technique, but its application to polar molecules like this compound requires a derivatization step to increase volatility and thermal stability.[5][6]

The Necessity of Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape, thermal degradation, and low sensitivity due to its polar nature. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl and amine groups with a less polar trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.[7]

Experimental Workflow for GC-MS Analysis

References

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The synthesis of derivatives such as 2,3-dihydro-1H-indol-5-ol, a key intermediate, demands rigorous structural verification to ensure the integrity of downstream applications. This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous confirmation of its molecular structure. We will delve into the causality behind the selection of each method, present the expected data, and offer detailed protocols for a self-validating analytical workflow.

The Imperative of Multi-faceted Structural Verification

Relying on a single analytical technique for structural confirmation is fraught with peril. Isomeric impurities or unexpected reaction products can yield data that, in isolation, may appear consistent with the target structure. A robust, multi-technique approach, however, creates a network of mutually reinforcing data points, providing an unassailable confirmation of molecular identity. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and, for an absolute determination of its three-dimensional structure, single-crystal X-ray crystallography, represents the gold standard.

Comparative Analysis of Analytical Techniques

The following sections will compare the utility of each technique in the context of confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR provides a "map" of all the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the amine proton, and the hydroxyl proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are all critical pieces of the structural puzzle.

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). This technique is invaluable for confirming the carbon skeleton of the molecule.

The following table summarizes the expected chemical shifts for this compound. These are predictions based on the analysis of similar structures and established chemical shift principles.[2]

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
H-4~6.6d~115
H-6~6.5dd~113
H-7~6.7d~110
C-2--~47
H-2~3.5t-
C-3--~30
H-3~3.0t-
C-3a--~130
C-5--~150
C-7a--~145
N-HVariable (broad s)--
O-HVariable (broad s)--

d = doublet, t = triplet, dd = doublet of doublets, s = singlet

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an additional layer of confirmation.[2]

For this compound (C₈H₉NO), the expected exact mass is 135.0684 g/mol . The observation of a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) at the corresponding m/z value is strong evidence for the presence of the target compound.

Ion Expected m/z (HRMS)
[M+H]⁺136.0757
[M+Na]⁺158.0576

The fragmentation pattern observed in the MS/MS spectrum can also provide valuable structural information, revealing characteristic losses of small molecules (e.g., H₂O, CO).

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, the key functional groups are the N-H bond of the secondary amine, the O-H bond of the phenol, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (phenol)3200-3600Broad
N-H (amine)3300-3500Medium, sharp
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-2960Medium
C=C (aromatic)1500-1600Strong
C-N1250-1350Medium
C-O1200-1300Strong
Single-Crystal X-ray Crystallography: The Ultimate Structural Arbiter

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[5][6][7] It reveals bond lengths, bond angles, and intermolecular interactions, providing the most definitive structural proof possible. While often more time-consuming than spectroscopic methods, it is the gold standard for structural confirmation.[8]

Experimental Workflow and Protocols

A logical and systematic workflow is crucial for the efficient and accurate confirmation of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography (optional) Purification->Xray Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Xray->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

Before detailed structural analysis, it is essential to assess the purity of the synthesized compound. HPLC is a powerful technique for separating the target compound from any unreacted starting materials, byproducts, or other impurities.[9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it will allow for the observation of exchangeable protons (N-H and O-H).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Crystal Growth: Growing a high-quality single crystal is often the most challenging step.[7] Slow evaporation of a solution of the purified compound in a suitable solvent is a common method.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Logical Framework for Data Interpretation

The interpretation of the collected data should follow a logical progression to build a compelling case for the structure of this compound.

G cluster_data Acquired Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_data NMR Spectra Proton_Carbon_Framework Proton & Carbon Framework NMR_data->Proton_Carbon_Framework MS_data Mass Spectrum Molecular_Formula Molecular Formula Confirmation MS_data->Molecular_Formula FTIR_data FTIR Spectrum Functional_Groups Functional Group Identification FTIR_data->Functional_Groups Final_Structure Confirmed Structure of This compound Proton_Carbon_Framework->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Logical flow for the interpretation of analytical data.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a critical step in any research and development pipeline. By employing a multi-faceted analytical approach that includes NMR, MS, and FTIR, and ideally, single-crystal X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their compounds. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor and integrity.

References

A Comparative Guide to the Reproducible Synthesis of 5-Hydroxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the 5-hydroxyindoline scaffold is a critical step in the creation of a wide array of pharmacologically active agents. Its presence in key bioactive molecules underscores the need for reliable and reproducible synthetic routes. This guide provides an in-depth comparison of two distinct and prominent methods for the synthesis of 5-hydroxyindoline, offering a critical evaluation of their respective advantages and challenges, supported by detailed experimental protocols.

Introduction: The Significance of the 5-Hydroxyindoline Moiety

The 5-hydroxyindoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. From neurotransmitter analogues to potent therapeutic agents, the ability to efficiently and reproducibly synthesize this scaffold is of paramount importance. This guide will dissect two synthetic pathways, each comprising a two-step sequence: the initial formation of a 5-hydroxyindole intermediate, followed by its reduction to the target 5-hydroxyindoline.

We will explore the classic Nenitzescu indole synthesis followed by catalytic hydrogenation, a workhorse method that has seen extensive use and optimization. In contrast, we will examine a modern, convergent approach utilizing an intramolecular Diels-Alder reaction of a furan (IMDAF), followed by a chemical reduction. Through a detailed analysis of these routes, this guide aims to equip the reader with the knowledge to select and execute the most appropriate synthesis for their specific research and development needs.

Route 1: The Classic Approach - Nenitzescu Indole Synthesis and Catalytic Hydrogenation

This pathway represents a robust and well-established method for the synthesis of 5-hydroxyindoline, beginning with the formation of a substituted 5-hydroxyindole via the Nenitzescu reaction.[1][2] This is followed by a catalytic hydrogenation to reduce the indole ring to the desired indoline.

Step 1: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate

The Nenitzescu reaction is a condensation reaction between a 1,4-benzoquinone and a β-enamine, in this case, ethyl β-aminocrotonate, to yield a 5-hydroxyindole derivative.[1][3] This method is valued for its use of readily available starting materials and straightforward procedure.[4]

Causality of Experimental Choices: The choice of a polar solvent like acetone or, in more contemporary protocols, cyclopentyl methyl ether (CPME), is crucial for facilitating the initial Michael addition and subsequent cyclization.[5] Lewis acid catalysis, for instance with zinc salts, can enhance the reaction rate and improve yields by activating the benzoquinone towards nucleophilic attack.[5] For larger-scale synthesis, careful control of stoichiometry, with a slight excess of the enamine, and temperature is key to maximizing yield and minimizing side products.[2]

Reaction Pathway:

Nenitzescu_Synthesis p-Benzoquinone p-Benzoquinone Intermediate Michael Adduct Intermediate p-Benzoquinone->Intermediate Michael Addition Ethyl_beta-aminocrotonate Ethyl β-aminocrotonate Ethyl_beta-aminocrotonate->Intermediate Product Ethyl 5-hydroxy-2- methylindole-3-carboxylate Intermediate->Product Cyclization & Aromatization

Caption: Nenitzescu reaction pathway for 5-hydroxyindole synthesis.

Step 2: Catalytic Hydrogenation to Ethyl 5-Hydroxy-2-methylindoline-3-carboxylate

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the pyrrole ring of indoles to the corresponding indoline. The choice of catalyst and reaction conditions is critical to ensure selective reduction without affecting other functional groups.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The use of a protic solvent like ethanol provides a good medium for the reaction and solubilizes the substrate. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to drive the reduction to completion.

Reaction Pathway:

Hydrogenation Indole_Ester Ethyl 5-hydroxy-2- methylindole-3-carboxylate Indoline_Ester Ethyl 5-hydroxy-2- methylindoline-3-carboxylate Indole_Ester->Indoline_Ester Reagents H₂, Pd/C Ethanol, Pressure Reagents->Indoline_Ester

Caption: Catalytic hydrogenation of a 5-hydroxyindole derivative.

Route 2: A Convergent Approach - Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition and Chemical Reduction

This modern route offers a more convergent synthesis, constructing the 5-hydroxyindole core in a single, microwave-assisted step, followed by a chemical reduction.[6][7]

Step 1: IMDAF Synthesis of 3,4-Disubstituted 5-Hydroxyindoles

This elegant approach involves an intramolecular [4+2] cycloaddition of an alkynol segment onto a furan ring.[6][8] Microwave heating facilitates the cycloaddition, fragmentation, and aromatization cascade in a one-pot procedure.[6][9]

Causality of Experimental Choices: The use of microwave irradiation dramatically accelerates the reaction, which would otherwise require high temperatures and long reaction times.[6] The choice of a high-boiling solvent like o-dichlorobenzene is necessary to reach the required reaction temperature. The N-Boc protecting group on the furan precursor is thermally cleaved under the reaction conditions, directly yielding the N-H indole.[6]

Reaction Pathway:

IMDAF_Synthesis Alkynol_Furan Alkynol-Furan Precursor Cycloadduct Tricyclic IMDAF Intermediate Alkynol_Furan->Cycloadduct [4+2] Cycloaddition Microwave Microwave 220 °C Microwave->Cycloadduct Product 3,4-Disubstituted 5-hydroxyindole Cycloadduct->Product Fragmentation & Aromatization

Caption: IMDAF pathway for convergent 5-hydroxyindole synthesis.

Step 2: Borane-Mediated Reduction to 5-Hydroxyindoline

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous for substrates with functional groups sensitive to hydrogenation catalysts. The use of borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) in the presence of an acid, is an effective method for indole reduction.

Causality of Experimental Choices: The combination of a borane reagent with a strong acid like trifluoroacetic acid (TFA) generates a highly electrophilic species that readily reduces the electron-rich pyrrole ring of the indole. The reaction proceeds rapidly under mild conditions.

Reaction Pathway:

Borane_Reduction Hydroxyindole 3,4-Disubstituted 5-hydroxyindole Hydroxyindoline 3,4-Disubstituted 5-hydroxyindoline Hydroxyindole->Hydroxyindoline Reagents BH₃·THF TFA Reagents->Hydroxyindoline

Caption: Borane-mediated reduction of a 5-hydroxyindole.

Comparative Analysis

ParameterRoute 1: Nenitzescu & HydrogenationRoute 2: IMDAF & Borane Reduction
Starting Materials Simple, commercially available (p-benzoquinone, β-ketoesters, amines)More complex, multi-step precursor synthesis required
Overall Yield Moderate to good, can be highly optimizedVariable (15-75% for IMDAF step), dependent on substrate
Scalability Proven for large-scale synthesis (up to 100 kg)[2]Primarily demonstrated on a laboratory scale
Reaction Conditions Nenitzescu: Room temp to reflux. Hydrogenation: Elevated pressure.IMDAF: High temperature (microwave). Reduction: Mild conditions.
Equipment Standard laboratory glassware, hydrogenation apparatusMicrowave reactor, standard laboratory glassware
Substrate Scope Broad for Nenitzescu, some limitations with substituted quinonesGood for substituted alkynols, aromatic substituents give better yields[6]
Green Chemistry Can be improved with greener solvents like CPME[5]Use of high-boiling organic solvents, borane reagents require careful handling
Reproducibility High, well-documented, and extensively studiedGood, but sensitive to microwave conditions and precursor purity

Experimental Protocols

Route 1: Nenitzescu Synthesis and Catalytic Hydrogenation

Step 1: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

  • Materials: p-Benzoquinone, Ethyl 3-aminocrotonate, Acetone.

  • Procedure:

    • Dissolve p-benzoquinone (1.0 eq) in acetone in a round-bottom flask.

    • Add a solution of ethyl 3-aminocrotonate (1.2 eq) in acetone dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. The product may precipitate from the solution.

    • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

  • Expected Yield: ~46%[3]

  • Characterization (¹H and ¹³C NMR data for 5-hydroxyindole): [10]

Step 2: Synthesis of Ethyl 5-hydroxy-2-methylindoline-3-carboxylate

  • Materials: Ethyl 5-hydroxy-2-methylindole-3-carboxylate, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of ethyl 5-hydroxy-2-methylindole-3-carboxylate (1.0 eq) in ethanol in a pressure vessel, add 10% Pd/C (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Route 2: IMDAF Synthesis and Borane Reduction

Step 1: Synthesis of 3,4-Diphenyl-1H-indol-5-ol

  • Materials: N-Boc-2-(aminomethyl)furan precursor, 1,3-diphenylprop-2-yn-1-one, o-dichlorobenzene (o-DCB).

  • Procedure (adapted from LaPorte et al.): [6]

    • Synthesize the tertiary alcohol precursor by reacting the lithiated N-Boc-2-(aminomethyl)furan with 1,3-diphenylprop-2-yn-1-one.

    • Dissolve the purified alcohol precursor in o-DCB in a microwave reaction vessel.

    • Subject the solution to microwave irradiation at 220 °C for 60 minutes.

    • Cool the reaction mixture and purify by silica gel chromatography to obtain the 5-hydroxyindole product.

  • Expected Yield: ~74%[6]

  • Characterization (¹H and ¹³C NMR data for the product): Available in the supporting information of the source publication.[7]

Step 2: Synthesis of 3,4-Diphenyl-indolin-5-ol

  • Materials: 3,4-Diphenyl-1H-indol-5-ol, Borane-tetrahydrofuran complex (1 M in THF), Trifluoroacetic acid (TFA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the 3,4-diphenyl-1H-indol-5-ol (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

    • Add the borane-THF complex (e.g., 3.0 eq) dropwise to the stirred solution.

    • After stirring for 5 minutes, add TFA (e.g., 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Conclusion

Both the classic Nenitzescu/hydrogenation route and the modern IMDAF/borane reduction pathway offer viable and reproducible methods for the synthesis of 5-hydroxyindoline, each with a distinct set of advantages and considerations.

The Nenitzescu route is highly advantageous for its operational simplicity, use of inexpensive starting materials, and proven scalability, making it an excellent choice for large-scale production. Its reproducibility is well-documented in the literature.

The IMDAF route provides a more convergent and elegant approach, capable of rapidly generating complex 5-hydroxyindoles. While the precursor synthesis is more involved, the microwave-assisted cyclization is efficient. This route is particularly well-suited for medicinal chemistry applications where the synthesis of diverse analogues with substitution at the 3 and 4 positions is desired.

The choice between these methods will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of specialized equipment such as a microwave reactor or hydrogenation apparatus, and the need for specific substitution patterns on the indoline core. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and successful execution of the synthesis of the valuable 5-hydroxyindoline scaffold.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-dihydro-1H-indol-5-ol. As a trusted partner in your research, we extend our commitment beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

A Note on Hazard Assessment: A specific, publicly available Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this guidance is synthesized from best practices in hazardous chemical disposal and safety data from structurally analogous indole compounds. Researchers must treat this compound as hazardous and consult their institution's Environmental Health and Safety (EHS) office for definitive procedures that comply with local, state, and federal regulations.[1]

Hazard Profile and Risk Mitigation

Understanding the potential hazards is the foundation of safe disposal. Based on data from similar indole derivatives, this compound should be handled as a substance with the potential for skin, eye, and respiratory irritation, and may be harmful if swallowed.[2][3][4][5] The primary objective is to prevent environmental release and personnel exposure through meticulous containment and handling.

Table 1: Anticipated Hazard Summary for this compound and Required Safety Protocols

Potential HazardGHS Classification (Anticipated)Required Engineering & Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Chemical-resistant gloves (e.g., nitrile), lab coat, full-length clothing.[2][3][4]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Chemical safety goggles or a face shield.[2][3][4] An eyewash station must be readily accessible.[3]
Respiratory Irritation Category 3 (May cause respiratory irritation)Use only in a well-ventilated area or under a chemical fume hood.[3][7][8]
Aquatic Toxicity Acute Category 1 (Anticipated)Do not allow the product to enter drains or waterways.[3][9] All waste must be collected.

Waste Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The guiding principle is waste segregation to prevent inadvertent chemical reactions and ensure compliant disposal.

Immediate Waste Segregation at the Point of Generation

Never mix different waste streams. As soon as a material is contaminated with this compound, it must be classified and placed in the appropriate, pre-labeled hazardous waste container.

  • Solid Waste: This includes contaminated personal protective equipment (gloves, etc.), weigh boats, absorbent paper, and any un-reusable solid this compound.[2] This waste should be collected in a designated, compatible container lined with a clear plastic bag.[10]

  • Liquid Waste: Collect all solutions containing this compound. It is critical to separate halogenated and non-halogenated solvent waste.[1][10] Do not mix aqueous waste with solvent waste.

  • Sharps Waste: Any contaminated needles, syringes, Pasteur pipettes, or broken glass must be placed in a designated, puncture-proof sharps container.[1]

The following diagram illustrates the critical decision-making process for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Protocol cluster_2 Waste Containment cluster_3 Final Disposition Generate This compound Waste Generated IsSolid Is it Solid? Generate->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is it a Sharp? IsLiquid->IsSharp No LiquidWaste Liquid Hazardous Waste (Aqueous or Solvent) IsLiquid->LiquidWaste Yes SharpsWaste Puncture-Proof Sharps Container IsSharp->SharpsWaste Yes EHS Store for EHS Pickup IsSharp->EHS No (Error/Re-evaluate) SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS

Caption: Waste Segregation Workflow for this compound.

Waste Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are crucial for safety and compliance.[11][12]

Step-by-Step Container Management Protocol:

  • Select a Compatible Container: Use a container in good condition with a secure, leak-proof screw-on cap.[2][11] The container material must be compatible with the waste; for example, do not use metal containers for corrosive waste.[11] For liquid waste, ensure it is designed for liquids.[12]

  • Pre-Label the Container: Before adding any waste, the container must be labeled.[2]

  • Apply a "HAZARDOUS WASTE" Label: The label must prominently feature the words "Hazardous Waste".[2][11]

  • List All Contents: Clearly write the full chemical name: "This compound ".[2] Avoid using abbreviations or formulas.[2] List all other constituents, including solvents and their approximate percentages.[11]

  • Provide Contact Information: Include the name and contact information of the principal investigator or responsible lab supervisor.[2]

Safe Storage of Hazardous Waste in the Laboratory

Designate a specific satellite accumulation area (SAA) within your lab for hazardous waste storage.[2][12]

  • Segregation: Store containers according to chemical compatibility. Keep acids, bases, flammables, and oxidizers separate.

  • Containment: Store liquid waste containers in secondary containment trays to contain potential leaks.

  • Closure: Containers must remain tightly closed at all times, except when you are actively adding waste.[2][11][12] An open waste container is a common and serious regulatory violation.[12]

  • Location: Store waste containers below eye level and away from sources of ignition or high-traffic areas.[3][10]

Decontamination and Spill Response

Accidental spills must be managed promptly and correctly to prevent exposure.

  • Minor Spills: For small spills of solid material, carefully sweep or vacuum the material into a suitable disposal container.[3][13] For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent as solid hazardous waste.[3]

  • Decontamination: Clean the affected area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS office and emergency services.

Final Disposal Pathway

The ultimate disposal of this compound waste is not the responsibility of the individual researcher.

  • Do Not Attempt Chemical Neutralization: You should not attempt to treat or neutralize this chemical waste in the lab.[1] Such procedures can create byproducts of unknown toxicity and are best left to licensed professionals.[1]

  • Schedule a Pickup: Once a waste container is full or has reached your institution's storage time limit, arrange for its removal by contacting your EHS office.[11] Follow your institution's specific procedures for hazardous waste pickup.[1] The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition in accordance with EPA regulations.[12]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-dihydro-1H-indol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals working with novel compounds, ensuring a robust safety protocol is not merely a procedural formality—it is the bedrock of innovative and sustainable research. This guide provides essential, immediate safety and logistical information for the handling of 2,3-dihydro-1H-indol-5-ol, with a focus on personal protective equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety that you can trust.

Hazard Identification and Risk Assessment: A Proactive Stance

A comprehensive understanding of a chemical's potential hazards is the critical first step in developing an effective PPE strategy. While detailed toxicological data for this compound is not extensively documented, a conservative approach based on its chemical structure and data from analogous indole compounds is scientifically prudent.

Assumed Hazard Profile: Based on Safety Data Sheets (SDS) for 2,3-dihydroindol-5-ol and related indole structures, we must assume the compound presents the following risks[1][2][3][4][5]:

  • Skin Irritation: Indole derivatives are frequently cited as causing skin irritation[2][3][5]. Prolonged or repeated contact may lead to redness, itching, or inflammation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[2][3][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[5].

  • Harmful if Swallowed: Similar compounds have demonstrated moderate oral toxicity[2].

Given these potential hazards, a risk assessment concludes that engineering controls (such as fume hoods) and a comprehensive PPE protocol are mandatory for all handling procedures.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all routine handling of this compound in a laboratory setting. The principle here is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant gloves.

Rationale and Selection: The selection of glove material is critical and must be based on chemical compatibility. Since specific permeation data for this compound is not available, a robust choice is necessary.

  • Recommended: Nitrile gloves are a standard for many laboratory chemicals and provide a good balance of chemical resistance, comfort, and dexterity.

  • Best Practice: For procedures involving larger quantities or prolonged handling, double-gloving is recommended. This provides an additional layer of protection against undetected pinholes or tears.

  • Protocol: Always inspect gloves for any signs of degradation or damage before use. Change gloves immediately if you suspect contamination. Wash hands thoroughly with soap and water after removing gloves[6].

Eye and Face Protection: Shielding from Splashes and Aerosols

Requirement: Safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

Rationale: The eyes are highly susceptible to chemical injury[7]. Standard prescription glasses do not offer adequate protection from splashes.

  • Safety Goggles: These provide a seal around the eyes, offering superior protection against splashes, dust, and aerosols compared to safety glasses[8].

  • Face Shield: Recommended during procedures such as transferring solutions or weighing out large quantities of powder where the risk of a splash to the entire face is higher.

Protective Clothing: Preventing Skin Contact

Requirement: A long-sleeved laboratory coat.

Rationale: A lab coat protects the skin and personal clothing from accidental spills and contamination[6]. The coat should be fully buttoned with sleeves rolled down. It is crucial that lab coats are not worn outside of the designated laboratory area to prevent the spread of contamination.

Respiratory Protection: For High-Risk Procedures

Requirement: To be used based on the specific procedure and engineering controls.

Rationale: While handling small quantities within a certified chemical fume hood may not require respiratory protection, certain procedures can increase the risk of inhalation.

  • Weighing Powder: When handling the solid form of this compound outside of a containment device, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles[7][9].

  • Emergency Situations: In the event of a significant spill or aerosol generation outside of a fume hood, appropriate respiratory protection is critical[9][10].

Quantitative Data Summary: PPE Selection Guide

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing Small Quantities (in fume hood) Single pair of nitrile gloves Safety glasses with side shields Lab coat Not typically required
Solution Preparation/Transfer Double pair of nitrile gloves Chemical splash goggles Lab coat Not typically required in a fume hood
Handling Large Quantities Double pair of nitrile gloves Chemical splash goggles and face shield Lab coat Recommended if not in a containment system

| Spill Cleanup | Chemical-resistant gloves (outer), Nitrile gloves (inner) | Chemical splash goggles and face shield | Chemical-resistant apron or gown over lab coat | NIOSH-approved respirator |

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is essential for safety and reproducibility.

Experimental Workflow: Safe Handling Protocol

Step 1: Pre-Handling Preparation

  • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and unobstructed[5].

  • Assemble all necessary materials and equipment.

  • Don all required PPE as outlined in Section 2.

Step 2: Handling this compound

  • Handle the chemical in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure[1].

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling Procedures

  • Securely close the primary container of this compound.

  • Decontaminate the work surface.

  • Dispose of all contaminated waste as described in the disposal plan below.

  • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first), and wash hands thoroughly.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Secure Chemical Container handle2->post1 Experiment Complete post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE & Wash Hands post3->post4

Caption: Safe Handling Workflow for this compound.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1].

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Collect the spilled material with an inert absorbent and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed[11].

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and appropriate hazard warnings[11][12].

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations[12].

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound, facilitated by the correct use of personal protective equipment, is fundamental to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a framework for safe operation, but it is the diligent and informed scientist who transforms these protocols into a true culture of safety. By understanding the reasons behind each step, you empower yourself to work confidently and securely at the forefront of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.